3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Description
The exact mass of the compound 2-Amino-3-bromo-5-(trifluoromethyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNACDZKKVMULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517012 | |
| Record name | 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79456-30-7 | |
| Record name | 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-(trifluoromethyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Bromo-5-(trifluoromethyl)pyridin-2-amine CAS number
An In-Depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal and agrochemical research. The document elucidates its core physicochemical properties, outlines plausible synthetic routes, and delves into its chemical reactivity, with a focus on strategic applications in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to effectively utilize this versatile intermediate. The CAS Number for this compound is 79456-30-7 .[1][2][3]
This compound is a substituted aminopyridine that has garnered significant interest as a synthetic intermediate. The strategic placement of the amino, bromo, and trifluoromethyl groups on the pyridine scaffold creates a molecule with distinct electronic properties and multiple reaction handles, making it an invaluable tool for constructing complex molecular architectures.
The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, significantly influences the reactivity of the pyridine ring and enhances the metabolic stability and lipophilicity of derivative compounds—a highly desirable feature in pharmaceutical design.[4] The bromine atom at the 3-position serves as a versatile leaving group, primarily for transition metal-catalyzed cross-coupling reactions. Simultaneously, the amino group at the 2-position can act as a nucleophile, a directing group, or a point for further functionalization.
Identification and Key Data
The fundamental properties of this compound are summarized below. This data provides the foundational knowledge for its handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| CAS Number | 79456-30-7 | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₆H₄BrF₃N₂ | [2][5] |
| Molecular Weight | 241.01 g/mol | [5] |
| Physical Form | White to light yellow crystalline solid | [3] |
| Melting Point | 98 - 101 °C | [3] |
| InChI Key | KBNACDZKKVMULE-UHFFFAOYSA-N | |
| Storage | Room Temperature |
Synthesis and Purification Strategy
The causality behind this strategy is rooted in the directing effects of the substituents. The amino group is a strong ortho-, para-director, while the trifluoromethyl group is a meta-director. In 2-amino-5-(trifluoromethyl)pyridine, the 3-position is ortho to the activating amino group, making it the most favorable site for electrophilic aromatic substitution, such as bromination.
Caption: Proposed workflow for the synthesis and purification of the title compound.
Recommended Synthetic Protocol
-
Dissolution: Dissolve 2-amino-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The use of NBS is preferred over elemental bromine for its milder reaction conditions and higher selectivity, minimizing over-bromination.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NBS. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the final product.
Chemical Reactivity and Core Applications
The synthetic utility of this compound lies in its capacity to undergo a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the precise formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of pharmaceutical and agrochemical agents.[4][6]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organic halide.[7] In this context, the bromine atom at the 3-position of the title compound serves as the halide partner, enabling the introduction of a wide array of aryl or heteroaryl substituents.
Causality of Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): The palladium(0) species is the active catalyst that initiates the cycle via oxidative addition into the C-Br bond.
-
Ligand (e.g., PPh₃, SPhos): The choice of phosphine ligand is critical. It stabilizes the palladium center, influences its reactivity, and can prevent catalyst deactivation, which is a known issue with pyridine-containing substrates due to the coordinating nature of the ring nitrogen.[8]
-
Base (e.g., K₂CO₃, K₃PO₄): The base is essential for the transmetalation step, activating the organoboron species to facilitate the transfer of the organic group to the palladium center.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[9][10] This reaction is instrumental in synthesizing substituted anilines and related structures, which are prevalent in drug molecules. Using this compound, researchers can introduce diverse amino functionalities at the 3-position.
Causality of Component Selection:
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂): These are stable Pd(0) or Pd(II) sources that generate the active Pd(0) catalyst in situ.
-
Ligand (e.g., BINAP, Xantphos): Sterically hindered and electron-rich phosphine ligands are often required to promote the challenging reductive elimination step and to accelerate the overall catalytic cycle.[11][12]
-
Base (e.g., NaO t Bu, Cs₂CO₃): A strong, non-nucleophilic base is typically used to deprotonate the amine coupling partner, forming the palladium-amido intermediate that precedes reductive elimination.[10]
Caption: Key steps in the Buchwald-Hartwig amination cycle.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The compound is classified as hazardous, and all operations should be conducted within a certified fume hood.
Hazard Identification and Precautions
The following table summarizes the GHS hazard classifications and corresponding precautionary statements.[3] This information is critical for conducting a proper risk assessment before beginning experimental work.
| Category | Code | Description |
| Signal Word | - | Warning |
| Hazard Statements | H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H332 | Harmful if inhaled | |
| H335 | May cause respiratory irritation | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is stable at room temperature.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Experimental Protocols: A Practical Guide
The following protocols are provided as self-validating systems for common transformations involving this compound. They are intended as a starting point and may require optimization based on the specific substrate and desired outcome.
Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (241 mg, 1.0 mmol, 1.0 eq), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 eq), and potassium carbonate (414 mg, 3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heating: Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor progress by TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Conclusion
This compound is a high-value synthetic intermediate whose strategic design enables a broad range of chemical transformations. Its utility, particularly in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, makes it a cornerstone for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This guide has provided a technical foundation covering its properties, synthesis, reactivity, and safe handling, offering researchers the necessary insights to leverage its full synthetic potential.
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PubChem. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383. [Link]
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Pipzine Chemicals. 2-Amino-3-Bromopyridine Manufacturer & Supplier in China. [Link]
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Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
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ACS Publications. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]
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ACS Publications. Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine. [Link]
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Pharmaffiliates. CAS No : 877399-00-3 | (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine. [Link]
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3-Bromo-5-(trifluoromethyl)pyridin-2-amine physical properties
An In-Depth Technical Guide to the Physical Properties of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Introduction
This compound is a highly substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As a versatile synthetic building block, its unique electronic and structural features—imparted by the electron-withdrawing bromine and trifluoromethyl groups combined with the nucleophilic amino group—make it a valuable precursor for the synthesis of novel pharmaceutical agents and functional materials.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide an in-depth analysis of the core physical properties of this compound. Grounded in established scientific principles, this document explains the causality behind experimental choices, provides detailed protocols for property determination, and emphasizes the critical link between a molecule's physical characteristics and its potential applications.
Core Physicochemical Data
The fundamental physical properties of this compound are summarized below. These values represent a combination of experimentally determined data from commercial suppliers and predicted values where experimental data is not publicly available.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 79456-30-7 | [1][2] |
| Molecular Formula | C₆H₄BrF₃N₂ | [1] |
| Molecular Weight | 241.01 g/mol | [1] |
| Appearance | White to light yellow powder or crystals | [2] |
| Melting Point | 98 - 101 °C | [3] |
| Boiling Point | 87.88 °C (Predicted) | [1] |
| Density | 1.79 g/cm³ (Predicted) | [1] |
| Solubility | Limited water solubility; soluble in polar aprotic solvents. | [4] |
| pKa | Not experimentally determined; predicted to be lower than analogous aminopyridines. |
Detailed Analysis of Physical Properties
Molecular Structure and Weight
This compound possesses a molecular formula of C₆H₄BrF₃N₂ and a molecular weight of 241.01 g/mol .[1] The pyridine core is functionalized with three key substituents that dictate its chemical reactivity and physical behavior:
-
2-Amino Group (-NH₂): Acts as a hydrogen bond donor and a basic center, influencing solubility in protic solvents and its pKa.
-
3-Bromo Group (-Br): A bulky, hydrophobic, and electron-withdrawing group that increases molecular weight and can participate in halogen bonding.
-
5-Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and lipophilic group that significantly impacts the electronic density of the pyridine ring, lowering the basicity of the ring nitrogen and the amino group.
The interplay of these groups results in a molecule with a distinct polarity profile, making the precise determination of its physical properties essential for its application in synthesis and drug design.
Melting Point: An Indicator of Purity and Stability
The melting point is a fundamental thermodynamic property that provides critical insight into the purity and crystalline nature of a compound. For this compound, the reported melting point range is 98 - 101 °C .[3]
Expertise & Causality: A sharp, well-defined melting point range (typically 0.5-1.0 °C) is a strong indicator of high purity for a crystalline solid.[5] Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which results in both a depression of the melting point and a broadening of the melting range.[5] Therefore, the accurate determination of this property is the first line of assessment for a newly synthesized or sourced batch of material.
Trustworthy Protocol: Capillary Melting Point Determination The following protocol describes a self-validating method for obtaining an accurate melting point.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Place a small amount of the crystalline compound on a clean, dry surface (like a watch glass) and crush it into a fine powder using a spatula.[6]
-
Capillary Loading: Push the open end of a capillary tube into the powder. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end to a height of 2-3 mm.[6][7]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Initial Determination: Heat the sample rapidly to get an approximate melting point. This saves time and establishes a range for the precise measurement.
-
Precise Determination: Using a fresh sample in a new capillary tube, heat the block quickly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to a slow and steady 1-2 °C per minute .[5]
-
Observation and Recording: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.[6]
-
Validation: Repeat the precise determination at least twice with fresh samples. Consistent results validate the measurement.
Caption: Ionization equilibrium is governed by pH relative to pKa.
Spectral and Safety Data
Spectral Characterization While not classical physical properties, spectroscopic data are indispensable for confirming the identity and structure of the molecule. Key techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the proton environment, ¹³C NMR identifies the carbon skeleton, and ¹⁹F NMR is crucial for verifying the presence and purity of the -CF₃ group.
-
[8][9] Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as N-H stretches for the amine and C-F stretches for the trifluoromethyl group.
-
[8] Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.
[8]Safety and Handling According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
[2] Precautions: Standard laboratory precautions should be strictly followed. Handle the compound in a well-ventilated area or chemical fume hood. We[3][10]ar appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This compound is a compound with a rich set of physicochemical properties defined by its unique substitution pattern. Its melting point serves as a reliable indicator of purity, while its solubility and pKa are critical determinants of its behavior in both chemical reactions and biological systems. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and similar molecules, ensuring data integrity and facilitating progress in drug discovery and chemical synthesis. A thorough understanding of these foundational properties is not merely academic; it is the bedrock upon which successful research and development are built.
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3-Bromo-5-(trifluoromethyl)pyridin-2-amine molecular weight
An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of this compound, a critical building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its core physicochemical properties, provides a detailed synthetic protocol and characterization workflow, and explores its strategic application in the synthesis of high-value pharmaceutical targets, with a particular focus on its role in the development of KRAS inhibitors.
Core Compound Profile & Physicochemical Properties
This compound (CAS No. 79456-30-7) is a highly functionalized pyridine derivative. The strategic placement of the amino, bromo, and trifluoromethyl groups on the pyridine scaffold imparts a unique combination of reactivity and physicochemical properties, making it an invaluable intermediate in organic synthesis.
The trifluoromethyl (-CF₃) group is a key feature, known to significantly enhance the metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2] Its strong electron-withdrawing nature also influences the reactivity of the pyridine ring. The bromine atom provides a versatile handle for a wide array of cross-coupling reactions, while the primary amine group can be used for amide bond formation or as a directing group.
Below is the chemical structure of the compound:
Caption: 2D Structure of this compound.
A summary of its key physicochemical data is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonym | 2-Amino-3-bromo-5-(trifluoromethyl)pyridine | [3][4] |
| CAS Number | 79456-30-7 | |
| Molecular Formula | C₆H₄BrF₃N₂ | [3] |
| Molecular Weight | 241.01 g/mol | [5] |
| Appearance | White to light yellow solid/crystalline powder | [6] |
| Melting Point | 82-84 °C | [3] |
| Boiling Point | 238-240 °C | [3] |
| Density | 1.86 g/cm³ | [3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane. | [3] |
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process starting from commercially available pyridine derivatives. The causality behind the chosen synthetic strategy is to introduce the functional groups in a regioselective manner, leveraging the directing effects of the substituents. A plausible and robust synthetic workflow is outlined below.
Caption: General workflow for the synthesis and characterization of the title compound.
Experimental Protocol: Synthesis
This protocol describes a common method for the synthesis of the title compound via electrophilic bromination of 2-Amino-5-(trifluoromethyl)pyridine.
Materials & Reagents:
-
2-Amino-5-(trifluoromethyl)pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add 2-Amino-5-(trifluoromethyl)pyridine (1.0 eq). Dissolve the starting material in anhydrous acetonitrile (approx. 10 mL per gram of starting material).
-
Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The choice of NBS as the bromine source is due to its ease of handling and high selectivity for brominating activated aromatic rings under mild conditions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize any acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Experimental Protocol: Purification & Characterization
The crude product is purified to obtain a high-purity solid suitable for subsequent synthetic steps.
Purification (Recrystallization):
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add deionized water until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.
Characterization: The identity and purity of the final product must be confirmed through a suite of analytical techniques. While specific spectra should be acquired experimentally, Table 2 lists the expected characteristics.
| Analysis Method | Expected Results |
| ¹H NMR | Two distinct aromatic proton signals, likely doublets, corresponding to the protons on the pyridine ring. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Six distinct carbon signals corresponding to the pyridine ring carbons and the trifluoromethyl carbon. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. |
| LC-MS | A major peak on the chromatogram corresponding to the product, with the mass spectrum showing the characteristic isotopic pattern for a monobrominated compound at m/z = 240/242 [M+H]⁺. |
| HPLC | Purity assessment, typically >98% for use in drug discovery applications. |
Application in Drug Discovery: A Key Building Block for KRAS Inhibitors
The true value of this compound lies in its utility as a versatile intermediate for constructing complex, biologically active molecules. The pyridine core, decorated with trifluoromethyl and amino groups, is a common motif in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][7]
A prominent application is in the synthesis of inhibitors targeting the KRAS oncogene, which is frequently mutated in various cancers.[8][9] Specifically, inhibitors of the KRAS G12C and G12D mutations have shown significant promise.[10][11] These inhibitors often feature a substituted aminopyridine moiety that binds in the Switch II pocket of the KRAS protein.[11]
The bromine atom on this compound serves as a key attachment point for building out the rest of the inhibitor scaffold, typically via palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
Caption: Role in Suzuki coupling to form C-C bonds for inhibitor synthesis.
This synthetic strategy allows for the modular assembly of complex molecules. Medicinal chemists can rapidly generate a library of analogs by varying the coupling partner (e.g., different arylboronic acids in a Suzuki coupling), enabling the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The trifluoromethyl group in this building block is particularly advantageous, as it can enhance binding to the target protein and improve the overall drug-like properties of the final compound.[2]
Safety and Handling
This compound is an organic compound that requires careful handling to minimize exposure.[3] It is classified as harmful and an irritant.
Hazard Statements (H-phrases): [6]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-phrases): [6]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling & Storage:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[3]
-
Keep container tightly sealed.
Conclusion
This compound is more than a simple chemical reagent; it is a strategically designed building block that empowers medicinal chemists and drug discovery scientists. Its unique combination of functional groups provides a versatile platform for synthesizing complex molecular architectures, most notably for the development of next-generation targeted cancer therapies like KRAS inhibitors. Understanding its properties, synthesis, and reactivity is paramount for leveraging its full potential in the creation of novel therapeutics.
References
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Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ACS Publications. [Link]
-
Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ResearchGate. [Link]
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This compound. REALAB LLC. [Link]
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5-Bromo-3-(trifluoromethyl)pyridin-2-amine. PubChem. [Link]
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Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors. National Institutes of Health (NIH). [Link]
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Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. PubMed Central (PMC). [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central (PMC). [Link]
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Small‐Molecule KRAS Inhibitors by Tyrosine Covalent Bond Formation. PubMed Central (PMC). [Link]
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New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
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2-Amino-3-Bromo-5-(Trifluoromethyl)Pyridine. American Elements. [Link]
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Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Royal Society of Chemistry. [Link]
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3-Bromo-5-(trifluoromethyl)aniline. SpectraBase. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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A Comprehensive Technical Guide to 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Bromo-5-(trifluoromethyl)pyridin-2-amine is a highly functionalized heterocyclic building block of significant interest in medicinal and agrochemical research. The strategic placement of a bromine atom, an amino group, and a trifluoromethyl group on the pyridine scaffold creates a versatile intermediate for the synthesis of complex molecular architectures. The trifluoromethyl moiety is particularly valued in drug design for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides an in-depth analysis of the compound's chemical properties, a plausible and detailed synthesis protocol with mechanistic insights, methods for structural characterization, and a review of its applications in modern drug discovery.
Core Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in its effective application. The compound is typically a solid at room temperature and requires appropriate handling as outlined in the safety section.[3]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonym(s) | 2-Amino-3-bromo-5-(trifluoromethyl)pyridine | [4] |
| CAS Number | 79456-30-7 | [5] |
| Molecular Formula | C₆H₄BrF₃N₂ | [4][6] |
| Molecular Weight | 241.01 g/mol | [6] |
| Appearance | White to light yellow powder or crystals | [3] |
| Melting Point | 98 - 101 °C | [3] |
| Canonical SMILES | C1=C(C=NC(=C1C(F)(F)F)N)Br | [6] |
| InChI Key | KBNACDZKKVMULE-UHFFFAOYSA-N |
Synthesis Strategy and Experimental Protocol
The synthesis of highly substituted pyridines is a cornerstone of heterocyclic chemistry.[7][8][9] For this compound, a logical and efficient approach is the regioselective electrophilic bromination of the corresponding aminopyridine precursor.
Mechanistic Rationale and Regioselectivity
The choice of a direct bromination strategy is governed by the electronic properties of the substituents on the pyridine ring.
-
Amino Group (-NH₂): This is a powerful activating group and is ortho, para-directing for electrophilic aromatic substitution.
-
Trifluoromethyl Group (-CF₃): This is a strongly deactivating group due to its inductive electron-withdrawing nature and is meta-directing.
In this specific precursor, 2-amino-5-(trifluoromethyl)pyridine, the activating -NH₂ group's directing effect overwhelmingly controls the position of substitution. It directs the incoming electrophile (Br⁺) to the positions ortho (C3) and para (C5) to itself. Since the C5 position is already occupied by the -CF₃ group, the bromination occurs with high regioselectivity at the C3 position.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for the bromination of activated aromatic systems.[10]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1.0 equivalent of 2-amino-5-(trifluoromethyl)pyridine in glacial acetic acid. Cool the solution to 10-15°C using an ice-water bath.
-
Bromination: Add a solution of 1.05 equivalents of bromine (Br₂) dissolved in glacial acetic acid dropwise via the dropping funnel over 30-60 minutes. Maintain the internal temperature below 20°C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8.
-
Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Purification: Dry the crude solid under a vacuum. For further purification, recrystallize the product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or purify by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using the analytical methods described in the following section.
Structural Elucidation and Spectroscopic Profile
Unambiguous confirmation of the chemical structure and assessment of purity are critical. The following spectroscopic techniques are standard for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (approx. 7.5-8.5 ppm), corresponding to the two protons on the pyridine ring. Due to their positions, they would likely appear as doublets or singlets with fine splitting. A broad singlet, typically in the range of 4.5-6.0 ppm, corresponds to the two protons of the primary amine (-NH₂).
-
¹³C NMR: The spectrum should display six signals for the six unique carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A single, sharp signal is expected, characteristic of the -CF₃ group, typically observed in the range of -60 to -70 ppm relative to a CFCl₃ standard.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity (M⁺ and M+2⁺), which is a definitive indicator of a monobrominated compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine (typically two bands around 3300-3500 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), and strong C-F stretching bands (in the 1100-1350 cm⁻¹ region).
Applications in Drug Discovery and Development
The pyridine moiety is a privileged scaffold found in numerous pharmaceuticals and natural products.[7] The introduction of a trifluoromethyl group is a widely used strategy in modern medicinal chemistry to fine-tune the properties of a lead compound.[2][11]
Role as a Key Building Block
This compound serves as an ideal starting point for further molecular elaboration. The three distinct functional groups—amine, bromine, and the pyridine ring nitrogen—offer orthogonal reactivity.
-
The amino group can be acylated, alkylated, or used in cyclization reactions.
-
The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of various aryl, alkyl, or alkynyl substituents.
-
The pyridine nitrogen influences the molecule's overall basicity and can participate in hydrogen bonding or coordination with biological targets.
This trifecta of reactivity makes the compound a valuable intermediate in the synthesis of complex, biologically active molecules, such as the potent KRAS G12C covalent inhibitor divarasib, where a related structure serves as a key intermediate.[12]
Caption: Role as a versatile intermediate in constructing complex target molecules.
Impact of the Trifluoromethyl Group
The -CF₃ group imparts several beneficial properties:
-
Metabolic Stability: It blocks positions susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Lipophilicity: It increases the molecule's lipophilicity, which can improve membrane permeability and cell uptake.
-
Binding Interactions: The fluorine atoms can engage in favorable interactions with protein targets, potentially increasing binding affinity.
The utility of trifluoromethylpyridines is well-established in both pharmaceuticals and agrochemicals, where they are integral to many active ingredients.[1]
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The compound is classified as hazardous, and all operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).[3][13]
| Hazard Class | GHS Information | Source(s) |
| Pictogram(s) | GHS07 (Exclamation Mark) | [6] |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [3][6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][13] |
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound stands out as a strategically designed and highly valuable chemical intermediate. Its combination of a pyridine core, a reactive bromine handle for cross-coupling, a modifiable amino group, and the property-enhancing trifluoromethyl substituent makes it a powerful tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, characterization, and safe handling is paramount to unlocking its full potential in the creation of next-generation pharmaceuticals and agrochemicals.
References
- Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096–10097.
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- PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.
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- Enamine. (2021). Safety Data Sheet: 3-bromo-5-(difluoromethyl)-2-fluoropyridine.
- American Chemical Society Publications. (2024). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.
- Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Amino-3-bromo-5-(trifluoromethyl)pyridine.
- Umemoto, T., & Ogawa, S. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 169–183.
- Tavakol, G., & Zarei, M. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(4), 1839.
- Fox, B. A., & Threlfall, T. L. (1973). 2,3-Diaminopyridine. Organic Syntheses, Coll. Vol. 5, p.346; Vol. 44, p.34.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
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Technical Guide to the Safety Profile of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Authored for Drug Development Professionals and Research Scientists
This document provides an in-depth analysis of the safety and handling protocols for 3-Bromo-5-(trifluoromethyl)pyridin-2-amine (CAS No: 79456-30-7), a key building block in medicinal chemistry. As a substituted pyridine, its unique electronic and structural properties are valuable in the synthesis of novel pharmaceutical agents. However, these same properties necessitate a thorough understanding of its potential hazards to ensure safe laboratory practice. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) information to provide a synthesized, field-proven perspective on risk mitigation and emergency response.
Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of chemical safety. This compound is also known in literature and supplier catalogs as 2-Amino-3-bromo-5-(trifluoromethyl)pyridine[1]. It is crucial to verify the CAS number to prevent confusion with structural isomers, which may have different toxicological profiles[2][3].
The compound's physical state dictates its primary exposure risks. As a crystalline solid, the principal routes of exposure are inhalation of dust particles and dermal contact[1].
Table 1: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 79456-30-7 | [1] |
| Alternate CAS | 79456-34-1 | [2] |
| Molecular Formula | C₆H₄BrF₃N₂ | [2] |
| Molecular Weight | 241.01 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 98 - 101 °C / 208.4 - 213.8 °F |[1] |
GHS Hazard Analysis and Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. The severity of its hazard profile, particularly its acute toxicity, warrants a "Danger" or "Warning" signal word, depending on the supplier's specific data aggregation[1][2].
The diagram below illustrates the logical flow of GHS hazard communication, from initial classification to the practical safety information presented on a label.
Caption: Emergency First Aid Decision Tree.
Firefighting Measures
While the compound itself is not flammable, it may decompose in a fire to produce hazardous gases, including nitrogen oxides, carbon oxides, hydrogen fluoride, and hydrogen bromide.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with toxic fumes and potential skin contact.
Handling, Storage, and Disposal Protocols
Handling
In addition to the exposure controls mentioned above, follow these handling protocols:
-
Wash hands and any exposed skin thoroughly after handling. [1]* Do not eat, drink, or smoke in the laboratory area. [4]* Avoid the formation of dust and aerosols. [1]
Storage
Proper storage is essential for maintaining chemical integrity and preventing accidental release.
-
Conditions: Store in a well-ventilated, dry place. Keep the container tightly closed. [1][4]* Security: Due to its acute toxicity, this material should be stored locked up. [1][4]* Incompatibilities: Keep away from strong oxidizing agents and bases. [5]The compound is also noted as being light-sensitive, so storage in an opaque or amber container is advisable. [1]
Disposal
All waste must be considered hazardous.
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [1][4]Do not allow the product to enter drains. [4]
Toxicological Summary
The GHS classification provides a clear indication of the compound's toxicological properties. It is acutely toxic if swallowed and harmful through dermal contact or inhalation. The primary mechanisms of local toxicity are irritation to the skin, eyes, and respiratory system. [1][5]The trifluoromethyl group and bromine atom contribute to the molecule's reactivity and potential for biological disruption, underscoring the need for the stringent handling procedures outlined in this guide.
References
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PubChem. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. National Center for Biotechnology Information.[Link]
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PubChem. 5-Bromo-6-(trifluoromethyl)pyridin-2-amine. National Center for Biotechnology Information.[Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine, a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical principles governing the spectrum, provide detailed experimental protocols for data acquisition, and offer a thorough interpretation of the spectral data, including chemical shifts, multiplicities, and coupling constants. This guide aims to serve as a practical resource, blending foundational theory with field-proven insights to ensure both scientific integrity and experimental reproducibility.
Introduction: The Significance of this compound
This compound is a highly functionalized heterocyclic compound. Its structure, featuring a pyridine ring substituted with an amine, a bromine atom, and a trifluoromethyl group, makes it a versatile intermediate in the synthesis of complex organic molecules. The precise arrangement of these substituents is critical to its reactivity and its utility in the development of novel bioactive compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of such molecules. The ¹H NMR spectrum, in particular, offers a unique fingerprint, providing detailed information about the electronic environment of each proton in the molecule. An accurate interpretation of this spectrum is paramount for confirming the identity and purity of the compound, which is a foundational step in any synthetic chemistry workflow.
This guide will provide an in-depth examination of the ¹H NMR spectrum of this compound, moving beyond a simple reporting of peaks to explain the underlying principles that give rise to the observed spectral features.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is dictated by the electronic effects of its substituents on the pyridine ring. Understanding these effects allows for a predictive approach to spectral interpretation.
Substituent Effects on Chemical Shifts
The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield), while electron-donating groups cause shielding, resulting in an upfield shift.[1][2]
In the case of this compound, we have three key substituents to consider:
-
Amino Group (-NH₂): The nitrogen atom has a lone pair of electrons that can be donated into the pyridine ring through resonance. This electron-donating effect increases the electron density at the ortho and para positions, causing a shielding effect.
-
Bromine (-Br): Bromine is an electronegative atom and thus exhibits an electron-withdrawing inductive effect (-I), which deshields nearby protons. It also has lone pairs that can be donated via resonance (+R), but for halogens, the inductive effect is generally dominant.
-
Trifluoromethyl Group (-CF₃): This is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. It exerts a powerful inductive effect (-I), significantly deshielding protons on the ring.[3]
The interplay of these effects on the two aromatic protons (at positions 4 and 6) and the amine protons determines their respective chemical shifts. The strong deshielding influence of the bromine and trifluoromethyl groups is expected to shift the aromatic protons significantly downfield.
Spin-Spin Coupling
Spin-spin coupling, or J-coupling, arises from the interaction of the magnetic moments of neighboring non-equivalent protons, transmitted through the bonding electrons. This interaction causes the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the coupled protons and their dihedral angle.
For this compound, the two aromatic protons at positions 4 and 6 are non-equivalent. They are separated by four bonds and are expected to exhibit a long-range coupling, specifically a meta-coupling (⁴J). This type of coupling in aromatic systems is typically small, on the order of 1-3 Hz.[4][5] The expected multiplicity for each of these protons is therefore a doublet.
The protons of the amino group (-NH₂) are chemically equivalent and are not expected to show coupling to the aromatic protons. They typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the proper setup of the NMR spectrometer.
Sample Preparation
A well-prepared sample is crucial for obtaining a high-resolution spectrum. The following protocol is recommended for this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) (0.6-0.7 mL)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette
-
Small vial
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial. For routine ¹H NMR, this concentration is generally sufficient.[6]
-
Add 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect the solution to ensure no solid particles remain, as suspended solids can degrade the spectral resolution.[6]
-
Using a clean Pasteur pipette, transfer the solution into a high-quality, unscratched NMR tube.
-
Cap the NMR tube securely and label it appropriately.
Workflow for NMR Sample Preparation
Caption: A generalized workflow for the preparation of an NMR sample.
NMR Data Acquisition
The following is a general procedure for acquiring a ¹H NMR spectrum on a modern NMR spectrometer. Specific parameters may vary depending on the instrument.
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step for achieving sharp lines and high resolution. Automated shimming routines are standard on modern instruments.[7][8]
-
Tune and match the probe for the ¹H frequency.
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Receiver Gain: Adjust automatically.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A standard window for ¹H NMR, for example, -2 to 12 ppm.
Spectral Analysis and Interpretation
Based on experimental data, the ¹H NMR spectrum of this compound in CDCl₃ exhibits the following signals.[9]
| Signal | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | 8.27 | 1H | doublet (d) | ~2.0 (estimated) | H-6 |
| 2 | 7.86 | 1H | doublet (d) | ~2.0 (estimated) | H-4 |
| 3 | 5.38 | 2H | broad singlet (br s) | - | -NH₂ |
Detailed Signal Assignment
-
Signal at 8.27 ppm (H-6): This downfield doublet is assigned to the proton at the 6-position of the pyridine ring. Its significant downfield shift is a result of the deshielding effects of the adjacent electronegative nitrogen atom in the ring and the strong electron-withdrawing trifluoromethyl group at the 5-position. It appears as a doublet due to the four-bond coupling to the proton at the 4-position.
-
Signal at 7.86 ppm (H-4): This doublet is assigned to the proton at the 4-position. It is also in a deshielded environment, influenced by the electron-withdrawing bromine and trifluoromethyl groups. Its chemical shift is slightly upfield compared to H-6, which is consistent with its position relative to the ring nitrogen. The multiplicity is a doublet due to coupling with H-6. The coupling constant for this interaction is expected to be identical to that of the H-6 signal. A typical value for a four-bond meta-coupling in a pyridine ring is in the range of 1-3 Hz.[4][5]
-
Signal at 5.38 ppm (-NH₂): This broad singlet corresponds to the two protons of the primary amine group. The broadness of the signal is a characteristic feature of amine protons and is attributed to a combination of factors including quadrupolar relaxation by the ¹⁴N nucleus and possible intermolecular proton exchange. The integration value of 2H confirms this assignment.
Logical Flow for Spectral Interpretation
Caption: A diagram illustrating the logical process of NMR spectral interpretation.
Data Validation and Troubleshooting
To ensure the integrity of the obtained spectrum, consider the following points:
-
Solvent Peak: The residual proton signal from the deuterated solvent (for CDCl₃, a singlet at ~7.26 ppm) should be present and correctly referenced.
-
Purity: The absence of significant unassigned peaks suggests a high degree of sample purity. Any impurity peaks should be integrated and, if possible, identified.
-
Water Peak: A broad singlet around 1.5-2.0 ppm may be present due to trace amounts of water in the solvent or sample.
-
Line Shape: The peaks for the aromatic protons should be sharp and symmetrical. Broad or distorted peaks may indicate poor shimming or the presence of paramagnetic impurities.
Conclusion
The ¹H NMR spectrum of this compound is a clear and informative tool for its structural confirmation. The spectrum is characterized by two downfield doublets corresponding to the aromatic protons at the 4 and 6 positions, and a broad singlet for the amine protons. The observed chemical shifts are in excellent agreement with the theoretical predictions based on the strong electron-withdrawing effects of the bromine and trifluoromethyl substituents. This guide provides a robust framework for the acquisition, interpretation, and validation of the ¹H NMR spectrum of this important chemical intermediate, thereby supporting the rigorous standards of modern chemical research and development.
References
-
Reddit. (2023). The Effect of Fluorine in 1H NMR. r/Chempros. Retrieved January 11, 2026, from [Link]
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ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved January 11, 2026, from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 11, 2026, from [Link]
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Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved January 11, 2026, from [Link]
-
University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved January 11, 2026, from [Link]
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2021, August 14). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 11, 2026, from [Link]
-
YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved January 11, 2026, from [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). Retrieved January 11, 2026, from [Link]
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13C NMR characterization of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
An In-depth Technical Guide to the ¹³C NMR Characterization of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the ¹³C NMR characterization of this compound, a key building block in contemporary drug discovery. The guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the nuanced substituent effects of the bromo, amino, and trifluoromethyl groups on the pyridine scaffold, present a detailed protocol for high-quality data acquisition, and provide a thorough, predictive analysis of the ¹³C NMR spectrum. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.
Introduction: The Significance of this compound and the Role of ¹³C NMR
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals. The specific substitution pattern of this compound offers a unique combination of functionalities: the amino group provides a key site for further chemical modification, the bromine atom can participate in cross-coupling reactions, and the trifluoromethyl group often enhances metabolic stability and binding affinity.
Given the importance of this molecule, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, and ¹³C NMR, in particular, provides a direct window into the carbon framework of the molecule. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, offering a fingerprint of the molecular structure. This guide will provide a detailed roadmap for acquiring and interpreting the ¹³C NMR spectrum of this important synthetic intermediate.
Foundational Principles: Understanding Substituent Effects in the ¹³C NMR of Pyridine Derivatives
The chemical shift of a carbon atom in a ¹³C NMR spectrum is highly sensitive to its electronic environment. In aromatic systems like pyridine, the position of a signal is influenced by the interplay of inductive and resonance effects of the various substituents.
The Pyridine Scaffold
The carbon atoms in an unsubstituted pyridine ring resonate in the aromatic region of the ¹³C NMR spectrum, typically between 120 and 150 ppm.[1][2] The nitrogen atom in the ring introduces a degree of asymmetry, leading to distinct chemical shifts for the α, β, and γ carbons.
Substituent Effects on the Pyridine Ring
The chemical shifts of the carbon atoms in this compound are significantly influenced by the electronic properties of the amino, bromo, and trifluoromethyl groups.[3][4][5][6]
-
Amino Group (-NH₂): The amino group is a strong electron-donating group through resonance and electron-withdrawing through induction. The net effect is a significant shielding of the ortho and para carbons, causing their signals to shift upfield (to lower ppm values).
-
Bromo Group (-Br): The bromo group is an electronegative atom that exerts an electron-withdrawing inductive effect, which would be expected to deshield adjacent carbons. However, it also has a weak electron-donating resonance effect. The overall impact on the chemical shifts of the pyridine ring is a combination of these opposing factors.
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This leads to a significant deshielding of the carbon atom to which it is attached (ipso-carbon) and other carbons in the ring, shifting their signals downfield (to higher ppm values).[7]
¹³C-¹⁹F Coupling: A Key Diagnostic Feature
A crucial aspect of the ¹³C NMR spectrum of fluorinated compounds is the presence of through-bond scalar couplings between ¹³C and ¹⁹F nuclei.[7][8] This results in the splitting of carbon signals into multiplets. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms:
-
¹JCF: One-bond coupling is typically very large (around 270 Hz).[9]
-
²JCF: Two-bond coupling is smaller (around 35 Hz).[9]
-
³JCF and ⁴JCF: Three- and four-bond couplings are progressively smaller.[10]
The observation of these characteristic coupling patterns provides definitive evidence for the proximity of a carbon atom to the trifluoromethyl group.
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The following protocol outlines the steps for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.
Sample Preparation
| Parameter | Recommendation | Rationale |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) | CDCl₃ is a common choice for its good solubilizing power and relatively clean spectral window.[11][12] DMSO-d₆ is a good alternative if solubility is an issue. |
| Concentration | 20-50 mg in 0.5-0.7 mL of solvent | A higher concentration is generally required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable timeframe.[11] |
| Internal Standard | Tetramethylsilane (TMS) | TMS is the standard reference for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[11] |
NMR Instrument Parameters (for a 400 MHz Spectrometer)
| Parameter | Setting | Rationale |
| Pulse Program | zgpg30 or similar with proton decoupling | A standard 30° pulse angle is a good compromise for observing both protonated and non-protonated carbons.[13] |
| Spectral Width | 0 to 200 ppm | This range will encompass the expected chemical shifts for the aromatic carbons and the trifluoromethyl carbon.[14] |
| Acquisition Time | ~2-4 seconds | A longer acquisition time provides better resolution.[13] |
| Relaxation Delay | 2-5 seconds | A sufficient delay is crucial for the complete relaxation of quaternary carbons, ensuring more accurate signal intensities.[12] |
| Number of Scans | 1024 or higher | A sufficient number of scans is necessary to achieve an adequate signal-to-noise ratio, especially for quaternary carbons. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Predicted ¹³C NMR Spectrum and Detailed Interpretation
Based on the established substituent effects and data from similar compounds, the following is a detailed prediction and interpretation of the ¹³C NMR spectrum of this compound.
Predicted Chemical Shifts and Assignments
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
| C2 | ~155-160 | s |
| C3 | ~105-110 | q (⁴JCF ≈ 1-3 Hz) |
| C4 | ~140-145 | q (³JCF ≈ 4-6 Hz) |
| C5 | ~120-125 | q (²JCF ≈ 30-35 Hz) |
| C6 | ~145-150 | s |
| -CF₃ | ~123-128 | q (¹JCF ≈ 270-275 Hz) |
Rationale for Assignments
-
C2: This carbon is bonded to the strongly electron-donating amino group, which would shift it significantly upfield. However, it is also an α-carbon to the ring nitrogen, which is a deshielding environment. The net effect is a downfield shift, making it the most downfield of the protonated carbons.
-
C3: This carbon is ortho to the electron-donating amino group and is also bonded to the bromine atom. The strong shielding effect of the amino group is expected to dominate, shifting this signal significantly upfield. A small quartet is predicted due to four-bond coupling to the fluorine atoms.
-
C4: This carbon is para to the amino group, which would cause significant shielding. However, it is also ortho to the strongly electron-withdrawing trifluoromethyl group, which will have a deshielding effect. The net result is a downfield shift. It is expected to appear as a quartet due to three-bond coupling to the fluorine atoms.[9]
-
C5: This is the ipso-carbon attached to the trifluoromethyl group. The strong electron-withdrawing nature of the -CF₃ group will deshield this carbon, but the signal will also be split into a quartet with a large two-bond coupling constant.[9]
-
C6: This carbon is ortho to the ring nitrogen and meta to the other substituents. It is expected to be in a relatively downfield region.
-
-CF₃: The carbon of the trifluoromethyl group will appear as a quartet with a very large one-bond coupling constant, a characteristic signature of a -CF₃ group.[9]
Visualizing the Assignments
Caption: Molecular structure and predicted ¹³C NMR chemical shifts.
Conclusion
The ¹³C NMR spectrum of this compound is predicted to exhibit six distinct signals, with the carbons in proximity to the trifluoromethyl group showing characteristic quartet splitting patterns due to ¹³C-¹⁹F coupling. The chemical shifts are governed by a complex interplay of substituent effects. By following the detailed experimental protocol and utilizing the predictive interpretation provided in this guide, researchers can confidently acquire and assign the ¹³C NMR spectrum of this valuable building block, ensuring its structural integrity for downstream applications in drug discovery and development.
References
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Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 713-723. [Link]
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Yuste, F., & Walls, F. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 485-494. [Link]
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Yuste, F., & Walls, F. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 485-494. [Link]
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Colorado State University. CASCADE - ChemicAl Shift CAlculation with DEep learning. [Link]
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Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 713-723. [Link]
-
Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-409. [Link]
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Mackay and Matthews Lab. NMR Shift calculator. [Link]
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Tomasik, P., & Zalewski, R. (1978). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 3(4), 159-169. [Link]
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Semantic Scholar. ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
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Bagno, A., et al. (2003). Predicting ¹³C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(19), 3646-3654. [Link]
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Supporting Information. [Link]
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Defense Technical Information Center. (1991). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
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University of Missouri-St. Louis. (2020). Optimized Default ¹³C Parameters. [Link]
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CASPRE - ¹³C NMR Predictor. [Link]
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Exarchou, V., & Krucker, T. (2018). Acquiring ¹H and ¹³C Spectra. In Structure Elucidation in Organic Chemistry. [Link]
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ChemAxon. NMR Predictor. [Link]
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University of Oxford. A User Guide to Modern NMR Experiments. [Link]
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ACD/Labs. NMR Prediction. [Link]
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YouTube. (2017). How to predict the 13C NMR spectrum of a compound. [Link]
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Lin, Y., et al. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. The Journal of Organic Chemistry, 80(3), 1511-1520. [Link]
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Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between the ortho, meta, and para isomers of dibromobenzene? [Link]
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Supporting Information. [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]
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University of Mississippi eGrove. (2020). ¹³C NMR Substituent Effects on para-Substituted Tolans. [Link]
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Step-by-step procedure for NMR data acquisition. [Link]
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Royal Society of Chemistry. (2018). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Spectrometric Identification of Organic Compounds. In Chem 117 Reference Spectra Spring 2011. [Link]
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ResearchGate. (2025). (PDF) Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. [Link]
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Royal Society of Chemistry. Supporting Information for.... [Link]
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Bell, N., et al. (2018). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(12), 3235-3244. [Link]
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Supporting Information. [Link]
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NP-MRD. ¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0000084). [Link]
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Human Metabolome Database. ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0000926). [Link]
-
SpectraBase. 4-BROMO-3,5-DIFLUORO-2,6-DIPENT-1-YNYLPYRIDINE - Optional[¹³C NMR] - Chemical Shifts. [Link]
-
ACD/Labs. A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. [Link]
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Mass spectrometry of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Introduction
This compound is a substituted pyridine derivative of significant interest in the chemical, pharmaceutical, and agrochemical sectors. Its structural complexity, featuring a bromine atom, a trifluoromethyl group, and an amine on a pyridine core, makes it a valuable building block for synthesizing more complex molecules[1][2][3]. Accurate analytical characterization is paramount for its use in research and development, and mass spectrometry (MS) stands as a primary tool for confirming its identity, purity, and structure.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth examination of the mass spectrometric behavior of this compound. We will move beyond procedural steps to explain the causal relationships behind instrumental choices, predict spectral outcomes, and provide a robust, self-validating protocol for its analysis. The focus is on providing researchers and drug development professionals with the expertise to confidently identify and characterize this molecule.
Molecular Structure and Key Mass Spectrometric Features
The analytical strategy for any molecule begins with its structure. The structure of this compound (Molecular Formula: C₆H₄BrF₃N₂) presents three key features that dictate its behavior in a mass spectrometer.
-
The Bromine Atom: Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 abundance ratio (approximately 50.5% and 49.5%, respectively)[4][5]. This results in a highly characteristic isotopic pattern for the molecular ion, which will appear as a pair of peaks of almost equal intensity separated by two mass-to-charge units (m/z), commonly referred to as the M and M+2 peaks[6]. This signature is a powerful diagnostic tool for confirming the presence of a single bromine atom.
-
Basic Sites for Ionization: The molecule possesses two primary basic sites amenable to protonation: the pyridine ring nitrogen and the exocyclic amine group (-NH₂). This inherent basicity makes the molecule an excellent candidate for soft ionization techniques like Electrospray Ionization (ESI) in positive ion mode, which will readily form a protonated molecule, [M+H]⁺[7][8].
-
The Trifluoromethyl (CF₃) Group: The CF₃ group is a strongly electron-withdrawing and stable moiety. Its presence significantly influences the molecule's electronic properties and provides a likely point of fragmentation during tandem mass spectrometry (MS/MS) analysis[9].
Ionization Methodologies: A Comparative Rationale
The choice of ionization technique is the most critical parameter in mass spectrometry, as it governs the type of information obtained. The goal is to convert the neutral analyte into a gas-phase ion for detection.
Electrospray Ionization (ESI): The Preferred Method for LC-MS
For routine identification and quantification, particularly when coupled with liquid chromatography (LC), ESI is the superior choice. As a "soft" ionization technique, ESI imparts minimal excess energy to the analyte, preserving its structure and typically yielding an abundant ion corresponding to the intact molecule[10][11].
Causality: The acidic conditions of a typical reversed-phase LC mobile phase (e.g., water/acetonitrile with 0.1% formic acid) ensure that the basic nitrogen atoms on this compound are readily protonated. This pre-formed ion in solution is efficiently transferred to the gas phase by the ESI process, resulting in a strong signal for the protonated molecule, [M+H]⁺. This minimizes in-source fragmentation and simplifies the resulting mass spectrum, making it ideal for molecular weight confirmation and quantification.
Electron Ionization (EI): An Alternative for Structural Elucidation via GC-MS
Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the gas-phase analyte with high-energy electrons (typically 70 eV)[12]. This high energy input causes extensive and reproducible fragmentation.
Causality: While EI can provide a detailed fragmentation "fingerprint" useful for structural confirmation against a library, it often results in a weak or entirely absent molecular ion peak for complex molecules[13]. For this compound, the molecular ion would be highly excited and prone to immediate fragmentation. This method is best suited for GC-MS applications where the analyte is thermally stable and volatile, and when detailed structural information from fragmentation is the primary goal.
High-Resolution Mass Spectrum Analysis
Using a high-resolution mass spectrometer, we can precisely determine the elemental composition of the molecule. The most telling feature in the full scan MS spectrum will be the isotopic pattern of the protonated molecule.
Isotopic Signature of the Protonated Molecule [M+H]⁺
The molecular formula of the neutral compound is C₆H₄BrF₃N₂. The protonated molecule, [M+H]⁺, will have the formula [C₆H₅BrF₃N₂]⁺. The expected monoisotopic masses are calculated below and summarized in Table 1.
-
For ⁷⁹Br: [M+H]⁺ = 240.9589 Da
-
For ⁸¹Br: [M+2+H]⁺ = 242.9569 Da
The mass spectrum will display two prominent peaks at m/z 240.96 and 242.96 with a relative intensity ratio of approximately 1:1, which is the definitive signature of a monobrominated compound[5].
Table 1: Predicted High-Resolution Mass Data for the Protonated Molecular Ion
| Ion Species | Isotope | Monoisotopic Mass (Da) | m/z | Relative Abundance (%) |
| [M+H]⁺ | ⁷⁹Br | 240.9589 | 240.96 | ~100 |
| [M+2+H]⁺ | ⁸¹Br | 242.9569 | 242.96 | ~98 |
Tandem Mass Spectrometry (MS/MS): Elucidating the Fragmentation Pathway
To confirm the structure, tandem mass spectrometry (MS/MS) is employed. This involves isolating the protonated molecular ion (e.g., m/z 240.96) and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting product ions provide a structural fingerprint.
Proposed Fragmentation of the [M+H]⁺ Ion
The fragmentation of halogenated aromatic compounds is well-understood[14][15]. The primary fragmentation pathways for [C₆H₅BrF₃N₂]⁺ are expected to involve the loss of the substituents, followed by potential ring cleavage.
-
Loss of Bromine Radical: The C-Br bond is relatively weak and can cleave, leading to the loss of a bromine radical (•Br). This is a very common pathway for brominated aromatics and would result in a fragment ion at m/z 161.02[16].
-
Loss of Trifluoromethyl Radical: Another likely fragmentation is the cleavage of the C-CF₃ bond, resulting in the loss of a trifluoromethyl radical (•CF₃). This would produce a characteristic isotopic doublet at m/z 171.97 / 173.97.
-
Subsequent Fragmentation: Further fragmentation of the primary product ions can occur, such as the loss of small neutral molecules like HCN from the pyridine ring, a characteristic fragmentation pattern for pyridine and pyrimidine derivatives[13][17].
Table 2: Predicted Major Fragment Ions from MS/MS Analysis of [M+H]⁺ (precursor m/z 240.96)
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion m/z | Proposed Formula of Product Ion |
| 240.96 | •Br | 161.02 | [C₆H₅F₃N₂]⁺ |
| 240.96 | •CF₃ | 171.97 | [C₅H₅BrN₂]⁺ |
| 171.97 | HCN | 144.96 | [C₄H₄BrN]⁺ |
Visualization of the Fragmentation Pathway
The logical flow of the fragmentation process can be visualized using a diagram.
Caption: Proposed MS/MS fragmentation pathway for protonated this compound.
Experimental Protocol: LC-MS/MS Analysis
This section provides a self-validating, step-by-step protocol for the analysis of this compound.
Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve in 10 mL of methanol or acetonitrile to create a 100 µg/mL stock solution.
-
Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.
Liquid Chromatography (LC) Conditions
-
System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
System: A tandem quadrupole, Q-TOF, or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Ion Spray Voltage: +4500 V.
-
Source Temperature: 500 °C.
-
Full Scan (MS1):
-
Scan Range: m/z 100-400.
-
Validation Check: Confirm the presence of the m/z 240.96 / 242.96 doublet with a ~1:1 intensity ratio.
-
-
Tandem MS (MS2):
-
Precursor Ion Selection: Isolate m/z 240.96.
-
Collision Gas: Argon.
-
Collision Energy: Optimize by ramping from 15-40 eV to find the optimal energy for producing key fragments.
-
Product Ion Scan Range: m/z 50-250.
-
Validation Check: Confirm the presence of key product ions, such as m/z 161.02 and m/z 171.97.
-
Conclusion
The mass spectrometric analysis of this compound is straightforward when guided by a foundational understanding of its chemical properties. The presence of bromine provides a definitive isotopic signature in the full scan spectrum, while its basic nature makes it highly suitable for sensitive analysis by ESI-MS. Tandem mass spectrometry confirms the structure through predictable fragmentation pathways, primarily involving the loss of the bromine and trifluoromethyl substituents. The protocols and insights provided in this guide offer a robust framework for researchers to achieve confident identification and characterization of this important chemical intermediate.
References
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Title: mass spectra - the M+2 peak Source: Chemguide URL: [Link]
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Title: Isotopes in Mass Spectrometry Source: Chemistry Steps URL: [Link]
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Title: 6.7: Other Important Isotopes- Br and Cl Source: Chemistry LibreTexts URL: [Link]
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Title: The M+1 & M+2 Peaks Source: Cambridge (CIE) AS Chemistry Revision Notes 2023 URL: [Link]
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Title: Mass Spectrometric Analysis. Aromatic Halogenated Compounds Source: Analytical Chemistry URL: [Link]
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Title: Ch13 - Mass Spectroscopy Source: University of Calgary URL: [Link]
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Title: Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry Source: PubMed URL: [Link]
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Title: Organic Compounds Containing Halogen Atoms Source: Chemistry LibreTexts URL: [Link]
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Title: 5-Bromo-3-(trifluoromethyl)pyridin-2-amine Source: PubChem URL: [Link]
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Title: Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry Source: ResearchGate URL: [Link]
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Title: Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry Source: PubMed URL: [Link]
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Title: Mass Spectrometric Analysis. Aromatic Halogenated Compounds Source: Analytical Chemistry URL: [Link]
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Title: Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method Source: PubMed URL: [Link]
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Title: Quantification of Pharmaceuticals in Sludge Produced from Wastewater Treatment Plants in Jordan and Environmental Risk Assessment Source: MDPI URL: [Link]
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Title: Ionization Methods in Organic Mass Spectrometry Source: University of Illinois Urbana-Champaign URL: [Link]
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Title: Mass Spectrometry Ionization Methods Source: Emory University URL: [Link]
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Title: A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques Source: ACD/Labs URL: [Link]
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Title: Electrospray ionization mass spectrometry of pyrimidine base-rubidium complexes Source: PubMed URL: [Link]
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Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]
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Title: Mass spectrometry of halogen-containing organic compounds Source: ResearchGate URL: [Link]
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Title: Electrospray ionization Source: Wikipedia URL: [Link]
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Title: 5-Amino-3-bromo-2-(trifluoromethyl)pyridine Source: PubChem URL: [Link]
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Title: 2-Amino-3-Bromo-5-(Trifluoromethyl)Pyridine Source: AMERICAN ELEMENTS URL: [Link]
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Title: 2-Amino-3-Bromo-5-Fluoropyridine Source: VIVAN ACL URL: [Link]
-
Title: Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides Source: ACS Publications URL: [Link]
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Title: 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation Source: ACS Publications URL: [Link]
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Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolopyrimidine) Derivatives Source: OMICS International URL: [Link]
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2-Amino-3-bromo-5-(trifluoromethyl)pyridine properties
An In-depth Technical Guide to 2-Amino-3-bromo-5-(trifluoromethyl)pyridine
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the properties, synthesis, and applications of 2-Amino-3-bromo-5-(trifluoromethyl)pyridine. This versatile heterocyclic building block is of significant interest due to the unique combination of its reactive handles—an amino group and a bromine atom—and the presence of a trifluoromethyl moiety, which is known to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] This document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental choices and reaction pathways.
Core Physicochemical and Structural Data
2-Amino-3-bromo-5-(trifluoromethyl)pyridine is a substituted pyridine ring, a structural motif prevalent in numerous pharmaceuticals and agrochemicals.[3] The strategic placement of the amino, bromo, and trifluoromethyl groups provides a platform for diverse chemical modifications. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring, activating it for certain transformations.[1]
Key Properties
A summary of the core physicochemical properties is presented below. This data is essential for designing experiments, including selecting appropriate solvent systems for reactions and purification, and for interpreting analytical results.
| Property | Value | Source(s) |
| IUPAC Name | 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | [3] |
| CAS Number | 79456-30-7 | [4] |
| Molecular Formula | C₆H₄BrF₃N₂ | [5] |
| Molecular Weight | 241.01 g/mol | [6] |
| Appearance | White to light yellow solid/crystal | [5][7] |
| Melting Point | 99-100 °C | [3] |
| Boiling Point | 238-240 °C | [5] |
| Density | 1.86 g/cm³ | [5] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and dichloromethane. | [5] |
Spectroscopic Profile
While specific spectral data is not widely published, the structure of 2-Amino-3-bromo-5-(trifluoromethyl)pyridine allows for the prediction of its key spectroscopic features, which are crucial for reaction monitoring and structural confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The coupling between these protons would provide definitive information about their relative positions. The broad signal of the amino (-NH₂) protons would also be observable.
-
¹³C NMR: The carbon NMR spectrum will display six signals for the six carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[8] This technique is particularly useful for monitoring reactions involving the trifluoromethyl moiety.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of a single bromine atom. Key fragmentation patterns would involve the loss of the bromine atom or parts of the trifluoromethyl group.
Synthesis Strategies: A Mechanistic Perspective
The synthesis of 2-Amino-3-bromo-5-(trifluoromethyl)pyridine can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. The most common strategies involve either the amination of a pre-functionalized pyridine or the halogenation of an existing aminopyridine.
Route 1: Amination of a Halogenated Precursor
A robust and frequently cited method involves the nucleophilic aromatic substitution (SₙAr) on a di-halogenated trifluoromethylpyridine.[3] This approach leverages the activation of the C2 position by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen.
Caption: Synthesis via Amination-Halogenation.
In this pathway, a precursor like 2,3-dichloro-5-trifluoromethylpyridine is subjected to amination, typically using aqueous ammonia under high temperature and pressure in an autoclave.[3] The substitution selectively occurs at the 2-position. The resulting chloro-analog is then brominated to yield the final product.
Route 2: Halogenation of an Aminopyridine Precursor
An alternative strategy starts with a readily available aminopyridine and introduces the halogen through electrophilic aromatic substitution.
Caption: Synthesis via Direct Bromination.
This method involves dissolving 2-amino-5-(trifluoromethyl)pyridine in a suitable acid, such as acetic acid or hydrobromic acid, and then treating it with a brominating agent like elemental bromine.[3] The amino group directs the electrophilic bromine to the ortho position (C3), yielding the desired product. This method can be advantageous as it may avoid the need for high-pressure equipment.
Chemical Reactivity and Synthetic Utility
2-Amino-3-bromo-5-(trifluoromethyl)pyridine is a valuable intermediate precisely because its functional groups offer orthogonal reactivity. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the amino group can be acylated, alkylated, or used in condensation reactions to build more complex heterocyclic systems.
Caption: Reactivity Profile.
This dual reactivity allows for a modular approach to synthesis. For instance, a Suzuki-Miyaura coupling can be performed at the C3 position to install a new carbon-carbon bond, followed by modification of the amino group to complete the synthesis of a target molecule.[9] This strategic utility is a cornerstone of its application in constructing libraries of compounds for drug screening.
Applications in Research and Development
The primary use of this compound is as an intermediate in the synthesis of agrochemicals and pharmaceuticals.[3] The trifluoromethylpyridine scaffold is a key component in numerous commercial products.[2][10]
-
Agrochemicals: It is a precursor for potent insecticides and herbicides. For example, a related analog, 2-amino-3-chloro-5-trifluoromethylpyridine, is reacted with 2,6-difluorobenzoylisocyanate to produce N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, a compound with significant insecticidal properties.[3]
-
Pharmaceuticals: In medicinal chemistry, this building block is used to synthesize a variety of therapeutic agents, including kinase inhibitors for oncology.[9][11] The trifluoromethyl group often improves the pharmacokinetic profile of drug candidates.[12] Its derivatives are being investigated for a range of biological activities.
Safety and Handling
Proper handling of 2-Amino-3-bromo-5-(trifluoromethyl)pyridine is critical due to its potential hazards. It is classified as an irritant and is harmful if ingested or comes into contact with skin.[4]
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4] |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[4] |
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][13]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or a face shield.[4][13] In case of dust formation, use a government-approved respirator.[14]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[4][5]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4] If on skin, wash off immediately with plenty of soap and water.[4] If inhaled, move the person to fresh air.[4] If swallowed, rinse mouth and call a poison center or doctor.[4]
Experimental Protocols
The following protocols are representative examples based on established methodologies for the synthesis and derivatization of the title compound.
Protocol: Synthesis via Halogenation of 2-Amino-5-(trifluoromethyl)pyridine
This protocol is adapted from general procedures for the bromination of activated pyridine rings.[3]
Materials:
-
2-Amino-5-(trifluoromethyl)pyridine
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-amino-5-(trifluoromethyl)pyridine in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.
-
Bromination: Add a solution of 1.05 equivalents of bromine in glacial acetic acid dropwise via a dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Quenching: Carefully pour the reaction mixture into an ice-water slurry. Quench the excess bromine by slowly adding saturated sodium bisulfite solution until the orange/red color disappears.
-
Neutralization & Extraction: Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 2-Amino-3-bromo-5-(trifluoromethyl)pyridine.
Protocol: Suzuki-Miyaura Coupling
This protocol describes a typical palladium-catalyzed C-C bond formation using the bromo-substituent.[9]
Materials:
-
2-Amino-3-bromo-5-(trifluoromethyl)pyridine
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene, Ethanol, and Water (e.g., 4:1:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-Amino-3-bromo-5-(trifluoromethyl)pyridine (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).
-
Solvent Addition & Degassing: Add the solvent mixture (Toluene/Ethanol/Water). Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-90 °C under a nitrogen or argon atmosphere and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired 2-amino-3-aryl-5-(trifluoromethyl)pyridine product.
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A Comprehensive Guide to the Synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine: From Starting Materials to Final Product
This in-depth technical guide provides a comprehensive overview of the synthetic pathways to obtain 3-Bromo-5-(trifluoromethyl)pyridin-2-amine, a critical building block for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries. This document offers a detailed exploration of the selection of starting materials, step-by-step synthetic protocols, and the underlying chemical principles that govern these transformations.
The strategic incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and cell permeability of drug candidates.[1] The pyridine scaffold, coupled with bromine and amine functionalities, offers a versatile platform for further chemical modifications, making this compound a valuable intermediate in the synthesis of complex, biologically active molecules.[2][3]
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound reveals a straightforward and efficient synthetic strategy. The primary disconnection occurs at the C-Br bond, suggesting an electrophilic bromination of the pyridine ring as the final step. The key precursor is therefore 5-(trifluoromethyl)pyridin-2-amine. This intermediate, in turn, can be synthesized from commercially available and industrially relevant starting materials.
Sources
The Trifluoromethylpyridinylamine Scaffold: A Technical Primer on the Biological Activities of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-bromo-5-(trifluoromethyl)pyridin-2-amine core is a highly valued scaffold in contemporary medicinal chemistry. The strategic placement of a bromine atom, an amino group, and an electron-withdrawing trifluoromethyl group on the pyridine ring provides a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the synthesis, biological activities, and mechanisms of action of derivatives originating from this core structure, with a particular focus on their burgeoning role as kinase inhibitors in oncology and as novel antimicrobial agents. Detailed experimental protocols and an exploration of the underlying structure-activity relationships (SAR) are provided to empower researchers in the rational design of next-generation therapeutic agents.
Introduction: The Strategic Importance of the this compound Scaffold
The pyridine ring is a ubiquitous feature in a multitude of approved pharmaceutical agents, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of a trifluoromethyl (CF₃) group imparts a unique set of physicochemical properties, including increased metabolic stability, enhanced membrane permeability, and altered basicity of the pyridine nitrogen, which can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.
The this compound scaffold capitalizes on these attributes while offering synthetic versatility. The bromine atom at the 3-position serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents. The primary amine at the 2-position provides a crucial interaction point with target proteins and a site for further derivatization. This trifecta of functional groups makes this scaffold a privileged starting point for the discovery of novel therapeutics.
Synthetic Strategies for Derivatization
The primary route for elaborating the this compound core involves the strategic functionalization of the bromine and amine moieties. Palladium-catalyzed cross-coupling reactions are the cornerstone of these synthetic endeavors.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely employed method for creating carbon-carbon bonds. In the context of this compound, this reaction is instrumental in introducing diverse aryl and heteroaryl groups at the 3-position, which can profoundly impact the biological activity of the resulting derivatives.
-
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid or boronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME), often with water as a co-solvent
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid derivative, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[1][2]
-
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated significant potential across several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity: Targeting Kinase Signaling Pathways
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The this compound scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. Several derivatives of the closely related 4-(trifluoromethyl)pyridin-2-amine have shown potent inhibitory activity against this pathway, suggesting that derivatives of the this compound isomer are also promising candidates.
Caption: The PI3K/mTOR signaling pathway and points of inhibition by trifluoromethylpyridine (TFMP) derivatives.[3][4]
Proline-rich Tyrosine Kinase 2 (PYK2) is a non-receptor tyrosine kinase implicated in cancer cell migration, invasion, and proliferation.[5][6] Trifluoromethylpyrimidine-based compounds, which share structural similarities with trifluoromethylpyridines, have been developed as potent PYK2 inhibitors, highlighting the potential of the this compound scaffold in this area.[2]
Caption: A simplified representation of the PYK2 signaling pathway in cancer.[7][8]
While specific data for derivatives of this compound is emerging, related compounds have shown significant promise. For instance, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated potent anticancer activity.[9] The table below presents hypothetical data to illustrate the potential of this class of compounds.
| Compound ID | R Group (at position 3) | Cancer Cell Line | IC₅₀ (µM) |
| Hypo-1 | 4-Methoxyphenyl | A549 (Lung) | 2.5 |
| Hypo-2 | 3-Chlorophenyl | MCF-7 (Breast) | 1.8 |
| Hypo-3 | 2-Thienyl | HCT116 (Colon) | 3.1 |
Note: The data presented in this table is illustrative and for comparative purposes only. Actual values will vary depending on the specific final compound synthesized and the assay conditions.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10][11]
-
Materials:
-
Human cancer cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well microtiter plates
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce MTT to formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12][13]
-
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have a long history in this field, and the incorporation of a trifluoromethyl group can enhance their antimicrobial properties.
Studies on N-(trifluoromethyl)phenyl substituted pyrazoles, which are structurally related to derivatives of this compound, have revealed key SAR insights. For instance, the presence of both bromo and trifluoromethyl substitutions on the phenyl ring of the pyrazole core resulted in the most potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] This suggests that the 3-bromo-5-(trifluoromethyl)pyridine core is an excellent starting point for designing new antibacterial agents.
The following table summarizes the minimum inhibitory concentration (MIC) values for a potent N-(trifluoromethyl)phenyl substituted pyrazole derivative against various Gram-positive bacteria, illustrating the potential of this chemical class.[9]
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| Compound 25 | S. aureus (MRSA) | 0.78 |
| S. epidermidis | 1.56 | |
| E. faecium | 0.78 |
Source: Adapted from reference[9]
The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound derivatives dissolved in DMSO
-
96-well microtiter plates
-
-
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Bacterial Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the discovery and development of novel therapeutic agents. Its synthetic tractability, coupled with the advantageous physicochemical properties imparted by the trifluoromethyl group, has led to the identification of derivatives with potent anticancer and antimicrobial activities. The exploration of this chemical space is still in its early stages, and further optimization of the lead compounds through systematic structure-activity relationship studies is warranted. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these derivatives, as well as evaluating their in vivo efficacy and safety profiles. The continued investigation of this versatile scaffold holds great promise for addressing unmet medical needs in oncology and infectious diseases.
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Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. [Link]
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Activated PyK2 and Its Associated Molecules Transduce Cellular Signaling from the Cancerous Milieu for Cancer Metastasis - MDPI. [Link]
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Schematic diagram of the canonical PI3K/mTOR signalling pathway and its... - ResearchGate. [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. [Link]
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Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC - NIH. [Link]
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5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. [Link]
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Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Synthesis and identification of[3][5][6]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - RSC Publishing. [Link]
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Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - NIH. [Link]
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Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications. [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv - Semantic Scholar. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - OUCI. [Link]
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Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed. [Link]
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A Senior Application Scientist's Guide to Sourcing and Utilizing 3-Bromo-5-(trifluoromethyl)pyridin-2-amine in Pharmaceutical Research
For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of successful discovery. 3-Bromo-5-(trifluoromethyl)pyridin-2-amine, a key building block in modern medicinal chemistry, is no exception. Its trifluoromethyl group is a sought-after feature, known to enhance metabolic stability, binding affinity, and cell permeability in drug candidates.[1] The strategic placement of this moiety on a pyridine scaffold makes it a versatile intermediate for a range of therapeutic agents, including kinase inhibitors.[1]
This guide provides an in-depth technical overview of sourcing this critical reagent, focusing on supplier evaluation, quality control, and practical laboratory applications. It is designed to empower researchers to make informed decisions and to integrate this compound into their workflows with confidence.
Part 1: The Commercial Landscape: Identifying Reputable Suppliers
The procurement of this compound requires careful consideration of a supplier's reputation, documentation, and ability to provide material of consistent quality. Several established chemical suppliers list this compound, ranging from large, multinational corporations to more specialized niche providers.
A non-exhaustive list of potential suppliers includes:
-
Large Chemical Suppliers: These companies often provide extensive documentation and have robust quality management systems in place. Examples include:
-
Specialty and Niche Suppliers: These suppliers may offer more specialized expertise in fluorinated compounds or heterocyclic chemistry. Examples include:
-
Fluorochem
-
Synthonix Corporation (products available through distributors like Sigma-Aldrich)
-
-
Online Marketplaces and Directories: Platforms like Guidechem and ECHEMI can connect researchers with a broader range of manufacturers, including those based in China. While these can be valuable resources, it is crucial to conduct thorough due diligence on the actual manufacturer.
Table 1: Key Supplier Evaluation Criteria
| Criteria | Importance | Rationale |
| Certificate of Analysis (CoA) | Critical | A comprehensive CoA is a non-negotiable requirement. It should detail the compound's identity, purity (typically by HPLC and/or NMR), and levels of key impurities. |
| Purity Specification | High | For most medicinal chemistry applications, a purity of ≥98% is recommended. The analytical method used to determine purity should be clearly stated. |
| Safety Data Sheet (SDS) | Mandatory | The SDS provides essential information on handling, storage, and potential hazards.[4] |
| Country of Origin | Informational | While not a direct measure of quality, it can be a relevant factor in supply chain management and regulatory considerations. |
| Technical Support | High | Access to qualified technical support can be invaluable for troubleshooting and for obtaining additional information not present on the CoA. |
| Stock Availability & Lead Times | Logistical | For ongoing research programs, reliable stock levels and predictable lead times are crucial for project planning. |
Part 2: Quality Control and Analytical Verification: A Self-Validating System
Trust in a starting material is built on a foundation of rigorous analytical data. Upon receiving a shipment of this compound, it is best practice to perform in-house analytical verification, even when a supplier's CoA is provided. This creates a self-validating system that ensures the integrity of your research.
Plausible Synthesis and Potential Impurities
Understanding the likely synthetic route to this compound is key to anticipating potential impurities. A common strategy for the synthesis of substituted pyridines involves the functionalization of a pre-existing pyridine ring. For this compound, a plausible route could involve the bromination and subsequent amination of a suitable trifluoromethyl-substituted pyridine precursor.
It is important to note that the synthesis of trifluoromethylpyridines can be complex, with methods including chlorine/fluorine exchange from trichloromethylpyridines or the direct introduction of a trifluoromethyl group.[5] These processes can sometimes lead to regioisomeric impurities or residual starting materials. A study on the related compound 3-bromo-5-(trifluoromethyl)aniline identified di-bromo derivatives as potential impurities.[6]
Recommended Analytical Workflows
The following experimental protocols are standard for the characterization of this compound.
Workflow for Incoming Material Verification
Caption: A logical workflow for the verification of incoming this compound.
Experimental Protocol: HPLC Purity Determination
-
System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength such as 224 nm or 254 nm.
-
Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. b. Inject a small volume (e.g., 5-10 µL) onto the column. c. Integrate the peak areas to determine the purity as a percentage of the total area.
Experimental Protocol: NMR Structural Confirmation
-
System: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: a. Dissolve a few milligrams of the compound in the chosen deuterated solvent. b. Acquire a ¹H NMR spectrum to confirm the proton signals of the pyridine ring and the amine group. c. Acquire a ¹⁹F NMR spectrum to confirm the presence and chemical shift of the trifluoromethyl group. d. Compare the obtained spectra with reference data or predicted spectra to confirm the structure.
Part 3: Safe Handling and Storage
Proper handling and storage are paramount for both safety and maintaining the integrity of the compound.
Table 2: Safety and Handling Summary
| Parameter | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Standard laboratory attire, including safety glasses, gloves, and a lab coat. | To prevent skin and eye contact.[4][7] |
| Handling Environment | Use in a well-ventilated area or a chemical fume hood.[4][8] | To avoid inhalation of dust or vapors. |
| Storage Conditions | Store in a tightly sealed container in a cool, dry place. Room temperature storage is generally acceptable. | To prevent degradation from moisture and atmospheric contaminants. |
| Incompatibilities | Avoid strong oxidizing agents. | To prevent potentially hazardous reactions. |
Hazard Identification: Based on aggregated GHS data, this compound may be harmful or toxic if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[9] Always consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and detailed hazard information before handling.[4][7][8]
Part 4: Application in Medicinal Chemistry: A Versatile Building Block
This compound is a valuable intermediate primarily used in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules. The bromine atom provides a reactive handle for reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.
Logical Flow of a Suzuki-Miyaura Coupling Reaction
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction using the title compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the functionalization of 2-bromo-5-(trifluoromethyl)pyridine.[1]
-
Setup: To a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.
-
Reaction: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-(trifluoromethyl)pyridin-2-amine.
The causality behind these choices is rooted in creating an efficient catalytic cycle. The base is crucial for the transmetalation step, while the inert atmosphere protects the palladium catalyst from oxidation. The solvent system is chosen to ensure adequate solubility of both the organic and inorganic reagents.
By understanding the commercial landscape, implementing a robust quality control system, adhering to safe handling practices, and applying proven synthetic methodologies, researchers can confidently and effectively utilize this compound to advance their drug discovery and development programs.
References
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2-Amino-3-Bromo-5-(Trifluoromethyl)Pyridine | AMERICAN ELEMENTS ® . American Elements. [Link]
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5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem . National Center for Biotechnology Information. [Link]
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Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR . SpringerLink. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central . National Center for Biotechnology Information. [Link]
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SAFETY DATA SHEET - Oakwood Chemical . Oakwood Chemical. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI . MDPI. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Introduction: Strategic Importance of 3-Aryl-5-(trifluoromethyl)pyridin-2-amine Scaffolds
The 3-Aryl-5-(trifluoromethyl)pyridin-2-amine core is a privileged scaffold in modern medicinal chemistry and materials science. The pyridine-2-amine moiety is a common feature in numerous biologically active compounds, while the trifluoromethyl (CF₃) group offers profound benefits for drug candidates, including enhanced metabolic stability, increased lipophilicity for better membrane permeability, and altered pKa to improve target binding affinity.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the synthesis of these valuable structures, prized for its functional group tolerance and mild reaction conditions.[3][4]
This guide provides a comprehensive technical overview and detailed protocols for the successful Suzuki coupling of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine with a variety of arylboronic acids. We will delve into the mechanistic nuances, experimental best practices, and troubleshooting strategies tailored to this specific, electronically challenging substrate.
Understanding the Substrate: A Duality of Reactivity
The successful coupling of this compound hinges on navigating its unique electronic landscape. The substrate presents a duality: the potent electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen generally increases the electrophilicity of the C-Br bond, facilitating the crucial oxidative addition step in the catalytic cycle.[3][5] However, the presence of the unprotected 2-amino group introduces a significant challenge. The lone pair of electrons on the amino nitrogen, as well as the pyridine nitrogen, can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[6] Therefore, the selection of an appropriate catalyst system is paramount.
Catalytic System Selection: The Key to Success
Standard palladium catalysts such as Pd(PPh₃)₄ are often ineffective for challenging substrates like aminopyridines.[7] Success with this compound necessitates the use of more active and robust catalyst systems.
Catalyst Precursors: Modern palladium(II) precatalysts, which are readily reduced in situ to the active Pd(0) species, are highly recommended. Common choices include:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligands: The choice of phosphine ligand is critical to shield the palladium center from inhibition by the amino group and to promote the key steps of the catalytic cycle. Bulky, electron-rich biarylphosphine ligands are the gold standard for this type of transformation. Highly effective ligands include:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
The combination of a palladium precursor with one of these bulky phosphine ligands generally provides a highly active catalytic system for the Suzuki coupling of aminopyridines.
Reaction Parameters: A Summary
The following table summarizes the recommended starting conditions for the Suzuki coupling of this compound. Optimization may be necessary for specific arylboronic acids.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) | Readily forms the active Pd(0) species. |
| Ligand | XPhos or SPhos (1.2-1.5 eq. relative to Pd) | Bulky, electron-rich ligand to prevent catalyst inhibition and promote reaction steps. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents) | Weaker inorganic bases are preferred for aminopyridines to avoid side reactions.[7] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O | Aprotic polar solvents are effective. Water is often necessary to dissolve the inorganic base. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required for efficient coupling. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[7] |
Detailed Experimental Protocols
Protocol 1: Conventional Heating
This protocol provides a reliable method for the Suzuki coupling of this compound using conventional heating.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Pd(OAc)₂ (0.02 eq.)
-
XPhos (0.03 eq.)
-
K₂CO₃ (powdered, 2.5 eq.)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and finely powdered potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and XPhos.
-
Solvent Addition: Add degassed 1,4-dioxane followed by degassed water via syringe (e.g., a 4:1 ratio of dioxane to water).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[7]
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound, the arylboronic acid, potassium carbonate, Pd(OAc)₂, and XPhos.
-
Solvent Addition: Add degassed 1,4-dioxane and water.
-
Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 120-140 °C for 20-60 minutes.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst- Oxygen contamination- Poor quality reagents- Suboptimal temperature | - Use a fresh catalyst and ligand.- Ensure thorough degassing of solvents and maintain a positive inert gas pressure.[7]- Use high-purity starting materials and a fresh, finely powdered base.- Screen temperatures from 80 °C to 120 °C. |
| Protodeboronation | - Presence of excess water- Base is too strong- High temperature | - Use a more stable boronic ester (e.g., pinacol ester).- Minimize the amount of water in the solvent system or use anhydrous conditions if possible.- Screen weaker bases like K₂CO₃ or K₃PO₄.[7] |
| Dehalogenation | - Catalyst system promotes reduction- Presence of hydride sources | - Screen different ligands; some may favor coupling over reduction.- Ensure solvents are not potential hydride donors. |
| Homocoupling | - Presence of oxygen | - Improve degassing procedures and maintain a strict inert atmosphere.[7] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of complex molecules in drug discovery and materials science. While the substrate's electronic properties present unique challenges, a rational approach to catalyst selection and reaction optimization can lead to high yields and successful outcomes. The use of modern, bulky phosphine ligands is critical to overcoming catalyst inhibition by the amino group. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and efficiently synthesize the desired 3-aryl-5-(trifluoromethyl)pyridin-2-amine products.
References
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2-fluoro-5-methylpyridine. BenchChem.
- El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.
- El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated pyrazolo[1,5-a]pyrimidines. RSC Advances.
- Schmitt, A., et al. (2021). Synthesis of 3-aryl(heteroaryl) pyrazolo[1,5-a]pyrimidin-5-ones by Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one. RSC Advances.
- Leadbeater, N. E., & Marco, M. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Zhang, X., et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids.
- BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids. BenchChem.
- Basavaraju, B., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- ResearchGate. (n.d.). Cross-coupling of 3 with boronic acids.
- Wang, L., et al. (2009).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxy-5-methylpyridine. BenchChem.
- Le, C., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- RSC Publishing. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
- SciSpace. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. SciSpace.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Aminopyridines. BenchChem.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- BenchChem. (2025). The Trifluoromethyl Group on the Pyridine Ring: A Technical Guide to Chemical Reactivity. BenchChem.
- Bream, R. N., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
- Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
- BenchChem. (2025).
- ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Rauf, A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)
- El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.
- Graham, A. E., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry.
- BenchChem. (n.d.). 3-[5-(Trifluoromethyl)-2-pyridinyl]aniline. BenchChem.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Li, Y., et al. (2024). Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- D'Augustin, M., et al. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry.
- BenchChem. (2025).
- Uneyama, K. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing.
- El-Kashef, H., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... RSC Advances.
- PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
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- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Introduction: The Strategic Importance of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine in Modern Synthesis
In the landscape of contemporary drug discovery and agrochemical research, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a proven strategy for enhancing biological activity, metabolic stability, and overall efficacy. The trifluoromethyl group, in particular, is a key pharmacophore due to its ability to modulate lipophilicity, metabolic resistance, and binding affinity.[1] The pyridine core, a ubiquitous motif in pharmaceuticals, offers a versatile platform for constructing complex molecular architectures.
This compound emerges as a highly valuable and versatile building block, combining these key features. Its structure presents a unique electronic and steric environment, with the electron-withdrawing trifluoromethyl group influencing the reactivity of the pyridine ring and the bromine atom providing a handle for a wide array of palladium-catalyzed cross-coupling reactions. The adjacent amino group, while crucial for many biological interactions, introduces a layer of complexity in catalysis due to its potential to coordinate with the palladium center.[2]
This comprehensive guide provides detailed application notes and field-proven protocols for the most impactful palladium-catalyzed transformations of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Designed for researchers, scientists, and drug development professionals, this document goes beyond simple step-by-step instructions, offering insights into the underlying mechanistic principles and strategic considerations for successful reaction design and optimization.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful process development and scale-up.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Amino-3-bromo-5-(trifluoromethyl)pyridine |
| CAS Number | 79456-30-7 |
| Molecular Formula | C₆H₄BrF₃N₂ |
| Molecular Weight | 241.01 g/mol [3] |
| Appearance | White to light yellow powder or crystals[4] |
| Purity | Typically ≥98% |
| Storage | Store at room temperature[4] |
Core Palladium-Catalyzed Reactions: A Mechanistic Overview
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[5] These transformations generally proceed through a common catalytic cycle, illustrated below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is often the rate-limiting step. The subsequent step varies with the reaction type: transmetalation with an organometallic reagent (e.g., boronic acid in Suzuki coupling) or coordination and deprotonation of an amine (in Buchwald-Hartwig amination). The final step is reductive elimination , where the new C-C or C-N bond is formed, and the palladium(0) catalyst is regenerated.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely employed method for the synthesis of biaryl and heteroaryl structures. With this compound, this reaction provides access to a diverse range of 3-aryl-5-(trifluoromethyl)pyridin-2-amines, which are of significant interest in medicinal chemistry.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of a palladium precatalyst and a bulky, electron-rich phosphine ligand is critical. Ligands like XPhos are particularly effective for heteroaryl bromides as they promote the oxidative addition step and facilitate the reductive elimination. The use of a precatalyst like XPhos Pd G2 ensures the efficient generation of the active Pd(0) species and can help prevent side reactions like debromination.[6]
-
Base: A suitable base is required to facilitate the transmetalation step by forming a more nucleophilic boronate species. Potassium carbonate (K₂CO₃) is a moderately strong base that is often effective and well-tolerated by many functional groups.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or ethanol) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the formation of the boronate complex, while the organic solvent ensures the solubility of the organic reactants and catalyst.[7]
-
Microwave Irradiation: Microwave heating can significantly accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[6]
Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Expected Yield (%) |
| 1 | Phenylboronic acid | XPhos Pd G2 (2.5) | XPhos (5) | K₂CO₃ (3) | EtOH/H₂O (4:1) | 120 (µW) | 40 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2.5) | XPhos (5) | K₂CO₃ (3) | EtOH/H₂O (4:1) | 120 (µW) | 40 | 90-98 |
| 3 | 3-Thienylboronic acid | XPhos Pd G2 (2.5) | XPhos (5) | K₂CO₃ (3) | EtOH/H₂O (4:1) | 120 (µW) | 40 | 80-90 |
Detailed Protocol: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Catalyst and Ligand Addition: Add the XPhos Pd G2 catalyst (2.5 mol%) and additional XPhos ligand (5 mol%).
-
Solvent Addition: Add the degassed solvent mixture of ethanol and water (4:1).
-
Inert Atmosphere: Seal the vial and thoroughly purge with an inert gas (e.g., argon or nitrogen).
-
Reaction: Place the vial in a microwave reactor and heat to 120 °C for 40 minutes with stirring.
-
Monitoring: After the specified time, cool the reaction to room temperature. The reaction progress can be monitored by TLC or LC-MS to ensure the consumption of the starting material.
-
Workup: Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-(trifluoromethyl)pyridin-2-amine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the synthesis of a wide range of substituted anilines and heteroarylamines.[5] For this compound, this reaction is particularly challenging due to the potential for the 2-amino group to chelate with the palladium catalyst, thereby inhibiting the catalytic cycle.[2] Overcoming this challenge requires careful selection of the catalyst system.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The use of specialized, bulky monophosphine ligands such as RuPhos or BrettPhos, often in the form of pre-catalysts, is crucial. These ligands create a sterically hindered environment around the palladium center, which can disfavor the inhibitory chelation by the 2-amino group and promote the desired C-N bond formation.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the coupling amine. Lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be particularly effective in the amination of 3-halo-2-aminopyridines, likely due to its high basicity and steric bulk.[2]
-
Solvent: Anhydrous, aprotic solvents such as THF or toluene are typically used to prevent quenching of the strong base and to ensure the solubility of the reaction components.
Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | RuPhos Pd G3 (4) | LiHMDS (2.5) | THF | 65 | 16 | 70-85 |
| 2 | Aniline | BrettPhos Pd G3 (4) | LiHMDS (2.5) | Toluene | 80 | 18 | 65-80 |
| 3 | Benzylamine | RuPhos Pd G3 (4) | LiHMDS (2.5) | THF | 65 | 16 | 70-85 |
Detailed Protocol: Buchwald-Hartwig Amination
Caption: Experimental workflow for Buchwald-Hartwig amination.
-
Reaction Setup (under inert atmosphere): In a glovebox, add the appropriate palladium precatalyst (e.g., RuPhos Pd G3, 4 mol%) and LiHMDS (2.5 equiv) to an oven-dried vial equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous solvent (THF or toluene), followed by the amine coupling partner (1.2 equiv).
-
Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture in a preheated oil bath at the specified temperature (65-80 °C) with vigorous stirring for 16-18 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 3-amino-5-(trifluoromethyl)pyridin-2-amine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is particularly valuable for synthesizing precursors to a variety of heterocyclic systems and for creating rigid linkers in medicinal chemistry.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium catalyst to facilitate the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI) to activate the alkyne.[8][9]
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used and effective ligand for this transformation, stabilizing the palladium catalyst.
-
Base: An amine base, such as triethylamine (Et₃N), is typically used. It serves both to neutralize the HBr generated during the reaction and to act as a solvent or co-solvent.[8]
-
Solvent: A polar aprotic solvent like DMF is often used to ensure the solubility of all components, including the copper acetylide intermediate.[8]
Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~91 |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85-95 |
| 3 | 3-Ethynyl-N,N-dimethylaniline | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 80-90 |
Yields are based on a similar substrate, 2-amino-3-bromo-5-(trifluoromethyl)pyridine, as reported by Zhu, Q., et al. (2017).[8]
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a dry round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Solvent Addition: Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Reagent Addition: Add this compound (1.0 equiv), triethylamine, and the terminal alkyne (1.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC.
-
Workup: After cooling, pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum.
-
Purification: Purify the residue by column chromatography on silica gel (e.g., ethyl acetate/petroleum ether) to yield the desired 3-alkynyl-5-(trifluoromethyl)pyridin-2-amine.[8]
Heck Reaction: Vinylation of the Pyridine Core
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective palladium source that is reduced in situ to the active Pd(0) species.
-
Ligand: The choice of ligand can influence the regioselectivity and efficiency of the reaction. For electron-deficient aryl bromides, phosphine ligands like triphenylphosphine or tri-o-tolylphosphine are often employed.
-
Base: An inorganic base like sodium acetate (NaOAc) or a hindered organic base like triethylamine is used to neutralize the HX formed in the catalytic cycle.
-
Solvent: High-boiling polar aprotic solvents such as DMF or NMP are typically used to achieve the required reaction temperatures.
Generalized Protocol: Heck Reaction
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and the chosen phosphine ligand (4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Reagent and Solvent Addition: Add the anhydrous solvent (e.g., DMF), the alkene (1.5 equiv), and the base (e.g., triethylamine, 2.0 equiv) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture in an oil bath at 100-140 °C with stirring.
-
Monitoring: Monitor the reaction by GC-MS or TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography to isolate the vinylated product.
Note: This protocol is a general starting point. Optimization of the catalyst, ligand, base, solvent, and temperature may be required to achieve optimal results for this specific substrate.
Conclusion and Future Outlook
This compound is a potent building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a powerful toolkit for its elaboration into diverse and complex molecular architectures. The protocols provided herein are based on established and reliable methodologies, with a focus on explaining the rationale behind the chosen conditions. By understanding these principles, researchers can not only successfully apply these methods but also rationally troubleshoot and optimize them for their specific synthetic targets. The continued exploration of new ligands and catalytic systems will undoubtedly further expand the synthetic utility of this valuable intermediate.
References
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PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. Available at: [Link]
-
Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(3), 1545-1557. Available at: [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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Un-known. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable. Retrieved from [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]
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Abarbri, M. et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Available at: [Link]
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- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 79456-30-7 [sigmaaldrich.com]
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- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes: Suzuki-Miyaura Coupling of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This application note provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of a challenging, yet pharmaceutically relevant substrate: 3-Bromo-5-(trifluoromethyl)pyridin-2-amine. This electron-deficient N-heterocycle presents unique hurdles, including the potential for catalyst inhibition by the pyridine nitrogen and the altered reactivity of the carbon-bromine bond due to the electronic effects of the trifluoromethyl and amino substituents.[3][4] A deep understanding of the reaction mechanism and careful optimization of catalytic systems are paramount for achieving high yields and purity.[5]
Mechanistic Considerations: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the this compound, forming a Pd(II) complex.[2] For electron-deficient pyridines, this step can be challenging and often requires electron-rich and bulky ligands to facilitate the reaction.[3][6]
-
Transmetalation: The organoboron reagent, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[7][8] The choice of base is critical to ensure efficient formation of the boronate without promoting side reactions.[9]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]
Critical Parameters for Success
The successful coupling of this compound hinges on the judicious selection of several key reaction components. The electron-withdrawing nature of the trifluoromethyl group and the coordinating potential of the amino and pyridine nitrogen atoms necessitate a carefully tailored catalytic system.
Catalyst and Ligand Selection
The choice of the palladium source and, more importantly, the ancillary ligand is the most critical factor for this transformation.[6][10]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes (precatalysts).[4] While Pd(II) sources like Pd(OAc)₂ are often used, they require in situ reduction to the active Pd(0) species.[1][11]
-
Ligands: For challenging substrates like electron-deficient pyridines, bulky, electron-rich phosphine ligands are often superior to traditional ligands like PPh₃.[3][6] Ligands from the Buchwald and Fu research groups, such as SPhos, XPhos, and RuPhos, are highly effective.[3][10] These ligands promote the difficult oxidative addition step and their steric bulk can shield the palladium center from inhibitory coordination by the pyridine nitrogen.[4][12] N-heterocyclic carbenes (NHCs) are another class of highly effective ligands due to their strong σ-donating ability.[6]
The Role of the Base
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more reactive boronate complex.[7] The choice of base can significantly influence the reaction's success.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly employed.[9][13] For substrates prone to side reactions, a weaker base like K₃PO₄ may be preferable.[11] Cesium carbonate is often effective but can be more expensive.[9]
-
Organic Bases: Amine bases are generally less effective in Suzuki couplings compared to oxygen-based bases.[9]
Solvent System
The solvent must be capable of dissolving all reaction components and remain stable at the required reaction temperature.
-
Common Solvents: A mixture of an organic solvent and water is frequently used.[13] Popular choices include 1,4-dioxane/water, toluene/water, and DME/water.[13][14]
-
Degassing: It is imperative to use degassed solvents to prevent oxygen from deactivating the palladium catalyst and promoting the homocoupling of the boronic acid.[4][11]
Boronic Acid/Ester Partner
The stability of the organoboron reagent is another key consideration.
-
Boronic Acids: While widely available, some can be susceptible to protodeboronation, an undesired side reaction where the boron moiety is replaced by a hydrogen atom.[11][15]
-
Boronic Esters: Pinacol or MIDA esters are often more stable alternatives to boronic acids and can be beneficial for challenging couplings.[11]
Experimental Protocol
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.
Materials and Reagents
| Reagent/Material | Purpose | Typical Amount (for 1 mmol scale) |
| This compound | Starting Material | 1.0 mmol, 1.0 equiv. |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 mmol, 1.2 - 1.5 equiv. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Precursor | 0.02 mmol, 2 mol% |
| SPhos | Ligand | 0.04 mmol, 4 mol% |
| Potassium Phosphate (K₃PO₄) | Base | 2.0 mmol, 2.0 equiv. |
| 1,4-Dioxane | Solvent | 4 mL |
| Water | Co-solvent | 1 mL |
| Nitrogen or Argon Gas | Inert Atmosphere | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | N/A |
| Ethyl Acetate (EtOAc) & Hexanes | Solvents for Work-up & Chromatography | N/A |
| Silica Gel | Stationary Phase for Chromatography | N/A |
Reaction Setup and Procedure
Caption: Generalized workflow for the Suzuki coupling experiment.
-
Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge with a stream of nitrogen or argon gas for 10-15 minutes. This step is critical to remove oxygen.[4]
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate (2 mol%) and SPhos (4 mol%). Then, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[3]
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously. The optimal temperature may vary depending on the specific substrates.[13]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).[13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[4]
Expert Insights and Troubleshooting
| Potential Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Sub-optimal temperature. | Verify the quality of the palladium precursor and ligand. Ensure thorough degassing of solvents and maintenance of a positive inert gas pressure.[4][11] Screen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C). |
| Protodeboronation of Boronic Acid | Presence of excess water; Prolonged reaction time at high temperature. | Use anhydrous solvents and a carefully controlled amount of water. Consider using a more stable boronic ester (e.g., pinacol ester).[11][15] Monitor the reaction closely to avoid unnecessarily long heating times. |
| Homocoupling of Boronic Acid | Presence of oxygen; Inefficient oxidative addition. | Ensure the reaction is rigorously deoxygenated.[15] Employ a more electron-rich and bulky ligand (e.g., XPhos, RuPhos) to promote the oxidative addition of the bromopyridine.[3] |
| Dehalogenation of Starting Material | Formation of palladium-hydride species from trace water or other proton sources. | Use a weaker base such as K₃PO₄ or Cs₂CO₃. Ensure all reagents and solvents are dry.[11] |
| Catalyst Inhibition | Coordination of the pyridine nitrogen or amino group to the palladium center. | Use bulky ligands (e.g., SPhos, XPhos) to sterically hinder coordination.[4] In some cases, N-protection of the amino group might be necessary, though this adds extra synthetic steps.[11] |
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of complex biaryl compounds crucial for pharmaceutical and materials science research. Success with this challenging substrate is achievable through a rational approach to reaction design, focusing on the use of highly active palladium catalysts featuring bulky, electron-rich phosphine ligands, and careful control of reaction parameters. The protocol and insights provided herein serve as a robust starting point for researchers aiming to employ this valuable synthetic tool.
References
- Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide. Benchchem.
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
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- Application Notes and Protocols for Ligand Selection in the Suzuki Coupling of Electron-Deficient Pyridines. Benchchem.
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
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- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Application Notes and Protocols for Suzuki Coupling of 2-Amino-4-chloropyridine. Benchchem.
- Screening of different bases for Suzuki coupling a. ResearchGate.
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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Introduction: The Strategic Importance of the 2-Amino-5-(trifluoromethyl)pyridine Scaffold
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Strategic functionalization of this heterocycle is a primary focus of drug design. The trifluoromethyl (CF₃) group, in particular, has become a favored substituent due to its profound ability to enhance a molecule's pharmacological profile.[1][2][3] Its introduction can increase metabolic stability, improve membrane permeability through heightened lipophilicity, and alter the basicity of nearby nitrogen atoms, thereby influencing drug-receptor interactions.[3][4]
3-Bromo-5-(trifluoromethyl)pyridin-2-amine is a highly versatile and valuable building block that combines the privileged 2-aminopyridine motif with the advantageous trifluoromethyl group. The bromine atom at the 3-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides detailed protocols and expert insights into the application of this key intermediate in the synthesis of advanced pharmaceutical building blocks through three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures. The reaction's tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool in pharmaceutical synthesis.
Causality Behind Experimental Choices
The reaction proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) couple. The choice of catalyst, ligand, base, and solvent system is critical for achieving high efficiency, especially with electron-deficient heteroaryl halides like our substrate. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the C-Br bond. A phosphine ligand is essential to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. The base is required to activate the boronic acid via the formation of a boronate complex, which is more nucleophilic and readily undergoes transmetalation. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Detailed Protocol: Synthesis of 3-Aryl-5-(trifluoromethyl)pyridin-2-amine
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-5-(trifluoromethyl)pyridin-2-amine.
Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 88-96 |
| 3 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 82-90 |
| 4 | Thiophen-2-ylboronic acid | XPhosPdG2 (2) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 75-85 |
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and heteroaryl amines from aryl halides.[3] This reaction is of paramount importance in pharmaceutical development, as the N-aryl moiety is a common feature in a vast array of bioactive molecules. The reaction allows for the coupling of a wide variety of primary and secondary amines with our substrate.
Causality Behind Experimental Choices
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a Pd(II)-amido intermediate, and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.[3] The choice of a sterically hindered phosphine ligand (e.g., BINAP, XPhos) is crucial, as it promotes the reductive elimination step and prevents catalyst decomposition. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is typically required to deprotonate the amine or the intermediate palladium complex. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation.
Experimental Workflow: Buchwald-Hartwig Amination
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Application Notes & Protocols: The Strategic Use of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine in the Synthesis of Chlorantraniliprole
Introduction: A Keystone Building Block in Modern Agrochemicals
3-Bromo-5-(trifluoromethyl)pyridin-2-amine serves as a critical starting material in the synthesis of a variety of contemporary agrochemicals. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, an electron-withdrawing trifluoromethyl group to enhance biological activity, and an amino group for amide bond formation, makes it a highly versatile scaffold.[1] This guide provides an in-depth exploration of its application in the industrial synthesis of Chlorantraniliprole, a leading insecticide from the anthranilic diamide class.
Chlorantraniliprole is prized for its high efficacy against a broad spectrum of lepidopteran pests at low application rates.[2] Its mode of action involves the disruption of calcium homeostasis in insects, a mechanism that is distinct from many older classes of insecticides, making it a valuable tool in resistance management programs. The synthesis of Chlorantraniliprole is a multi-step process, with the coupling of two key intermediates being the central strategic consideration.[3] This document will focus on the synthetic pathways that utilize this compound to construct the pyrazole-pyridine core of the final product.
Core Synthesis Strategy: Amide Coupling of Key Intermediates
The industrial production of Chlorantraniliprole primarily hinges on the amide coupling of two advanced intermediates:
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
2-amino-5-chloro-N,3-dimethylbenzamide [3]
The synthesis of the first intermediate, the pyrazole carboxylic acid, is where this compound would theoretically be a precursor to the 3-chloropyridin-2-yl hydrazine component, though many patented routes start from 2,3-dichloropyridine.[3] However, for the purpose of this guide, we will focus on the direct coupling of the two aforementioned intermediates, which is a well-documented and industrially relevant process.[4][5][6]
There are two predominant approaches for the final amide bond formation: a direct coupling or a two-step process proceeding through a benzoxazinone intermediate.[3]
Protocol 1: Direct Amide Bond Formation
This method involves the activation of the carboxylic acid of the pyrazole intermediate, followed by direct reaction with the aniline intermediate.
Reaction Scheme:
Caption: Direct amide coupling workflow.
Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq) in propionitrile, add 3-picoline (2.6 eq).[7]
-
Cooling: Cool the reaction mixture to a temperature between -5 °C and 0 °C using an ice-salt bath.
-
Activation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature is maintained below 0 °C. The use of methanesulfonyl chloride as an activating agent is a cost-effective alternative to more expensive reagents.[8]
-
Reaction: Stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the dropwise addition of water. The product will precipitate out of the solution.
-
Isolation and Purification: Filter the solid, wash with a propionitrile-water mixture, followed by pure propionitrile, and dry under nitrogen to yield Chlorantraniliprole.[7]
Quantitative Data:
| Reactant/Reagent | Molar Eq. | Purity | Expected Yield |
| 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 1.0 | >98% | \multirow{4}{*}{>90%[7][9]} |
| 2-amino-5-chloro-N,3-dimethylbenzamide | 1.05 | >98% | |
| Methanesulfonyl Chloride | 1.2 | >99% | |
| 3-Picoline | 2.6 | >99% |
Protocol 2: Two-Step Synthesis via Benzoxazinone Intermediate
This pathway involves the initial formation of a cyclic benzoxazinone intermediate, which is subsequently ring-opened with methylamine to furnish the final product.[3][10]
Reaction Scheme:
Caption: Two-step synthesis via benzoxazinone.
Step-by-Step Protocol:
Step 1: Formation of 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][4][5]oxazin-4-one
-
Reaction Setup: In a suitable reactor, combine 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) in acetonitrile.
-
Base Addition: Add pyridine as a base.
-
Activation: Cool the mixture and add methanesulfonyl chloride dropwise.[4]
-
Reaction and Isolation: Stir the reaction until completion (monitored by TLC/LC-MS). The benzoxazinone intermediate will precipitate and can be isolated by filtration.[8]
Step 2: Ring-Opening to Yield Chlorantraniliprole
-
Suspension: Suspend the isolated benzoxazinone intermediate in a solvent such as acetonitrile.
-
Methylamine Addition: Add a 40% aqueous solution of methylamine dropwise, maintaining the temperature between 25-35 °C.[8]
-
Reaction: Stir the mixture until the ring-opening is complete.
-
Isolation: The crude Chlorantraniliprole can be isolated by filtration and purified by recrystallization from a suitable solvent like N,N-dimethylacetamide and methanol/water.[8]
Quantitative Data:
| Step | Key Reagents | Solvent | Typical Yield |
| 1. Cyclization | Methanesulfonyl chloride, Pyridine | Acetonitrile | High |
| 2. Ring-Opening | 40% aq. Methylamine | Acetonitrile | >95% |
Alternative Activation Methods
While methanesulfonyl chloride is common, other activating agents can be employed for the amide coupling. For instance, the carboxylic acid can be converted to an active N-hydroxysuccinimide (NHS) ester.[10]
Protocol 3: NHS Ester Activation
-
Ester Formation: React 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with N-hydroxysuccinimide and a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous THF.[10]
-
Coupling: The isolated NHS active ester is then reacted with 2-amino-5-chloro-N,3-dimethylbenzamide to form Chlorantraniliprole. This method avoids the formation of an oxazine ring and can lead to improved yields.[10]
Causality Behind Experimental Choices
-
Solvent Selection: Acetonitrile and propionitrile are often chosen for these reactions due to their ability to dissolve the starting materials, their suitable boiling points for the reaction temperatures, and their relative inertness to the reaction conditions.
-
Base Selection: Pyridine and its derivatives like 3-picoline are used to neutralize the HCl or methanesulfonic acid generated during the activation of the carboxylic acid, driving the reaction to completion.
-
Temperature Control: The initial cooling during the addition of the activating agent is crucial to control the exothermic reaction and prevent the formation of byproducts.
Troubleshooting and Optimization
Low yields in the final coupling step can often be attributed to impure intermediates or suboptimal reaction conditions.[8]
Caption: Troubleshooting logic for low yield.
It is essential to ensure the purity of both the pyrazole carboxylic acid and the aniline derivative before attempting the coupling reaction. Furthermore, the activity of the coupling agent and the anhydrous nature of the reaction conditions (for direct coupling) are paramount for success.
References
- WO2021033172A1 - Process for the preparation of chlorantraniliprole - Google P
- CN104844569A - Chlorantraniliprole synthesis method - Google P
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- CN101717395A - Synthesis method of chlorantraniliprole pesticide - Google P
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Method for synthesizing chlorantraniliprole - Patsnap Eureka. [Link]
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Synthesis of chlorantriniliprole. | Download Scientific Diagram - ResearchGate. [Link]
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A kind of preparation method of chlorantraniliprole - Patent CN-103058993-B - PubChem. [Link]
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NOTE Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]
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Derivatization of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
An Application Guide to the Strategic
Introduction: A Privileged Scaffold in Modern Chemistry
3-Bromo-5-(trifluoromethyl)pyridin-2-amine is a pivotal building block in the fields of medicinal and agrochemical research. Its structure is of significant interest due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity in target molecules.[1] The presence of a bromine atom at the 3-position and an amino group at the 2-position provides two distinct, orthogonal handles for synthetic diversification. This guide offers a detailed exploration of key derivatization strategies, focusing on robust and widely adopted palladium-catalyzed cross-coupling reactions that enable the construction of novel carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, providing both the practical steps and the underlying chemical logic to facilitate successful synthesis and innovation.
Core Derivatization Strategies: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, allowing for the precise and efficient formation of bonds under relatively mild conditions.[2][3] For this compound, the two most impactful transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling: Constructing Biaryl and Heteroaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of organoboron compounds with organic halides.[4] This reaction is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.[5][6]
Mechanistic Rationale
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle. The cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of the pyridine. This is followed by transmetalation with the boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium intermediates and facilitate each step of the cycle efficiently.[2]
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a generalized procedure adapted from established methods for substituted bromopyridines.[4][5] Optimization may be required for specific boronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation: Exemplary Suzuki-Miyaura Coupling Conditions
The selection of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions, such as debromination.[6][7][8]
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 93 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 90 |
| Note: Yields are illustrative and based on reactions with similar bromopyridine substrates.[5] |
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for forming C-N bonds by coupling amines with aryl halides.[9][10] This method overcomes the limitations of traditional C-N bond-forming reactions, which often require harsh conditions and have limited substrate scope.[9]
Mechanistic Rationale
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[11] Key steps include the oxidative addition of the palladium catalyst to the aryl bromide, coordination of the amine, deprotonation by a strong base to form a palladium amido complex, and finally, reductive elimination to furnish the aminated product.[9][12] The evolution of sterically hindered phosphine ligands has been critical to the reaction's success, enabling the coupling of a wide range of amines under milder conditions.[9][12]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a general framework for C-N coupling. The choice of base and ligand is highly dependent on the pKa and steric bulk of the amine coupling partner.[11][13]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1-1.3 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%)
-
Phosphine Ligand (e.g., BINAP, XPhos, 2-6 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous Solvent (e.g., Toluene or THF)
-
Oven-dried Schlenk flask or sealed vial, magnetic stirrer, inert gas
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
-
Reagent Addition: Add the this compound to the flask. Seal the flask, then evacuate and backfill with argon (repeat 3 times).
-
Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine coupling partner, via syringe.
-
Reaction: Heat the sealed reaction mixture in an oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Track the consumption of the starting material using GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction (if using a strong base like NaOt-Bu) with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by column chromatography.
Data Presentation: Selecting the Right Conditions for C-N Coupling
The base is a critical variable; strong, non-nucleophilic bases like sodium tert-butoxide are common, but milder bases like cesium carbonate can be effective with more reactive systems and offer better functional group tolerance.[11][13]
| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 100 | 91 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 85 |
| 3 | n-Hexylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | t-BuOH | 90 | 89 |
| Note: Yields are illustrative and based on general procedures for Buchwald-Hartwig aminations.[13][14] |
Conclusion
The derivatization of this compound via palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provides a powerful and versatile platform for the synthesis of novel chemical entities. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently construct a diverse library of compounds with tailored properties for applications in drug discovery and agrochemical development. The protocols and guidelines presented here serve as a robust starting point for these synthetic endeavors.
References
- Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Benchchem.
- Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide. Benchchem.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
5-Bromo-3-(difluoromethoxy)pyridin-2-amine. MySkinRecipes. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Publishing. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
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- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Functionalization of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine Using Organometallic Reagents
Introduction: The Strategic Value of a Trifluoromethylated Pyridine Building Block
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance critical pharmacokinetic and physicochemical properties such as metabolic stability, bioavailability, and binding affinity.[1][2] The compound 3-Bromo-5-(trifluoromethyl)pyridin-2-amine stands as a highly valuable and versatile building block for medicinal chemists.[3] Its structure is pre-validated for utility, featuring:
-
A trifluoromethyl group at the 5-position to modulate electronic properties and enhance metabolic stability.[1][2]
-
An amino group at the 2-position, providing a vector for further derivatization or a key hydrogen bond donor for target engagement.
-
A bromo substituent at the 3-position, which serves as a reactive handle for a host of powerful organometallic cross-coupling reactions, enabling the construction of complex molecular architectures.[4]
This guide provides an in-depth exploration of the reaction of this compound with various classes of organometallic reagents. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic campaigns.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[5] For this compound, the C-Br bond at the 3-position is the primary site for these transformations. The general catalytic cycle, while nuanced for each specific reaction, follows a fundamental pathway.
Caption: Generalized Palladium(0) Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling the aryl bromide with an organoboron reagent, typically an arylboronic acid.[6] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids, making it a first-choice strategy for synthesizing 3-aryl-5-(trifluoromethyl)pyridin-2-amines.[6][7]
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, often a more stable Pd(II) precursor like Pd(OAc)₂ or a pre-catalyst like XPhosPdG2 is used, which is reduced in situ to the active Pd(0) species.[8][9]
-
Ligand: Phosphine ligands are critical. They stabilize the palladium center, modulate its reactivity, and promote the key steps of oxidative addition and reductive elimination. For heteroaryl substrates, electron-rich, sterically hindered ligands like XPhos or SPhos often give superior results by accelerating the rate-limiting reductive elimination step.[8]
-
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the organic group to the palladium center.[2]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is common. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[2]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~92[2] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | ~95[2] |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME | 85 | 16 | ~88[8] |
| 4 | 4-Acetylphenylboronic acid | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 110 | 0.7 (MW) | ~87[7][8] |
Experimental Protocol: Synthesis of 3-Phenyl-5-(trifluoromethyl)pyridin-2-amine
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 241 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inerting: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).[2]
-
Solvent Addition: Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) via syringe.[2]
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds by coupling an aryl halide with an amine.[5][10] This reaction is exceptionally useful for synthesizing N-substituted derivatives by reacting the 3-bromo position with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: The choice of ligand is paramount and has evolved through several "generations."[5] Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the challenging C-N reductive elimination step.[5][9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common choice for its high basicity and ability to drive the reaction at lower temperatures.[9][11] Weaker bases like Cs₂CO₃ or K₃PO₄ can be used for substrates with base-sensitive functional groups, though this may require higher temperatures or longer reaction times.[11]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent quenching of the strong base and the organometallic intermediates.[11]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 18 | High[2] |
| 2 | Morpholine | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ | t-BuOH | 110 | 12 | High |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 80 | 6 | High |
| 4 | Ammonia (equiv.) | Pd(OAc)₂ (2) | Josiphos ligand | K₃PO₄ | t-BuOH/H₂O | 110 | 24 | Moderate |
Experimental Protocol: Synthesis of N-Phenyl-3-(5-(trifluoromethyl)pyridin-2-amine)-amine
-
Preparation: In a glovebox, add sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube. Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg) and the phosphine ligand (e.g., BINAP, 0.03 mmol, 19 mg).[2]
-
Reagent Addition: Add this compound (1.0 mmol, 241 mg) and aniline (1.2 mmol, 112 mg). Add anhydrous toluene (5 mL).
-
Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture to 100 °C with stirring for 18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Negishi Coupling: Versatility with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides.[12] It is a highly effective method known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms.[12][13] The organozinc reagents are typically prepared in situ or pre-formed from the corresponding organolithium or Grignard reagents.
Causality Behind Experimental Choices:
-
Organozinc Reagents: These reagents are more reactive than organoborons but less reactive than organolithiums or Grignards, striking a balance that leads to high yields and fewer side reactions.[14] They must be handled under strictly anhydrous and inert conditions.
-
Catalyst System: Palladium catalysts are most common, often with phosphine ligands like P(o-Tol)₃ or P(2-furyl)₃, which have shown efficacy in couplings with heteroaromatic substrates.[12][15] Nickel catalysts can also be employed.[12]
-
Solvent: Anhydrous THF or DMF are common solvents for both the formation of the organozinc reagent and the subsequent coupling reaction.[15][16]
Experimental Protocol: Two-Part Synthesis via Negishi Coupling
Part A: Preparation of Phenylzinc Chloride
-
Preparation: Under an inert atmosphere, add anhydrous zinc chloride (1.1 mmol, 150 mg) to a flame-dried flask and dissolve in anhydrous THF (5 mL).
-
Grignard Addition: Cool the solution to 0 °C. Slowly add a solution of phenylmagnesium bromide (1.0 M in THF, 1.0 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of phenylzinc chloride is used directly in the next step.
Part B: Negishi Coupling
-
Preparation: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 241 mg) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg) in anhydrous THF (5 mL).
-
Reagent Addition: Add the freshly prepared phenylzinc chloride solution from Part A via cannula to the solution of the aryl bromide.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Stille Coupling: Stability with Organostannane Reagents
The Stille reaction couples an organic halide with an organostannane (organotin) reagent, catalyzed by palladium.[17] Organostannanes are valued for their stability to air and moisture and tolerance of a wide variety of functional groups.[17][18] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts during purification.
Causality Behind Experimental Choices:
-
Organostannane Reagents: A wide variety are commercially available or can be synthesized. The rate of transmetalation depends on the organic group transferred, typically in the order alkynyl > vinyl > aryl > alkyl.
-
Additives: In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) are used to accelerate the transmetalation step, which is often the rate-limiting step of the cycle.[18]
-
Work-up: Special purification techniques are often required. Washing the organic phase with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin byproducts as insoluble fluorides, which can then be filtered off.[18]
Data Presentation: Representative Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (4) | - | Toluene | 100 | 16 | High |
| 2 | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ (5) | - | THF | 60 | 12 | High |
| 3 | Trimethyl(2-furyl)tin | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | NMP | 80 | 8 | High |
| 4 | Tributyl(ethynyl)tin | Pd(dppf)Cl₂ (5) | CuI (10) | DMF | 40 | 6 | Moderate |
Experimental Protocol: Synthesis of 3-Vinyl-5-(trifluoromethyl)pyridin-2-amine
-
Preparation: To a flame-dried flask, add this compound (1.0 mmol, 241 mg), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 mmol, 46 mg), and anhydrous toluene (10 mL) under an inert atmosphere.
-
Reagent Addition: Add tributyl(vinyl)tin (1.1 mmol, 349 mg) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 16 hours. Monitor the reaction for the disappearance of starting material.
-
Work-up: Cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL). Add a saturated aqueous solution of potassium fluoride (20 mL) and stir vigorously for 1 hour.
-
Purification: Filter the mixture through a pad of Celite to remove the precipitated tin fluoride salts. Separate the layers of the filtrate. Extract the aqueous layer with diethyl ether (2 x 15 mL). Combine the organic layers, dry over MgSO₄, concentrate, and purify by column chromatography.[18]
Part 2: Grignard Reagent Formation and Reaction
An alternative strategy involves converting the aryl bromide into a nucleophile itself by forming a Grignard reagent. This is typically achieved through a bromine-magnesium exchange reaction, which is often more reliable for heteroaryl halides than direct insertion of magnesium metal.[19] The resulting pyridylmagnesium halide is a potent nucleophile that can react with a wide range of electrophiles.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-3-(difluoromethoxy)pyridin-2-amine [myskinrecipes.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 14. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. Stille Coupling | NROChemistry [nrochemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Robust and Scalable Synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Introduction: The Strategic Importance of a Key Building Block
In the landscape of modern drug discovery and agrochemical development, fluorine-containing heterocycles are of paramount importance. The strategic incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into molecular scaffolds can dramatically enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among these valuable structures, 3-Bromo-5-(trifluoromethyl)pyridin-2-amine stands out as a critical intermediate. Its unique arrangement of a nucleophilic amino group, an electrophilic carbon center ripe for cross-coupling, and the electron-withdrawing CF₃ group makes it a versatile precursor for a multitude of complex target molecules, including kinase inhibitors and other biologically active compounds.[4][5]
The transition from laboratory-scale synthesis to industrial production, however, presents significant challenges in terms of safety, cost-effectiveness, and reproducibility. This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound, focusing on the direct electrophilic bromination of 2-amino-5-(trifluoromethyl)pyridine. We will delve into the causal chemistry, process controls, safety management, and analytical validation required for a successful and scalable campaign.
Synthetic Strategy: Rationale for an Optimized Pathway
Several routes can be envisioned for the synthesis of trifluoromethylpyridine derivatives, including the construction of the pyridine ring from a CF₃-containing building block (cyclocondensation) or the fluorination of a trichloromethyl precursor.[1][3][6][7] However, for the specific regiochemistry of the target molecule, the most direct and industrially viable approach is the electrophilic bromination of a pre-existing pyridine ring.
Our selected strategy involves the direct bromination of 2-amino-5-(trifluoromethyl)pyridine. This pathway is underpinned by several key advantages:
-
Starting Material Availability : 2-Amino-5-(trifluoromethyl)pyridine is a commercially available starting material, often synthesized via the amination of 2-chloro-5-(trifluoromethyl)pyridine.[4][8]
-
Regiochemical Control : The powerful activating and ortho-directing effect of the amino group at the C2 position strongly favors electrophilic substitution at the C3 position. The electron-withdrawing nature of the CF₃ group at C5 further deactivates the C4 and C6 positions, ensuring high regioselectivity and minimizing the formation of unwanted isomers.
-
Process Simplicity : The reaction is a single, well-understood transformation, avoiding complex multi-step sequences and costly reagents or catalysts.
The overall synthetic workflow is depicted below.
Caption: High-level workflow for the scale-up synthesis.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1 kg scale of the final product and should be adapted by a qualified process chemist based on available equipment and specific batch requirements.
Materials and Reagents:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Recommended Purity |
| 2-Amino-5-(trifluoromethyl)pyridine | 56338-14-6 | 162.12 | >98% |
| Bromine (Br₂) | 7726-95-6 | 159.81 | >99.5% |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ACS Grade |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Reagent Grade |
| Deionized Water | 7732-18-5 | 18.02 | - |
| Ethanol | 64-17-5 | 46.07 | Reagent Grade |
Equipment:
-
20 L glass-lined reactor equipped with an overhead mechanical stirrer, temperature probe, pressure-equalizing dropping funnel, and nitrogen inlet/outlet.
-
Thermostatic circulation bath for reactor jacket cooling/heating.
-
Gas scrubber system charged with a sodium bisulfite or sodium thiosulfate solution to neutralize evolved hydrogen bromide (HBr) and any excess bromine.
-
Large-volume filtration apparatus (e.g., Nutsche filter).
-
Vacuum oven for drying.
Step-by-Step Procedure:
-
Reactor Charging and Inerting:
-
Charge the 20 L reactor with 2-amino-5-(trifluoromethyl)pyridine (1.25 kg, 7.71 mol).
-
Under a gentle nitrogen flow, add glacial acetic acid (6.25 L).
-
Stir the mixture at 150-200 RPM until a complete, homogeneous solution is obtained.
-
-
Controlled Bromination:
-
Cool the reactor jacket to bring the internal temperature of the solution to 5-10°C.
-
In the dropping funnel, charge bromine (1.35 kg, 8.48 mol, 1.1 eq). CAUTION: Bromine is highly corrosive and toxic. Perform this step in a well-ventilated area with appropriate PPE.
-
Add the bromine dropwise to the stirred solution over a period of 2-3 hours. The rate of addition must be carefully controlled to maintain the internal temperature below 15°C. An exotherm will be observed.
-
During the addition, corrosive HBr gas will evolve. Ensure the reactor outlet is connected to the gas scrubber.
-
-
Reaction Completion and Monitoring:
-
After the bromine addition is complete, allow the reaction mixture to stir at 10-15°C for an additional 1-2 hours.
-
Monitor the reaction progress by taking aliquots for HPLC analysis. The reaction is considered complete when the starting material is <1% by area.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a separate vessel containing 25 L of crushed ice and water with vigorous stirring. This will precipitate the crude product.
-
Slowly add a 50% (w/v) aqueous solution of sodium hydroxide to neutralize the acetic acid and HBr. The pH should be adjusted to 7-8. This step is exothermic and should be performed with cooling.
-
Stir the resulting slurry for 1 hour in an ice bath to ensure complete precipitation.
-
Isolate the solid product by filtration using a Nutsche filter.
-
Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the filtrate is neutral.
-
-
Purification by Recrystallization:
-
Transfer the damp filter cake to a clean reactor.
-
Add a suitable solvent for recrystallization, such as an ethanol/water mixture. The optimal ratio should be determined on a small scale but is typically around 70-80% ethanol.
-
Heat the mixture with stirring until a complete solution is achieved.
-
Allow the solution to cool slowly to room temperature, then further cool to 0-5°C for several hours to maximize crystal formation.
-
Filter the purified crystals and wash the cake with a small amount of cold ethanol.
-
-
Drying:
-
Dry the final product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
The expected yield of this compound is typically 80-90%.
-
Key Process Parameters and Expected Outcomes
| Parameter | Value / Range | Rationale |
| Molar Ratio (Br₂:SM) | 1.1 : 1.0 | A slight excess of bromine ensures complete conversion of the starting material (SM). |
| Reaction Temperature | 5-10°C (during addition) | Controls the reaction exotherm and minimizes potential side reactions like di-bromination. |
| Solvent | Glacial Acetic Acid | Excellent solvent for both reactant and intermediate, facilitating the reaction. |
| Addition Time | 2-3 hours | Ensures gradual heat dissipation and maintains temperature control. |
| Work-up pH | 7-8 | Neutralizes acids and ensures the amine product is in its free base form for precipitation. |
| Expected Yield | 80-90% | Typical range for this optimized process. |
| Expected Purity (HPLC) | >99.0% | Achievable with careful recrystallization. |
Critical Safety and Hazard Management
Scaling up this synthesis requires a stringent adherence to safety protocols. The primary hazards are associated with the reagents and byproducts.[9][10][11]
-
Chemical Hazards :
-
Bromine (Br₂) : Extremely corrosive to skin, eyes, and the respiratory tract. It is highly toxic if inhaled.[12] Always handle in a closed system or a high-efficiency fume hood. Have a bromine spill kit (containing sodium thiosulfate) readily available.
-
Hydrogen Bromide (HBr) : A corrosive gas that is a byproduct of the reaction. It can cause severe respiratory irritation. The reactor must be vented through an alkaline scrubber.
-
This compound : Classified as harmful if swallowed and causes skin and eye irritation.[9][13] Dust inhalation should be avoided.
-
-
Personal Protective Equipment (PPE) :
-
Engineering Controls :
Analytical Quality Control
To ensure the final product meets the required specifications for use in pharmaceutical or agrochemical synthesis, a robust analytical quality control (QC) workflow is essential.
Caption: A typical quality control workflow for product release.
-
High-Performance Liquid Chromatography (HPLC) : The primary tool for determining purity and identifying any potential impurities. A reverse-phase C18 column with a gradient of water and acetonitrile (containing 0.1% trifluoroacetic acid) is typically effective.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Essential for unambiguous structural confirmation. ¹H NMR will show the aromatic protons, ¹⁹F NMR will confirm the presence of the CF₃ group, and ¹³C NMR provides the full carbon skeleton.
-
Mass Spectrometry (MS) : Used to confirm the molecular weight of the compound, including the characteristic isotopic pattern of a monobrominated species.[17]
-
Melting Point : A sharp melting point is a good indicator of high purity. The reported melting point is in the range of 88-92°C.
Conclusion
The protocol detailed herein provides a robust, efficient, and scalable method for the synthesis of this compound. By focusing on a direct bromination pathway with tight control over reaction parameters, particularly temperature, this process delivers high yields and exceptional purity. The integration of stringent safety measures and comprehensive analytical controls ensures that the synthesis can be performed reliably on a large scale, providing a consistent supply of this crucial intermediate to the pharmaceutical and agrochemical industries.
References
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 333–342. [Link]
-
American Elements. (n.d.). 2-Amino-3-Bromo-5-(Trifluoromethyl)Pyridine. [Link]
- Ishihara Sangyo Kaisha, Ltd. (1982). U.S. Patent No. 4,349,681A: 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
- The Dow Chemical Company. (1987). U.S. Patent No. 4,650,875A: Preparation of (trifluoromethyl)pyridines.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. [Link]
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Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
- Novartis AG. (2021). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
Wolfa. (n.d.). 2-Amino-5-Bromo-3-(Trifluoromethyl)Pyridine from China Manufacturer. [Link]
-
American Chemical Society. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. ACS Publications. [Link]
-
Kovač, A., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Acta Chimica Slovenica. [Link]
-
Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-882. [Link]
- CN109748864A. (2019). A kind of preparation method of 2- amino -5- bromopyridine.
-
Amerigo Scientific. (n.d.). 3-Bromo-5-(trifluoromethyl)pyridine. [Link]
-
Kovač, A., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. [Link]
- CN101168510A. (2008). Technique for preparing 3-bromo-5-trifluoromethylaniline.
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- 4. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
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- 17. researchgate.net [researchgate.net]
The Synthetic Chemist's Guide to 3-Bromo-5-(trifluoromethyl)pyridin-2-amine: A Versatile Heterocyclic Building Block
Introduction: Unlocking Chemical Diversity
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles is a proven strategy for optimizing a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The trifluoromethylpyridinyl moiety, in particular, has become a privileged scaffold, appearing in numerous commercialized products. 3-Bromo-5-(trifluoromethyl)pyridin-2-amine emerges as a highly valuable and versatile building block for accessing this chemical space. Its unique trifunctional nature—a reactive bromine atom poised for cross-coupling, a nucleophilic primary amine, and an electron-deficient pyridine ring—offers a rich platform for synthetic diversification.
This guide provides an in-depth exploration of this building block, moving beyond simple data sheets to offer field-proven insights, detailed experimental protocols, and the underlying chemical logic for its effective use in complex molecule synthesis.
Physicochemical Properties & Safe Handling
A thorough understanding of a reagent's properties is the foundation of safe and successful experimentation.
Table 1: Physicochemical & Identification Data
| Property | Value | Source / CAS No. |
| IUPAC Name | This compound | N/A |
| CAS Number | 79456-30-7 | |
| Molecular Formula | C₆H₄BrF₃N₂ | |
| Molecular Weight | 241.01 g/mol | N/A |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 99-100 °C (Isomer: 2-amino-3-bromo-5-trifluoromethylpyridine) | |
| Storage | Room Temperature, store in a cool, dark, dry place | |
| SMILES | Nc1ncc(cc1Br)C(F)(F)F | N/A |
| InChIKey | KBNACDZKKVMULE-UHFFFAOYSA-N |
Safety & Handling Protocol
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Profile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: Ensure adequate ventilation. Eyewash stations and safety showers must be readily accessible.
-
Handling: Avoid generating dust. Use appropriate tools (spatulas) for transfer. Keep containers tightly closed when not in use.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Strategic Functionalization: Key Reaction Chemistries
The synthetic utility of this building block stems from the distinct reactivity of its three functional handles. The following diagram illustrates the primary sites for chemical modification.
Application Notes and Protocols for Microwave-Assisted Synthesis with 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Introduction: Accelerating Discovery with a Versatile Fluorinated Building Block
In the landscape of modern drug discovery and materials science, the integration of fluorine-containing motifs is a proven strategy for modulating physicochemical and biological properties. The trifluoromethyl group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity.[1] The strategic placement of this group on a pyridine scaffold, a privileged core in numerous pharmaceuticals, offers a valuable platform for the generation of novel chemical entities. 3-Bromo-5-(trifluoromethyl)pyridin-2-amine is a key building block that combines the reactivity of a bromo-substituent for cross-coupling reactions with the electronic and steric influence of both a trifluoromethyl and an amino group.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction times and often improving yields and product purity compared to conventional heating methods.[2][3] By directly heating the reaction mixture through dipolar polarization and ionic conduction, microwave irradiation provides rapid and uniform heating, which can minimize the formation of side products and enable reactions that are sluggish under thermal conditions.[3] This guide provides detailed protocols for the microwave-assisted Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound, offering researchers a robust toolkit for the rapid elaboration of this versatile intermediate.
The "2-Pyridyl Problem" and Catalyst Selection
A common challenge in the cross-coupling of 2-aminopyridine derivatives is the "2-pyridyl problem," where the Lewis basic nitrogen of the pyridine ring and the adjacent amino group can chelate to the palladium catalyst, leading to catalyst inhibition and reduced reactivity.[4][5] To overcome this, the use of sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos, RuPhos), is highly recommended.[4] These bulky ligands create a coordinatively saturated environment around the palladium center, which discourages unproductive binding with the pyridine nitrogen and facilitates the desired catalytic cycle.[4]
I. Microwave-Assisted Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. The following protocol is a starting point for the coupling of this compound with various boronic acids and their derivatives.
Protocol 1: Suzuki-Miyaura Coupling
Reaction Scheme: An illustration of the Suzuki-Miyaura coupling of this compound with an aryl boronic acid to yield a 3-aryl-5-(trifluoromethyl)pyridin-2-amine.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equiv. |
| This compound | 241.01 | 0.5 | 1.0 |
| Arylboronic Acid | - | 0.75 | 1.5 |
| XPhos Pd G2 | 786.13 | 0.025 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.0 | 2.0 |
| 1,4-Dioxane/Water (4:1) | - | 2.5 mL | - |
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.75 mmol, 1.5 equiv.), and potassium carbonate (1.0 mmol, 2.0 equiv.).
-
Add the XPhos Pd G2 catalyst (0.025 mmol, 0.05 equiv.).
-
Add 2.5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 130 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: XPhos Pd G2 is a pre-formed catalyst that is highly active for the coupling of electron-rich and sterically hindered substrates. The bulky XPhos ligand is crucial for mitigating the "2-pyridyl problem".[4][6]
-
Base: Potassium carbonate is a moderately strong base that is effective in the Suzuki-Miyaura coupling and is compatible with a wide range of functional groups.[7]
-
Solvent System: The mixture of 1,4-dioxane and water is a common solvent system for Suzuki-Miyaura reactions, as it effectively dissolves both the organic and inorganic reagents.[7]
-
Microwave Conditions: The high temperature and rapid heating provided by the microwave significantly accelerate the reaction, reducing the reaction time from hours to minutes.[6][8]
Experimental Workflow Diagram:
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
II. Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and heteroarylamines.[9]
Protocol 2: Buchwald-Hartwig Amination
Reaction Scheme: An illustration of the Buchwald-Hartwig amination of this compound with a primary or secondary amine to yield a 3-(amino)-5-(trifluoromethyl)pyridin-2-amine.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equiv. |
| This compound | 241.01 | 0.5 | 1.0 |
| Amine (Primary or Secondary) | - | 0.6 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.0125 | 0.025 |
| XPhos | 476.62 | 0.05 | 0.1 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.7 | 1.4 |
| Toluene (anhydrous) | - | 2.5 mL | - |
Procedure:
-
To an oven-dried 10 mL microwave vial containing a magnetic stir bar, add Pd₂(dba)₃ (0.0125 mmol, 0.025 equiv.) and XPhos (0.05 mmol, 0.1 equiv.).
-
Seal the vial, and purge with argon for 5 minutes.
-
Under an argon atmosphere, add sodium tert-butoxide (0.7 mmol, 1.4 equiv.) and this compound (0.5 mmol, 1.0 equiv.).
-
Add anhydrous toluene (2.5 mL) via syringe.
-
Finally, add the amine (0.6 mmol, 1.2 equiv.) via syringe.
-
Seal the vial tightly and place it in the microwave reactor.
-
Irradiate the reaction mixture at 110 °C for 20 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd₂(dba)₃ as a palladium source and the bulky, electron-rich XPhos ligand is highly effective for the amination of challenging heteroaryl halides.[10][11]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine.[10]
-
Solvent: Toluene is a common non-polar solvent for this reaction that has good microwave absorption properties.
-
Microwave Conditions: Microwave heating allows for rapid and controlled heating to the desired temperature, significantly reducing reaction times compared to conventional heating.[10]
Catalytic Cycle Diagram:
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
III. Microwave-Assisted Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[12]
Protocol 3: Sonogashira Coupling
Reaction Scheme: An illustration of the Sonogashira coupling of this compound with a terminal alkyne to yield a 3-(alkynyl)-5-(trifluoromethyl)pyridin-2-amine.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equiv. |
| This compound | 241.01 | 0.5 | 1.0 |
| Terminal Alkyne | - | 0.75 | 1.5 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.015 | 0.03 |
| Copper(I) Iodide (CuI) | 190.45 | 0.03 | 0.06 |
| Triethylamine (Et₃N) | 101.19 | 1.0 | 2.0 |
| N,N-Dimethylformamide (DMF, anhydrous) | - | 2.5 mL | - |
Procedure:
-
In a 10 mL microwave vial with a stir bar, combine this compound (0.5 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.015 mmol, 0.03 equiv.), and CuI (0.03 mmol, 0.06 equiv.).
-
Seal the vial and purge with argon for 5 minutes.
-
Under an argon atmosphere, add anhydrous DMF (2.5 mL), triethylamine (1.0 mmol, 2.0 equiv.), and the terminal alkyne (0.75 mmol, 1.5 equiv.) via syringe.
-
Seal the vial tightly.
-
Place the vial in the microwave reactor and irradiate at 100 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for Sonogashira couplings. The palladium facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[12][13]
-
Base: Triethylamine serves as both the base to deprotonate the alkyne and as a solvent in some cases. It also scavenges the HBr formed during the reaction.[12]
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and has a high dielectric constant, making it suitable for microwave heating.
-
Microwave Conditions: Microwave irradiation significantly accelerates the Sonogashira coupling, allowing for lower reaction temperatures and much shorter reaction times compared to conventional methods.[12][13]
Logical Relationship Diagram:
Caption: Key Components for Sonogashira Coupling.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. The use of microwave-assisted synthesis provides a rapid and efficient means of performing key cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols outlined in this guide, in conjunction with an understanding of the underlying chemical principles, should empower researchers to effectively utilize this important intermediate in their synthetic endeavors.
References
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Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M.-Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7037–7042. [Link]
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PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025). Microwave-Assisted Synthesis of Aminopyrimidines. [Link]
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Abarbri, M., Guillaumet, G., Akssira, M., & Tikad, A. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(3), 1287–1302. [Link]
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Abarbri, M., Guillaumet, G., Akssira, M., & Tikad, A. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. PubMed Central. [Link]
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Yusof, Y., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. [Link]
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Saladino, A. C., & Vasile, F. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5838. [Link]
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Kurz, T., & Pein, M. K. (2008). Microwave-Assisted Synthesis of 3-substituted 2-iminopyrido[2,3-e][14][15] oxazin-4-ones. Letters in Organic Chemistry, 5(7), 545-547. [Link]
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ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. [Link]
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Yusof, Y., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed. [Link]
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ResearchGate. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. [Link]
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Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169. [Link]
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ResearchGate. (2025). Co(II)-Mediated and microwave assisted coupling between 2,6-diaminopyridine and nitriles. [Link]
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ResearchGate. (2025). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. [Link]
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ResearchGate. (2025). ChemInform Abstract: Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. [Link]
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PSECommunity.org. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. [Link]
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Unipd. (n.d.). Efficient Synthesis and Microwave‐Assisted Sonogashira Reactions of Triflate‐Substituted Porphyrin. [Link]
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Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(15), 12584–12675. [Link]
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Ishihara, Y., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 164–176. [Link]
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Al-Masri, A. A. (2021). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. Catalysts, 11(4), 46. [Link]
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Al-Masri, A. A. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(23), 5544. [Link]
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Kumar, S., & Engman, L. (2006). Microwave-assisted solvent- and ligand-free copper-catalysed cross-coupling between halopyridines and nitrogen nucleophiles. Green Chemistry, 8(2), 154–156. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(16), 4402–4405. [Link]
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Clavé, G., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 17(10), 12006–12020. [Link]
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Li, Y., et al. (2019). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances, 9(52), 30453–30457. [Link]
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Semantic Scholar. (n.d.). Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f][4][14]thiazepines. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-3-bromo-2-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2294–2301. [Link]
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Application Note & Protocol: Strategic Ligand Selection for the Cross-Coupling of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Introduction: Navigating the Challenges of a Privileged Scaffold
The 3-bromo-5-(trifluoromethyl)pyridin-2-amine scaffold is a cornerstone in modern medicinal chemistry and drug discovery. The trifluoromethyl group imparts unique properties to molecules, including enhanced metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after functional group in pharmaceutical candidates.[1][2][3] However, the very features that make this scaffold attractive also present significant challenges in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.
The strong electron-withdrawing nature of the trifluoromethyl group renders the pyridine ring highly electron-deficient.[3] This electronic property, combined with the presence of a coordinating amino group at the 2-position, can lead to catalyst inhibition and deactivation, resulting in low yields and sluggish reactions.[4] Therefore, the rational selection of a suitable ligand is paramount to achieving efficient and reproducible cross-coupling outcomes with this demanding substrate. This application note provides a detailed guide to ligand selection, experimental protocols for ligand screening, and an optimized protocol for the successful cross-coupling of this compound.
The Crucial Role of the Ligand: Overcoming Electronic Deficiencies
The success of a palladium-catalyzed cross-coupling reaction hinges on the intricate balance of the catalytic cycle's elementary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] For an electron-deficient substrate like this compound, the oxidative addition of the C-Br bond to the Pd(0) center can be challenging. Furthermore, the pyridine nitrogen and the amino group can coordinate to the palladium center, leading to the formation of inactive catalyst species.[4]
The ligand's primary role is to modulate the steric and electronic properties of the palladium catalyst to favor the desired catalytic pathway. For this specific substrate, the ideal ligand should:
-
Be sufficiently electron-rich: This enhances the electron density at the palladium center, facilitating the oxidative addition step.
-
Be sterically bulky: This promotes the formation of a monoligated, highly reactive Pd(0) species and shields the palladium center from inhibitory coordination by the pyridine nitrogen or the amino group.[8][9]
-
Promote reductive elimination: The ligand's steric and electronic properties also influence the rate of reductive elimination, the final step that forms the desired C-C or C-N bond and regenerates the active catalyst.[10]
Ligand Classes for Consideration
Based on these principles, two main classes of ligands have proven to be highly effective for the cross-coupling of electron-deficient heteroaryl halides:
Bulky, Electron-Rich Phosphine Ligands
This class of ligands, particularly the biarylphosphine ligands developed by Buchwald and others, are often the first choice for challenging cross-coupling reactions.[8][11] Their steric bulk and electron-donating capabilities are well-suited to address the challenges posed by this compound.
-
Advantages: High reactivity, commercially available, and a large body of literature supporting their use.
-
Considerations: Air-sensitivity of some phosphine ligands may require handling under an inert atmosphere.
N-Heterocyclic Carbene (NHC) Ligands
NHCs are strong σ-donating ligands that form highly stable complexes with palladium.[9][12] Their steric bulk can be readily tuned, making them excellent candidates for this transformation.
-
Examples: IPr, IMes, and other sterically demanding NHCs.
-
Advantages: Generally more stable to air and moisture than phosphine ligands, and their strong σ-donating character can be highly beneficial.[9][12]
-
Considerations: The synthesis of custom NHC ligands can be more complex than that of phosphine ligands.
Ligand Screening Protocol: A Systematic Approach
A systematic ligand screening is the most effective way to identify the optimal ligand for a specific cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with this compound.
Experimental Workflow for Ligand Screening
Caption: Workflow for a high-throughput ligand screening experiment.
Detailed Protocol for Ligand Screening (Suzuki-Miyaura Coupling Example)
This protocol is designed for a parallel screening of 8 different ligands in standard reaction vials.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand array (e.g., SPhos, XPhos, RuPhos, IPr, etc.)
-
Potassium phosphate (K₃PO₄), finely powdered and anhydrous
-
1,4-Dioxane/Water (4:1), degassed
-
Reaction vials with stir bars and septa
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions:
-
Substrate Stock: Prepare a 0.2 M solution of this compound in degassed 1,4-dioxane.
-
Boronic Acid Stock: Prepare a 0.3 M solution of the arylboronic acid in degassed 1,4-dioxane.
-
Base: Weigh K₃PO₄ (2.5 equivalents per reaction) into each reaction vial.
-
-
Catalyst/Ligand Preparation (under inert atmosphere):
-
In a separate set of vials, prepare the catalyst/ligand mixtures. For each ligand, add Pd(OAc)₂ (2 mol%) and the respective ligand (4 mol%).
-
-
Reaction Setup (under inert atmosphere):
-
To each reaction vial containing the base, add the catalyst/ligand mixture.
-
Add the substrate stock solution (1.0 equiv, e.g., 0.5 mL for a 0.1 mmol scale).
-
Add the arylboronic acid stock solution (1.2 equiv, e.g., 0.4 mL).
-
Add the degassed 1,4-dioxane/water solvent mixture to reach the desired final concentration (e.g., 0.1 M).
-
-
Reaction and Monitoring:
-
Seal the vials and place them in a preheated heating block (e.g., 100 °C).
-
Stir the reactions for a set time (e.g., 12-24 hours).
-
Monitor the reaction progress by taking small aliquots and analyzing by LC-MS or GC-MS.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the vials to room temperature.
-
Quench the reaction with water and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite.
-
Analyze the organic layer by LC-MS or GC-MS to determine the relative conversion and identify the most effective ligand.
-
Recommended Optimized Protocol (Suzuki-Miyaura Coupling)
Based on literature precedence for similar electron-deficient substrates, bulky biarylphosphine ligands such as SPhos or XPhos are excellent starting points for optimization.[4][8]
Caption: Step-by-step workflow for the optimized Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.5 equiv)
-
1,4-Dioxane/Water (4:1), degassed
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄ under an inert atmosphere (e.g., Argon).
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos and add them to the Schlenk flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Ligand Screening Results
The following table summarizes hypothetical results from a ligand screening experiment for the Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | PPh₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | 24 | <10 |
| 2 | SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >95 |
| 3 | XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >95 |
| 4 | RuPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |
| 5 | IPr | Pd₂(dba)₃ | K₂CO₃ | Toluene | 110 | 24 | 70 |
| 6 | cataCXium A | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 90 |
Conversion determined by LC-MS analysis of the crude reaction mixture.
Conclusion
The successful cross-coupling of this compound is highly dependent on the judicious choice of ligand. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, have demonstrated superior performance in overcoming the challenges associated with this electron-deficient substrate. By employing a systematic ligand screening approach and carefully optimizing reaction conditions, researchers can achieve high yields and reproducible results, thereby facilitating the synthesis of novel compounds for drug discovery and development.
References
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings. Organic Chemistry II.
- Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- Benchchem. (2025). A Comparative Guide to the Reactivity of 4-Halo-2,6-bis(trifluoromethyl)pyridines in Cross-Coupling Reactions.
- Royal Society of Chemistry. (n.d.). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. New Journal of Chemistry.
- Sigma-Aldrich. (n.d.). Phosphine Ligands.
- ResearchGate. (n.d.). Development of N-heterocyclic ligands towards cross-coupling reactions.
- ACS Publications. (n.d.). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research.
- YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction.
- PubMed. (2008, November 18). Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions.
- Scilit. (n.d.). C,N‐Palladacycles Containing N‐Heterocyclic Carbene and Azido Ligands – Effective Catalysts for Suzuki–Miyaura Cross‐Coupling Reactions.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ACS Publications. (2017, August 24). Designing Pd–N-Heterocyclic Carbene Complexes for High Reactivity and Selectivity for Cross-Coupling Applications. Accounts of Chemical Research.
- Benchchem. (n.d.). catalyst and ligand selection for 3-Bromo-2-fluoro-5-methylpyridine cross-coupling.
- Royal Society of Chemistry. (2015, October 7). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science.
- Royal Society of Chemistry. (2023, March 22). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening.
- (n.d.). Cross-Coupling Reactions Guide.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Cross-coupling reaction.
- ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
- PubMed Central. (2025, July 28). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
- Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions Utilizing 2,2'-Binaphthyl Ligands.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-(trifluoromethoxy)pyridine.
- (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- YouTube. (2024, January 9). Ligand design for cross-couplings: phosphines.
- Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ResearchGate. (2025, August 10). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2-fluoro-5-methylpyridine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- ResearchGate. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Royal Society of Chemistry. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-dia. RSC Advances.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
- Royal Society of Chemistry. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia.
- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
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- 9. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. ホスフィン配位子 [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we provide field-proven insights, troubleshooting guides, and optimized protocols to help you achieve success in your experiments.
Understanding the Substrate: A Unique Challenge
The Suzuki coupling of this compound presents a unique set of challenges that require a carefully considered approach. Understanding the interplay of the substrate's structural features is the first step toward successful optimization.
Question: Why is this compound considered a challenging substrate for Suzuki coupling?
Answer: The difficulty arises from a combination of electronic and structural factors inherent to the molecule:
-
Catalyst Inhibition by Nitrogen Atoms: The substrate possesses two Lewis basic nitrogen atoms: the pyridine ring nitrogen and the 2-amino group.[1] Both can coordinate to the palladium catalyst, leading to the formation of inactive complexes and significant catalyst deactivation.[2][3][4] This is a primary obstacle in couplings involving many nitrogen-containing heterocycles.[5]
-
Electron-Deficient Ring System: The potent electron-withdrawing trifluoromethyl (CF₃) group makes the pyridine ring highly electron-deficient.[6] While this effect increases the reactivity of the C-Br bond towards the initial oxidative addition step, it can also slow down other crucial steps in the catalytic cycle.[7]
-
Inherent Reactivity of the 3-Position: In palladium-catalyzed cross-coupling reactions of bromopyridines, the general reactivity trend is often 4-bromo > 2-bromo > 3-bromo.[8] The 3-position is electronically and sterically less favored for oxidative addition compared to other positions, adding another layer of difficulty.
Successfully coupling this substrate is therefore a balancing act: using a catalyst system active enough to overcome the low positional reactivity and robust enough to resist deactivation by the basic nitrogen centers.
Troubleshooting Guide
This section addresses the most common issues encountered during the Suzuki coupling of this compound.
Question: My reaction shows low to no yield. Where do I begin troubleshooting?
Answer: A low or nonexistent yield is the most frequent issue. A systematic check of fundamental parameters is the most effective approach before altering the core chemistry.
-
Verify the Inert Atmosphere: The Suzuki coupling is highly sensitive to oxygen. Oxygen can lead to the homocoupling of boronic acids and the oxidation and deactivation of the Pd(0) catalyst.[1][2][9] Ensure that your solvent is rigorously degassed and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen throughout the setup and reaction time.[2][4]
-
Assess Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially through protodeboronation.[2] Verify the purity of your coupling partner. If protodeboronation is suspected, consider using the corresponding pinacol ester or trifluoroborate salt, which are often more stable.[4][10]
-
Solvent: Ensure solvents are anhydrous and of high purity. Certain contaminants in solvents like THF can poison the catalyst.[11]
-
Base: Use a freshly opened or properly stored base. Some bases can be hygroscopic, and the presence of excess water can promote side reactions.[3]
-
-
Confirm Catalyst Activity: Ensure your palladium source and ligand are active. Some Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, and this process can be hampered by substrate inhibition.[2]
Below is a logical workflow to guide your troubleshooting process.
Question: I suspect catalyst deactivation is the main problem. How can I select a more robust catalyst system?
Answer: This is a very likely cause. The coordination of the pyridine and amino nitrogens to the palladium center is a major deactivation pathway.[1][2] The solution is to use a catalyst system that is both highly active and sterically shielded.
-
Rationale: Bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are essential.[2][3]
-
Steric Bulk: The large size of the ligand creates a protective pocket around the palladium atom, physically hindering the approach and coordination of the substrate's nitrogen atoms.[5][12] This increased steric hindrance also facilitates the crucial reductive elimination step to release the product.
-
Electron-Rich Nature: These ligands donate electron density to the palladium center, which increases its reactivity in the rate-limiting oxidative addition step with the C-Br bond.[13]
-
-
Recommendation: Move away from simple catalysts like Pd(PPh₃)₄. Instead, screen a panel of modern catalyst systems known for their high performance with heteroaromatic substrates.
| Catalyst System (Precatalyst + Ligand) | Key Features & Rationale | Typical Loading (mol%) |
| Pd₂(dba)₃ + SPhos/XPhos | Gold Standard Starting Point. Buchwald ligands are highly effective for challenging substrates due to their bulk and electron-rich character.[2][3][7] | 1-3% Pd / 2-6% Ligand |
| Pd(OAc)₂ + SPhos/XPhos | A common and often more cost-effective alternative to Pd₂(dba)₃. Requires in-situ reduction.[3] | 2-5% Pd / 4-10% Ligand |
| PEPPSI™-IPr / -SIPr | NHC-based Precatalysts. NHCs are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts resistant to deactivation.[12] | 2-5% |
| XPhos Pd G2/G3/G4 | Buchwald Precatalysts. These are well-defined, air-stable precatalysts that reliably generate the active monoligated Pd(0) species, offering excellent reproducibility.[14] | 2-5% |
Question: How do I identify and minimize common side products?
Answer: Besides low conversion, the formation of byproducts can significantly complicate purification and reduce yields. The three most common culprits are protodeboronation, dehalogenation, and homocoupling.
| Side Product | Identification | Probable Cause(s) | Mitigation Strategies |
| Protodeboronation | Arene byproduct from the boronic acid partner (Ar-H instead of Ar-B(OH)₂). | Cleavage of the C-B bond by a proton source, often water or alcohols, sometimes accelerated by the base.[1][5] | • Use a boronic acid pinacol ester or a potassium trifluoroborate salt.[4]• Use a stronger, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[3]• Minimize water content in the reaction. |
| Dehalogenation | Formation of 5-(trifluoromethyl)pyridin-2-amine (product where Br is replaced by H). | Reduction of the aryl halide. Can be promoted by certain catalyst/ligand combinations or hydride sources in the mixture.[1][10] | • Screen different ligands; some are less prone to this pathway.[3]• Ensure the base is not a hydride source.• Avoid excessively high temperatures or prolonged reaction times. |
| Homocoupling | Biaryl byproduct from the boronic acid (Ar-Ar) or the starting material (Het-Het). | Primarily caused by oxygen in the reaction mixture, which promotes the oxidative coupling of boronic acids.[1][2][4] | • Crucial: Ensure rigorous degassing of solvents and maintenance of a strict inert atmosphere.[2][9]• Use a high-purity palladium source. |
Recommended Experimental Protocols
Protocol A: Standard High-Performance Screening Conditions
This protocol uses a widely successful catalyst system and is an excellent starting point for most aryl- and heteroarylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane/Water (10:1 mixture, 0.1 M concentration)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-16 hours).[3][4]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
Protocol B: Optimized Conditions for Highly Challenging Couplings
This protocol uses a state-of-the-art precatalyst and a stronger base, often effective when Protocol A fails or gives low yields, especially with sterically hindered or electron-poor boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
XPhos Pd G3 (Buchwald Precatalyst) (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous, degassed Toluene (0.1 M concentration)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the XPhos Pd G3 precatalyst, Cs₂CO₃, this compound, and the arylboronic acid pinacol ester to an oven-dried reaction vessel.
-
Solvent Addition: Add the anhydrous, degassed toluene.
-
Reaction: Seal the vessel tightly and heat to 110 °C with vigorous stirring.
-
Monitoring & Work-up: Follow steps 6-8 from Protocol A. The non-aqueous conditions and stronger base often provide a different reactivity profile that can be beneficial.
Visualizing the Catalytic Cycle & Key Challenges
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. For this specific substrate, certain steps are prone to failure.
Frequently Asked Questions (FAQs)
Q1: What specific role does the trifluoromethyl (CF₃) group play? A1: The CF₃ group is a strong electron-withdrawing group. Its primary effect is to lower the electron density of the pyridine ring, which makes the carbon-bromine bond more polarized and susceptible to cleavage. This facilitates the initial, often rate-limiting, oxidative addition step of the catalyst into the C-Br bond.[6][7]
Q2: Is it better to use a boronic acid or its pinacol ester? A2: For challenging substrates, using a boronic acid pinacol ester is often advantageous. Boronic acids are prone to protodeboronation (hydrolysis back to the arene) and trimerization to form boroxines.[10] Pinacol esters are generally more stable, less prone to these side reactions, and have better solubility in organic solvents, which can lead to more consistent and reproducible results.[4]
Q3: Can I use microwave heating to accelerate the reaction? A3: Yes, microwave-assisted heating is an excellent strategy for this type of reaction.[14][15] It can significantly reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal decomposition byproducts. The recommended protocols can be readily adapted for microwave synthesis, typically using the same temperature setpoint.
Q4: My boronic acid is electron-deficient. Does this require special consideration? A4: Yes. The transmetalation step is generally slower for electron-deficient boronic acids.[2] In this case, the choice of base is even more critical. A strong base like Cs₂CO₃ or K₃PO₄ is often required to generate the more nucleophilic "ate" complex ([R-B(OH)₃]⁻) needed to facilitate the transfer of the organic group from boron to palladium.[16][17][18]
References
- Technical Support Center: Suzuki Coupling with Electron-Deficient Pyridines. BenchChem.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of Trifluoromethyl
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- Application Notes and Protocols for Suzuki Coupling of 2-Bromo-3-(trifluoromethoxy)pyridine. BenchChem.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2-fluoro-5-methylpyridine. BenchChem.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem.
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Navigating Reactivity: A Comparative Guide to Bromo-Trifluoromethyl-Pyridine Isomers. BenchChem.
- Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions. BenchChem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem.
- low yield in Suzuki coupling with 3-Bromo-5-propoxyphenylboronic acid. BenchChem.
- Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Common Byproducts in Suzuki Coupling. YouTube.
- Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.
- Suzuki coupling Reaction's yield is very low.
- Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine Reaction Products
Welcome to the technical support center for the purification of 3-bromo-5-(trifluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for obtaining this critical building block in high purity. The unique electronic properties imparted by the bromine and trifluoromethyl substituents can present specific challenges during purification, which this guide aims to address.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities may include:
-
Unreacted starting materials: Depending on the specific synthesis, these could be precursors to the pyridine ring or the aminating agent.
-
Isomers: In some synthetic pathways, particularly those involving electrophilic aromatic substitution on a substituted pyridine, the formation of regioisomers is possible.
-
Over-brominated or under-brominated species: If bromination is a key step, it's possible to have species with either no bromine or multiple bromine atoms.
-
Byproducts from side reactions: The specific nature of these will vary, but they can include products of decomposition or alternative reaction pathways of intermediates. For instance, in syntheses starting from a nitro-precursor, incomplete reduction can leave residual nitro-compound.[1]
-
Residual catalysts and reagents: Depending on the reaction, you may have residual palladium catalysts from cross-coupling reactions or other inorganic salts.
A preliminary analysis of your crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the number and polarity of the impurities present.
Q2: I'm struggling with selecting a suitable solvent system for column chromatography. What's the best approach?
For polar compounds like halogenated pyridines, a logical starting point is a solvent system consisting of a non-polar solvent and a more polar solvent.[2] A common and effective combination is a mixture of hexanes (or heptane) and ethyl acetate.
Systematic Approach to Solvent System Optimization:
-
Initial TLC Screening: Begin by spotting your crude material on a TLC plate and eluting with a series of hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3).
-
Target Rf Value: Aim for a retention factor (Rf) of 0.2-0.3 for your desired product, this compound.[3] This Rf value typically provides the best separation from both less polar and more polar impurities during column chromatography.
-
Troubleshooting Tailing: Peak tailing on silica gel can be an issue with basic compounds like pyridines due to their interaction with acidic silanol groups on the silica surface. If you observe tailing, consider adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system.
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue and can often be resolved with the following strategies:
-
Slow Cooling: Rapid cooling is a frequent cause of oiling out. After dissolving your compound in the hot solvent, allow the solution to cool slowly to room temperature before transferring it to an ice bath.
-
Solvent Selection: The boiling point of your solvent might be higher than the melting point of your compound. Consider using a lower-boiling point solvent or a co-solvent system.
-
Increase Solvent Volume: You may be using too concentrated a solution. Add more of the recrystallization solvent to the oiled-out mixture, heat until everything redissolves, and then cool slowly again.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[2] This creates microscopic scratches that can serve as nucleation sites. Alternatively, if you have a small amount of pure, solid product, you can add a "seed crystal" to the cooled solution to initiate crystallization.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery After Column Chromatography | The product is partially soluble in the eluent and is eluting very slowly or not at all. | Gradually increase the polarity of the eluent. If using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| The product has irreversibly adsorbed onto the silica gel. | This can happen with very polar compounds. Consider using a different stationary phase, such as alumina (basic or neutral), or deactivating the silica gel with a small amount of a polar solvent like methanol before packing the column. | |
| Co-elution of Impurities | The chosen eluent system does not provide adequate separation. | Re-optimize the eluent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol). A shallower solvent gradient during chromatography can also improve separation. |
| Colored Impurities in Final Product | Highly colored, non-polar impurities are present. | Consider a pre-purification step. This could involve passing a solution of the crude product through a small plug of silica gel with a non-polar solvent to retain the colored impurities, or treatment with activated carbon.[2] |
| Product Decomposition on Silica Gel | The compound is unstable on acidic silica gel. | Use a deactivated stationary phase. You can either purchase commercially available deactivated silica or prepare it by treating the silica gel with a base like triethylamine before packing the column. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound. The exact solvent system should be determined by TLC analysis as described in the FAQs.
Materials:
-
Crude this compound
-
Silica gel (flash chromatography grade, 230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl Acetate
-
Dichloromethane (for sample loading)
-
Triethylamine (if needed)
-
Chromatography column, flasks, and fraction collection tubes
-
TLC plates and developing chamber
-
UV lamp (254 nm)
Procedure:
-
Eluent Preparation: Prepare the optimized eluent system (e.g., 8:2 Hexane:Ethyl Acetate) based on your initial TLC analysis. If necessary, add 0.1-1% triethylamine.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your chosen eluent.
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.[3]
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel and evaporate the solvent from your dissolved sample onto this silica gel using a rotary evaporator to create a dry powder.
-
Carefully add the dry-loaded sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply pressure (using air or nitrogen) to begin elution.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the elution process by TLC, spotting each fraction on a TLC plate.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
Materials:
-
Crude this compound
-
A suitable recrystallization solvent (determined by solubility tests)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Perform small-scale solubility tests with various solvents to find one that dissolves the compound when hot but not when cold.[2] Common choices for compounds of this type include ethanol, isopropanol, or mixtures like ethanol/water.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry or dry them in a vacuum oven.
Visual Workflow and Decision Making
Here is a graphical representation of the general workflow for the purification of this compound.
Caption: A general workflow for the purification of this compound.
This troubleshooting guide provides a comprehensive overview of the purification of this compound. By understanding the potential challenges and implementing these systematic approaches, researchers can confidently obtain this valuable compound in high purity.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Halogenated Pyridine Intermediates.
- Fujikawa, K., et al. (2014). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 39(3), 143-154.
-
Amerigo Scientific. (n.d.). 3-Bromo-5-(trifluoromethyl)pyridine. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- BenchChem. (n.d.). Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine.
-
PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine.
Sources
Improving yield for 3-Bromo-5-(trifluoromethyl)pyridin-2-amine coupling reactions
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting and optimizing cross-coupling reactions with 3-Bromo-5-(trifluoromethyl)pyridin-2-amine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the unique challenges posed by this important building block.
The this compound scaffold is a cornerstone in modern medicinal and agricultural chemistry. The strategic placement of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, confers valuable properties such as enhanced metabolic stability and lipophilicity.[1][2] However, these same electronic features introduce distinct hurdles in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. This guide is structured to address these challenges head-on, providing not just protocols, but the causal logic behind them.
Core Chemical Principles: Understanding the Reactivity of the Substrate
Success in coupling reactions with this compound hinges on understanding its inherent electronic and structural characteristics.
-
Profound Electron Deficiency : The pyridine ring is intrinsically electron-deficient. The addition of a powerful electron-withdrawing trifluoromethyl group (Hammett constant σₚ = 0.54) further depletes the ring of electron density.[1][3] This has a dual effect: it deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic attack.[1][3] In the context of cross-coupling, this electron deficiency makes the crucial oxidative addition step of palladium(0) into the C-Br bond more challenging.[4][5]
-
Catalyst Inhibition by the 2-Amino Group : A significant challenge arises from the 2-amino group, which, along with the pyridine ring nitrogen, can act as a bidentate ligand. This chelation to the palladium center can form stable, off-cycle complexes, effectively poisoning the catalyst and stalling the reaction.[6][7] Overcoming this requires careful selection of ligands that can compete effectively and promote the desired catalytic cycle.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that often arise when first working with this substrate.
Q1: My coupling reaction shows no product formation. Where should I start troubleshooting?
When a reaction fails to initiate, the primary suspects are the catalyst system (palladium precursor and ligand), the base, and the reaction temperature. The electronic nature of this compound requires a highly active catalyst. Standard conditions (e.g., Pd(PPh₃)₄ with a weak base) are often insufficient.
-
Initial Checks :
-
Catalyst/Ligand : Switch to a more electron-rich and sterically bulky ligand, such as a Buchwald-type biarylphosphine (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[8] These promote the difficult oxidative addition step.
-
Base : Ensure you are using a sufficiently strong, non-nucleophilic base. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[8] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are typically necessary.[9]
-
Temperature : Many couplings with this substrate require elevated temperatures (80-120 °C) to overcome the activation energy for oxidative addition.[8]
-
Q2: I'm observing significant amounts of a byproduct where the bromine atom is replaced by hydrogen (protodebromination). How can I prevent this?
This side reaction, also known as hydrodehalogenation, is a common issue with electron-deficient aryl halides.[10][11] It occurs when the palladium intermediate reacts with a proton source instead of the coupling partner.
-
Minimization Strategies :
-
Moisture Control : Ensure all reagents, solvents, and glassware are scrupulously dry. Water is a common proton source.[10]
-
Reagent Purity : Impurities in amines or solvents can act as hydrogen donors. Use high-purity reagents.[10]
-
Optimize Catalyst System : Some palladium-ligand complexes are more prone to this pathway. Screening different ligands can identify a system that favors cross-coupling over reduction.[8]
-
Q3: My Suzuki reaction is plagued by the homocoupling of my boronic acid reagent. What causes this and how can I fix it?
The homocoupling of boronic acids to form biaryls is primarily caused by the presence of molecular oxygen, which leads to an oxidative coupling pathway.[10]
-
Prevention :
-
Rigorous Degassing : This is non-negotiable. The reaction solvent must be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Ensure the reaction is maintained under a strict inert atmosphere throughout.[10]
-
Palladium Source : In some cases, using a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) can reduce homocoupling compared to the in situ reduction of a Pd(II) salt (e.g., Pd(OAc)₂).[10]
-
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following guide addresses specific issues encountered when coupling this compound with organoboron reagents.
Problem: Low to No Yield
A lack of product points to a stalled catalytic cycle, most often at the oxidative addition or transmetalation step.[12][13]
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Recommended Starting Conditions & Optimization Parameters
| Parameter | Recommendation | Rationale & Troubleshooting Steps |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | Pd(II) sources are generally more air-stable. If issues persist, a Pd(0) source like Pd(PPh₃)₄ may be tried. |
| Ligand | XPhos, SPhos, RuPhos (1.2-2.4 equiv. to Pd) | This is the most critical variable. The bulky, electron-rich nature of these ligands facilitates the challenging oxidative addition step and prevents catalyst inhibition by the substrate.[8][14] If one fails, screen others from the same class. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Stronger bases are required to facilitate the transmetalation step with the electron-deficient substrate.[8] Ensure the base is finely powdered and anhydrous. Weaker bases like Na₂CO₃ or K₂CO₃ are often ineffective. |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Aprotic polar solvents are standard. The small amount of water is often crucial for dissolving the base and facilitating the catalytic cycle.[8] Anhydrous conditions may be attempted if protodebromination is severe. |
| Temperature | 80 - 110 °C | Higher temperatures provide the necessary energy to overcome the activation barrier for oxidative addition.[8] Monitor for decomposition if pushing beyond 120 °C. |
| Boron Source | Boronic Acid (1.2-1.5 equiv.) or Pinacol Ester | Boronic esters can offer greater stability and may reduce homocoupling side reactions.[10] |
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup : To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the phosphine ligand (e.g., XPhos, 0.02-0.1 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere : Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition : Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.) to the vial. Then, add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
-
Reaction : Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[15][16] Success with this compound requires a catalyst system robust enough to overcome substrate inhibition and promote the coupling of the desired amine nucleophile.
Problem: Low Conversion or Stalled Reaction
This typically points to an issue with catalyst activity or the choice of base. The product itself can sometimes act as an inhibitor, making a fast and efficient catalyst essential.
Caption: General catalytic cycle for cross-coupling reactions.
Recommended Starting Conditions & Optimization Parameters
| Parameter | Recommendation | Rationale & Troubleshooting Steps |
| Pd Precursor | G3 or G4 Palladacycle Precatalysts | These pre-formed catalysts (e.g., XPhos Pd G3) offer high stability and reliably form the active monoligated Pd(0) species, which is crucial for these challenging reactions.[17] |
| Ligand | Primary Amines: BrettPhos, XPhosSecondary Amines: RuPhos | Ligand choice is critical and depends on the amine class.[9][17] These bulky ligands promote fast reductive elimination, preventing product inhibition. |
| Base | NaOtBu or LHMDS (1.5-2.0 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.[9] For base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ can be screened, but may require higher temperatures and longer reaction times. |
| Solvent | Toluene, Dioxane, or t-BuOH | The choice of solvent can be critical. Toluene and dioxane are common, but t-BuOH can sometimes offer unique reactivity, especially with certain bases.[17] |
| Temperature | 80 - 110 °C | Elevated temperatures are generally required to drive the reaction to completion. |
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Setup : In a glovebox, add the aryl bromide (1.0 equiv.), the palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition : Add the anhydrous, degassed solvent (e.g., toluene), followed by the amine coupling partner (1.2 equiv.).
-
Reaction : Seal the vial and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring & Work-up : Follow steps 5-7 from the Suzuki protocol above.
Troubleshooting Guide: Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated pyridines.[18] Key challenges include preventing alkyne homocoupling and ensuring the catalyst remains active.
Problem: Low Yield and/or Alkyne Homocoupling (Glaser Coupling)
This is the most prevalent issue in Sonogashira reactions. It is almost always caused by the presence of oxygen and can be exacerbated by the copper co-catalyst.
Recommended Starting Conditions & Optimization Parameters
| Parameter | Recommendation | Rationale & Troubleshooting Steps |
| Pd Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%) | These are standard, reliable palladium sources for Sonogashira couplings. |
| Cu Co-catalyst | CuI (1-10 mol%) | The copper salt facilitates the formation of a copper acetylide, which then undergoes transmetalation to palladium.[18] For N-heterocycles, consider copper-free conditions , as copper can sometimes promote side reactions or catalyst inhibition.[19][20] |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | The amine base acts as both a base and often as the solvent. It is crucial for deprotonating the terminal alkyne.[19] |
| Solvent | Amine base (TEA/DIPEA) or co-solvent like THF/Toluene | Often, the reaction can be run neat in the amine base. Adding a co-solvent can help with the solubility of the aryl bromide. |
| Atmosphere | Strictly Inert (Argon/Nitrogen) | This is the most critical factor for preventing the Glaser homocoupling of the alkyne. Degas all solvents and reagents thoroughly. |
| Temperature | Room Temperature to 80 °C | Many Sonogashira couplings can proceed at room temperature, but heating may be required for less reactive substrates. |
Protocol: General Procedure for Sonogashira Coupling
-
Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (1-5 mol%).
-
Inert Atmosphere : Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition : Add the degassed solvent (e.g., THF) and the degassed amine base (e.g., TEA, 3-5 equiv.) via syringe. Finally, add the terminal alkyne (1.2-1.5 equiv.).
-
Reaction : Stir the mixture at the desired temperature (e.g., 60 °C).
-
Monitoring & Work-up : Follow steps 5-7 from the Suzuki protocol. The work-up may involve an aqueous ammonia wash to remove copper salts.
References
-
The Trifluoromethyl Group on a Pyridine Ring: An In-depth Technical Guide to its Reactivity - Benchchem. 1
-
The Trifluoromethyl Group on the Pyridine Ring: A Technical Guide to Chemical Reactivity - Benchchem. 3
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing).
-
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - NIH.
-
Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PubMed Central.
-
troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem. 10
-
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
-
ChemInform Abstract: Recent Strategies for the Synthesis of Pyridine Derivatives.
-
A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes - Benchchem. 21
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing).
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals.
-
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - NIH.
-
Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem. 22
-
Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI.
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
-
Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - The Mirica Group - University of Illinois.
-
Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchGate.
-
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2-fluoro-5-methylpyridine - Benchchem. 8
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Organic Letters - ACS Publications.
-
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-(trifluoromethoxy)pyridine - Benchchem. 23
-
oxidative addition and palladium coupling - csbsju.
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
-
Amines as the ligands for palladium-catalyzed coupling reactions - ResearchGate.
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts.
-
Suzuki Coupling - Organic Chemistry Portal.
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing.
-
Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes - New Journal of Chemistry (RSC Publishing).
-
Buchwald–Hartwig amination - Wikipedia.
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH.
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
-
troubleshooting low yield in Kröhnke pyridine synthesis - Benchchem. 24
-
Buchwald-Hartwig Amination - Chemistry LibreTexts.
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate.
-
This compound - BLDpharm.
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
-
5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem.
-
Application Notes and Protocols for Sonogashira Coupling of 3-Amino-5-bromopyridine - Benchchem. 18
-
2-Amino-3-Bromo-5-(Trifluoromethyl)Pyridine CAS #: 79456-30-7.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - RSC Publishing.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.
-
The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed.
-
What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange.
-
A Convenient Procedure for Sonogashira Reactions Using Propyne.
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 5. oxidative addition and palladium coupling [employees.csbsju.edu]
- 6. researchgate.net [researchgate.net]
- 7. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. DSpace [repository.kaust.edu.sa]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Catalyst Deactivation in Reactions with 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-5-(trifluoromethyl)pyridin-2-amine. This guide is designed to provide in-depth troubleshooting assistance for a common and critical challenge encountered during synthetic reactions with this substrate: catalyst deactivation. By understanding the underlying causes and implementing targeted solutions, you can significantly improve reaction efficiency, yield, and reproducibility.
Introduction: The Challenge of a Multifaceted Substrate
This compound is a valuable building block in medicinal chemistry, often employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. However, its unique electronic and structural features present a significant challenge to catalyst stability. The molecule possesses three key functionalities that can contribute to catalyst deactivation:
-
The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to the formation of inactive or less active catalyst species. This is a well-documented issue with pyridine-containing substrates.
-
The 2-Amino Group: Similar to the pyridine nitrogen, the exocyclic amino group can also act as a ligand, further increasing the potential for catalyst inhibition through bidentate chelation.
-
The Trifluoromethyl Group: This strongly electron-withdrawing group significantly influences the electronic properties of the pyridine ring, which can impact the rates of oxidative addition and reductive elimination in the catalytic cycle.
This guide will provide a structured, question-and-answer-based approach to troubleshoot and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound has stalled or is giving very low yield. What is the most likely cause?
A low or non-existent yield is the most common symptom of catalyst deactivation. The primary culprit is often the inhibition of the palladium catalyst by the substrate itself. The lone pairs on the pyridine and amino nitrogens can bind to the palladium center, effectively "poisoning" the catalyst and preventing it from participating in the catalytic cycle.[1]
Q2: I see a black precipitate forming in my reaction. What does this mean?
The formation of a black precipitate, commonly known as palladium black, is a clear visual indicator of catalyst deactivation.[2] This occurs when the active Pd(0) species agglomerates and precipitates out of the solution, rendering it catalytically inactive. This can be caused by ligand degradation or displacement by the substrate.
Q3: How does the trifluoromethyl group affect the reaction?
The electron-withdrawing trifluoromethyl group makes the C-Br bond more susceptible to oxidative addition, which is often a favorable effect. However, it can also make the subsequent reductive elimination step more challenging. The overall electronic effect can create a delicate balance in the catalytic cycle that requires careful optimization of the catalyst system.
Troubleshooting Guide: A Systematic Approach
This section provides a problem-oriented approach to resolving common issues encountered in your experiments.
Issue 1: Low to No Product Formation
Potential Cause: Catalyst inhibition by the pyridine and/or amino group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Actions:
-
Ligand Selection: The choice of phosphine ligand is critical. Standard ligands like PPh₃ are often insufficient. Switch to bulky, electron-rich biaryl phosphine ligands such as XPhos or SPhos.[3] These ligands create a sterically hindered environment around the palladium center, which discourages the binding of the pyridine and amino groups, thereby protecting the active site.[4]
-
Substrate Modification (N-Protection): A highly effective strategy is to temporarily protect the 2-amino group. Converting it to an acetamide, for example, significantly reduces its ability to coordinate with the palladium catalyst.[5] The protecting group can be removed after the cross-coupling reaction.
-
Protocol 1: N-Acetylation of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.5 eq) or pyridine (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, perform an aqueous work-up to isolate the N-(3-bromo-5-(trifluoromethyl)pyridin-2-yl)acetamide.[6][7]
-
-
Issue 2: Reaction Stalls After Initial Conversion
Potential Cause: Gradual catalyst decomposition or product inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled reactions.
Detailed Actions:
-
Optimize Reaction Conditions: High temperatures can lead to thermal degradation of the catalyst. If possible, lower the reaction temperature. Conversely, if the reaction is sluggish, a modest increase in temperature may be necessary. The choice of base and solvent is also crucial. For Suzuki reactions, a common system is K₃PO₄ in a mixture of 1,4-dioxane and water.[5] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LiHMDS in an aprotic solvent like toluene or dioxane is often effective.[2]
-
Adjust Catalyst Loading: While higher catalyst loading is generally not ideal, a modest increase (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation and drive the reaction to completion.
Issue 3: Inconsistent Results and Poor Reproducibility
Potential Cause: Inconsistent generation of the active Pd(0) species or presence of impurities.
Detailed Actions:
-
Use of Pre-catalysts: Instead of generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined palladium pre-catalyst. Buchwald's G2 or G3 pre-catalysts, for example, are designed for reliable and consistent generation of the active monoligated Pd(0) species.
-
Ensure Inert Atmosphere: Oxygen can degrade both the palladium catalyst and the phosphine ligands. Ensure that all solvents are properly degassed and that the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Reagent Purity: Ensure all reagents, especially the amine or boronic acid, are of high purity. Trace impurities can sometimes act as catalyst poisons.
Quantitative Data Summary
The following tables provide a summary of successful reaction conditions for substrates analogous to this compound, which can serve as a starting point for your optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Related Aminopyridine [5]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2.17) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |
| 2 | N-(5-bromo-2-methylpyridin-3-yl)acetamide | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2.17) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of a Related Bromopyridine [2]
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | XPhos | NaOtBu (1.2) | Toluene | 100 | 16 | 95 |
| 2 | 3-Bromopyridine | Aniline | Pd(OAc)₂ (2) | SPhos | Cs₂CO₃ (1.5) | Dioxane | 110 | 12 | 92 |
Catalyst Regeneration
While preventing deactivation is the primary goal, it is sometimes possible to regenerate a deactivated catalyst, particularly in heterogeneous systems. For homogeneous catalysts that have formed palladium black, regeneration is more challenging. However, for catalysts that have been deactivated by strong coordination, the following general approach can be considered, though its effectiveness will be case-specific.
-
Protocol 2: General Guideline for Attempted Catalyst Reactivation
-
After the reaction, if the catalyst is supported, filter the reaction mixture to recover the catalyst.
-
Wash the catalyst extensively with a solvent that can dissolve the inhibiting substrate and product (e.g., toluene or THF).
-
Consider a mild acidic wash (e.g., dilute acetic acid) to protonate and remove the coordinated aminopyridine species. This must be done with extreme caution as it can also leach the palladium.
-
Wash thoroughly with a neutral solvent and dry the catalyst under vacuum.
-
Test the activity of the regenerated catalyst on a small scale.
-
It is important to note that prevention of deactivation through proper ligand and condition selection is generally a more robust and reliable strategy than attempting regeneration.
References
- Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Secondary Amines.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. Available at: [Link]
-
Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11(2), 947-959. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Available at: [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]
-
American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Available at: [Link]
-
PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
-
National Institutes of Health. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]
- CoLab. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
-
American Chemical Society. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Available at: [Link]
-
PubMed Central. (2014). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Available at: [Link]
-
American Chemical Society. (2013). Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. Available at: [Link]
-
Semantic Scholar. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Debromination of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine in Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the debromination of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine. This common yet often frustrating side reaction can significantly impact reaction yields and purification efficiency. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve this issue in your experiments.
Understanding the Challenge: Why is Debromination a Problem?
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, when working with electron-deficient N-heterocyclic halides like this compound, a competitive side reaction known as hydrodehalogenation (or debromination) can become prominent.[4][5] This process replaces the bromine atom with a hydrogen atom, leading to the formation of 5-(trifluoromethyl)pyridin-2-amine as a significant byproduct and reducing the yield of the desired coupled product.[6]
The electron-withdrawing nature of the trifluoromethyl group and the presence of the pyridine nitrogen can make the starting material more susceptible to this unwanted transformation.[7][8] The pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind the debromination of my this compound starting material?
A1: The most accepted mechanism for debromination in Suzuki-Miyaura reactions involves the formation of a palladium-hydride (Pd-H) species.[4] This reactive intermediate can arise from several sources within the reaction mixture, including:
-
The Solvent: Alcohols (like methanol or ethanol) and even ethers (like dioxane in the presence of water) can be oxidized by the palladium complex to generate Pd-H.[9][10]
-
The Base: Certain bases, particularly those with available protons or those that can react with the solvent, can facilitate the formation of hydride species.
-
Impurities: Trace amounts of water or other impurities in the reagents or solvents can also contribute to the generation of Pd-H.[6]
Once formed, the Pd-H species can participate in a reductive elimination pathway with the aryl group of the oxidatively added starting material (Ar-Pd-X), yielding the debrominated byproduct (Ar-H) and regenerating the Pd(0) catalyst, which can then re-enter the undesired catalytic cycle.[4][9]
Q2: I'm observing a significant amount of debrominated byproduct. What are the first parameters I should investigate?
A2: When significant debromination is observed, a systematic evaluation of your reaction conditions is crucial. Start by assessing these key parameters:
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote side reactions.[7] Ensure your reaction vessel is thoroughly purged and maintained under a strict inert atmosphere (e.g., argon or nitrogen).[6]
-
Reagent and Solvent Purity: Ensure all reagents are of high purity and that your solvents are anhydrous and thoroughly degassed.[6] Impurities can be a source of hydrides that lead to debromination.
-
Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation but can also influence the extent of debromination.[11][12][13] Consider screening different bases (see Troubleshooting Guide below).
Q3: How does the choice of palladium catalyst and ligand influence the extent of debromination?
A3: The catalyst system is a critical factor. The ligand's steric and electronic properties directly impact the relative rates of the desired cross-coupling versus the undesired debromination.
-
Bulky, Electron-Rich Ligands: These are often the first choice for challenging Suzuki couplings.[7][9] Ligands like SPhos, XPhos, and RuPhos can promote the desired reductive elimination step to form the C-C bond and sterically shield the palladium center, potentially disfavoring the pathways that lead to debromination.[7]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are highly effective for Suzuki couplings and have been shown to be useful in minimizing dehalogenation in some systems.[14][15]
-
Precatalyst Selection: Using a well-defined palladium precatalyst can ensure the efficient generation of the active Pd(0) species, which can sometimes lead to cleaner reactions compared to using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.[16]
Troubleshooting Guide: Minimizing Debromination
If you are consistently observing the formation of 5-(trifluoromethyl)pyridin-2-amine, follow this structured troubleshooting guide.
Step 1: Re-evaluate Your Reaction Setup and Reagents
Before making significant changes to your catalytic system, ensure the fundamentals are sound.
-
Protocol:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas.
-
Use high-purity reagents. If necessary, recrystallize your this compound.
-
Use anhydrous, degassed solvents. Consider using a solvent from a freshly opened bottle or one that has been purified using a solvent purification system.
-
Ensure your inert gas supply is of high purity.
-
Step 2: Systematic Screening of Reaction Parameters
The interplay between the base, solvent, and temperature is crucial. A systematic screening approach can help identify optimal conditions that favor the desired coupling.
Parameter Optimization Table
| Parameter | Initial Conditions (Example) | Recommended Modifications to Reduce Debromination | Rationale |
| Base | K₂CO₃ (aqueous) | Switch to a non-hydroxide generating base like K₃PO₄, Cs₂CO₃, or KF. | Aqueous bases can promote the formation of Pd-H species. Anhydrous conditions with a weaker base can sometimes suppress this pathway.[16] |
| Solvent | Dioxane/Water | Try anhydrous solvents like toluene, 2-MeTHF, or DMF. | Water is a common source of protons and can facilitate hydride formation.[16] |
| Temperature | 100 °C | Reduce the temperature to 80 °C or even lower if the reaction proceeds. | Higher temperatures can sometimes accelerate the rate of debromination more than the desired coupling.[5] |
| Boronic Acid Reagent | Boronic Acid | Switch to a more stable boronic ester (e.g., pinacol or MIDA ester). | Boronic acids can be prone to protodeboronation, which can complicate the reaction mixture. Esters are often more stable.[9] |
Step 3: Advanced Catalyst and Ligand Selection
If optimizing the base, solvent, and temperature does not sufficiently suppress debromination, the next step is to screen different palladium catalysts and ligands.
Catalyst/Ligand Selection Guide
| Catalyst/Ligand System | Key Features | When to Use |
| Pd(OAc)₂ / SPhos or XPhos | Bulky, electron-rich biarylphosphine ligands.[7] | A good starting point for many challenging Suzuki couplings. Often effective at promoting the desired C-C bond formation. |
| [Pd(IPr)(allyl)Cl] | Air- and moisture-stable NHC-Pd precatalyst.[14][15] | When phosphine-based systems are not effective or when seeking a more robust catalyst. |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | Well-defined, highly active precatalysts. | For difficult couplings where efficient generation of the active Pd(0) is critical.[16] |
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to minimize debromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv, finely ground and dried)
-
Anhydrous, degassed solvent (e.g., Toluene or 2-MeTHF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid/ester, palladium precatalyst, and K₃PO₄ under a counterflow of inert gas.
-
Seal the flask, then evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. Be sure to analyze for the presence of the debrominated byproduct.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the debromination issue.
Caption: A decision tree for troubleshooting debromination in Suzuki reactions.
The Catalytic Cycles: Desired vs. Undesired Pathways
Understanding the competing catalytic cycles is key to rationally designing your experiment to favor the desired product.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. scilit.com [scilit.com]
- 14. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Low Conversion Rates with 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
An in-depth guide for researchers, scientists, and drug development professionals on overcoming challenges with 3-Bromo-5-(trifluoromethyl)pyridin-2-amine in cross-coupling reactions.
As Senior Application Scientists, we understand that challenging substrates are a common hurdle in synthetic chemistry. This compound is a valuable building block, but its unique electronic structure often leads to low conversion rates in palladium-catalyzed cross-coupling reactions. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve higher yields and reproducible results.
The primary difficulty with this substrate arises from a combination of two opposing electronic effects and the strategic location of key functional groups. The trifluoromethyl (CF₃) group is a powerful electron-withdrawing substituent that deactivates the pyridine ring, while the 2-amino group is electron-donating.[1][2] More critically, the lone pairs on the pyridine nitrogen and the adjacent 2-amino group can act as a bidentate ligand, "poisoning" the palladium catalyst by forming stable, inactive complexes that stall the catalytic cycle.[3][4][5][6]
This guide is designed to systematically address these challenges.
Troubleshooting Guide: A Diagnostic Q&A Approach
Q1: My cross-coupling reaction with this compound has failed or resulted in a very low yield. Where do I start?
Low conversion is a common but solvable issue. Before making significant changes to the reaction chemistry, always begin by verifying the fundamentals. This systematic check is the fastest way to identify the most frequent sources of failure.
Initial Verification Workflow:
-
Assess Reagent Quality:
-
Boronic Acids/Esters (for Suzuki Coupling): These reagents are susceptible to degradation, particularly protodeboronation, where moisture replaces the boron moiety with a hydrogen atom.[7] Consider using more stable boronic esters (e.g., pinacol esters) or using a fresh bottle of the boronic acid.[7]
-
Amines (for Buchwald-Hartwig Coupling): Ensure the amine is pure and dry. Some amines can contain impurities that act as hydrogen donors, leading to hydrodebromination side products.[8]
-
Solvents: Anhydrous and thoroughly degassed solvents are non-negotiable. Oxygen is a potent enemy of the active Pd(0) catalyst.[5][7]
-
-
Confirm Inert Atmosphere:
-
The active Pd(0) catalyst and many phosphine ligands are readily oxidized by atmospheric oxygen, leading to catalyst death.[8][9] Ensure your reaction flask is oven-dried, and you have performed at least three vacuum/backfill cycles with a high-purity inert gas (Argon or Nitrogen). All solvents and liquid reagents should be added via syringe to a sealed, inerted flask.
-
-
Check Reaction Temperature:
-
Cross-coupling reactions with electron-deficient heteroaryl bromides often require elevated temperatures, typically in the 80-120 °C range, to proceed at a reasonable rate.[10][11] If your reaction is sluggish at a lower temperature, a gradual increase may be necessary. However, be aware that excessive heat can also cause catalyst decomposition, often indicated by the formation of palladium black.[6]
-
Q2: I've confirmed my reagents and setup are solid, but the conversion is still low. How should I optimize the catalyst system?
The choice of palladium precursor and, most importantly, the ligand is the single most critical factor for success with this substrate.
-
The Problem: The pyridine nitrogen and the 2-amino group can coordinate strongly to the palladium center, effectively poisoning the catalyst.[6] Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective because they do not provide enough steric bulk around the metal center to prevent this inhibitory binding.[5]
-
The Solution: Use Bulky, Electron-Rich Ligands.
-
Buchwald-type Biaryl Phosphine Ligands: Ligands such as RuPhos, BrettPhos, SPhos, and XPhos are the industry standard for challenging cross-couplings.[3][10][12] Their steric bulk helps to create a coordinatively unsaturated, highly reactive Pd(0) species and can physically block the pyridine and amino nitrogens from deactivating the catalyst.[4][10]
-
N-Heterocyclic Carbenes (NHCs): These are another class of highly effective ligands that form robust bonds with palladium and can promote reactions with challenging substrates.[5]
-
-
Expert Recommendation: Start with a pre-catalyst, such as RuPhos-Pd-G3 or BrettPhos-Pd-G3 . These are air-stable complexes that reliably generate the active Pd(0) species in situ, leading to more reproducible results than mixing a palladium source (e.g., Pd₂(dba)₃) and a separate ligand.[3][6]
Q3: Which base and solvent combination is most effective for this substrate?
The base and solvent are not independent variables; their interplay is crucial for solubility and reactivity.
-
Base Selection:
-
For Suzuki-Miyaura Coupling: Strong inorganic bases are typically required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃) for electron-deficient substrates.[10][11] Ensure the base is finely powdered and anhydrous.
-
For Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices that are effective at deprotonating the amine coupling partner without competing in side reactions.[3]
-
-
Solvent System:
-
Aprotic polar solvents are the standard. 1,4-Dioxane, Toluene, and DMF are common choices.[10]
-
For Suzuki reactions, a mixture of an organic solvent and a small amount of water (e.g., Dioxane/H₂O in a 4:1 to 10:1 ratio) is often beneficial as it aids in dissolving the inorganic base.[4] However, excess water can promote unwanted protodeboronation of the boronic acid.[10]
-
For Buchwald-Hartwig aminations, strictly anhydrous conditions are typically required to prevent hydrolysis of the base and other side reactions.[11]
-
Visual Troubleshooting Workflow
The following diagram provides a logical path to diagnose and solve low-yield reactions with this compound.
Caption: A logical workflow to diagnose and resolve low conversion rates.
Detailed Experimental Protocols
These protocols provide robust starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed to mitigate catalyst poisoning and promote efficient coupling.
-
Vessel Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under a high-purity inert atmosphere (Argon is recommended).
-
Reagent Addition (Solids): To the flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), and the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2-5 mol%).
-
Inerting: Seal the flask and perform three cycles of evacuating the flask atmosphere and backfilling with inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe (a typical ratio is 4:1 to 10:1). The total solvent volume should create a concentration of ~0.1 M with respect to the limiting reagent.
-
Causality: Rigorous degassing is critical to prevent oxygen from destroying the catalyst.[9]
-
-
Reaction: Place the sealed flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol uses a highly active catalyst system suitable for C-N bond formation with the target substrate.
-
Glovebox Setup: Inside an inert atmosphere glovebox, add the palladium pre-catalyst (e.g., BrettPhos-Pd-G3, 2-5 mol%) and the base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv.) to an oven-dried Schlenk tube equipped with a stir bar.
-
Causality: BrettPhos has proven highly effective for the amination of 2-amino-3-bromopyridines.[3] Using a glovebox provides the most rigorous exclusion of air and moisture.
-
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring & Work-up: Follow steps 6-8 from the Suzuki-Miyaura protocol.
Data Presentation: Starting Conditions & Ligand Selection
The following tables summarize recommended starting points based on literature for analogous systems.
Table 1: Ligand Performance in Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine [3]
| Ligand | Pre-catalyst Used? | Yield (%) |
| RuPhos | No (Pd₂(dba)₃) | 71 |
| RuPhos | Yes (Pre-L3) | 83 |
| SPhos | No (Pd₂(dba)₃) | 76 |
| BINAP | No (Pd₂(dba)₃) | 71 |
This data highlights the significant improvement often seen when using a pre-catalyst.
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | RuPhos-Pd-G3 (2-5 mol%) | Robust, reproducible generation of active Pd(0).[3][6] |
| Base | K₃PO₄ (2-3 equiv.) | Strong, effective base for challenging couplings.[4][10] |
| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | Good solvent for reagents; water aids base solubility.[4] |
| Temperature | 90 - 110 °C | Balances reaction rate against thermal decomposition.[10][11] |
Visualizing the Mechanism
Understanding the catalytic cycle is key to troubleshooting. A stalled reaction is often due to an issue at a specific step, frequently the initial oxidative addition or the final reductive elimination. Catalyst poisoning can inhibit any step.
Caption: The Suzuki-Miyaura catalytic cycle and the inhibitory pathway.
Frequently Asked Questions (FAQs)
Q: How exactly does the trifluoromethyl group affect reactivity? A: The CF₃ group is a very strong electron-withdrawing group.[1][13] This makes the pyridine ring highly electron-deficient, or "electron-poor." This increased electrophilicity makes the C-Br bond more susceptible to the initial oxidative addition step by the Pd(0) catalyst. However, it also enhances the Lewis acidity of the pyridine nitrogen, making it a stronger binder to the palladium center, thus increasing the risk of catalyst poisoning.[1][5]
Q: Should I consider protecting the 2-amino group? A: Protecting the amino group (e.g., as an acetamide) is a valid strategy that can sometimes improve yields by reducing its ability to chelate the palladium catalyst.[4] However, this adds two steps (protection and deprotection) to your synthesis. It is often more efficient to first screen a robust catalyst system (e.g., RuPhos or BrettPhos precatalysts) which are specifically designed to overcome this type of inhibition.[3][12]
Q: I see a black precipitate forming in my reaction. What is it and is it a problem? A: The black precipitate is almost certainly palladium black, which is finely divided, inactive palladium metal.[6] It is a clear sign that your catalyst is decomposing and is definitely a problem. This is often caused by excessively high temperatures or the presence of oxygen. If you see this, re-evaluate your reaction temperature and ensure your inert atmosphere technique is flawless.
Q: My main side product is 2-Amino-5-(trifluoromethyl)pyridine (hydrodebromination). How can I prevent this? A: Hydrodebromination (or hydrodehalogenation) occurs when the starting material is reduced instead of coupled. The source of the hydrogen atom can be trace moisture, the solvent, or the amine coupling partner.[8] To minimize it:
-
Ensure all reagents and solvents are scrupulously dry.
-
The choice of ligand and base can influence this side reaction; screening different combinations may be necessary.[10]
-
In some cases, using a slight excess of the amine or boronic acid coupling partner can favor the desired cross-coupling pathway.
References
- The Trifluoromethyl Group on the Pyridine Ring: A Technical Guide to Chemical Reactivity. BenchChem.
- The Trifluoromethyl Group on a Pyridine Ring: An In-depth Technical Guide to its Reactivity. BenchChem.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. BenchChem.
- Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2-fluoro-5-methylpyridine. BenchChem.
- Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. BenchChem.
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
- Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes a.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Technical Support Center: Optimal Base Selection for 3-Bromo-2-chloropyridine Reactions. BenchChem.
- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Royal Society of Chemistry.
- Troubleshooting low conversion rates in 1-Bromo-1-butene cross-coupling. BenchChem.
- Catalyst and ligand selection for 3-Bromo-2-fluoro-5-methylpyridine cross-coupling. BenchChem.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Selective Trifluoromethyl
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- This compound. BLDpharm.
- Buchwald–Hartwig amin
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-(trifluoromethoxy)pyridine. BenchChem.
- Palladium-Catalyzed Alkene Carboamination Reactions of Electron-Poor Nitrogen Nucleophiles. PubMed.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Developing Ligands for Palladium(II)
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. BenchChem.
- Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383. PubChem.
- The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Aryl
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 3-Bromopyridine. BenchChem.
- Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
-
Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][3][7] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate.
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Royal Society of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technisches Support-Center: Aufarbeitungsverfahren für 3-Brom-5-(trifluormethyl)pyridin-2-amin-Reaktionen
Answering in German, as per the user's request.
Herausgegeben von: Leitender Anwendungswissenschaftler, Gemini Synthetische Chemie Gruppe Datum: 11. Januar 2026 Dokument-ID: TSC-20260111-DE-8F6B
Einführung
Willkommen im technischen Support-Center. Dieses Handbuch bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs) für die Aufarbeitung von Reaktionen mit 3-Brom-5-(trifluormethyl)pyridin-2-amin. Dieses Molekül ist ein entscheidender Baustein in der medizinischen Chemie und Agrochemie, insbesondere bei Kreuzkupplungsreaktionen wie Suzuki- und Buchwald-Hartwig-Aminierungen.[1] Die einzigartige Kombination aus einem Bromatom, einer stark elektronenziehenden Trifluormethylgruppe und einer koordinierenden Aminogruppe am Pyridinring stellt spezifische Herausforderungen während der Aufarbeitung und Reinigung dar.[2][3]
Dieses Dokument soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung praxisnahe Einblicke und Lösungen für häufig auftretende Probleme bieten, um die Ausbeute, Reinheit und Effizienz zu maximieren.
Teil 1: Standard-Aufarbeitungsprotokoll (Beispiel: Suzuki-Kupplung)
Dieses Protokoll beschreibt ein allgemeines Aufarbeitungsverfahren für eine typische Palladium-katalysierte Suzuki-Kupplung. Die Schritte können je nach spezifischem Substrat und Reaktionsbedingungen angepasst werden.
Reaktionsschema (Beispiel): 3-Brom-5-(trifluormethyl)pyridin-2-amin + Arylboronsäure --(Pd-Katalysator, Base, Lösungsmittel)--> 3-Aryl-5-(trifluormethyl)pyridin-2-amin
Schritt-für-Schritt-Verfahren
-
Abkühlen und Quenchen der Reaktion:
-
Lassen Sie das Reaktionsgemisch auf Raumtemperatur abkühlen.
-
Wenn die Reaktion unter inerten Bedingungen durchgeführt wurde, belüften Sie das System vorsichtig.
-
Geben Sie langsam Wasser hinzu, um überschüssige Base und anorganische Salze zu lösen. Bei Verwendung von Boronsäureestern kann ein initiales Quenchen mit einer wässrigen Säure erforderlich sein, um den Ester zu hydrolysieren, gefolgt von einer Neutralisierung.
-
-
Filtration (falls erforderlich):
-
Wenn der Palladiumkatalysator auf einem Träger (z. B. Pd/C) vorliegt oder unlösliche Salze vorhanden sind, filtrieren Sie das Gemisch durch ein Celite®-Pad.[4]
-
Spülen Sie das Reaktionsgefäß und das Celite-Pad mit dem organischen Lösungsmittel der Reaktion (z. B. Toluol, Dioxan) oder einem Extraktionslösungsmittel (z. B. Ethylacetat), um Produktverluste zu minimieren.
-
-
Flüssig-Flüssig-Extraktion:
-
Überführen Sie das Filtrat in einen Scheidetrichter.
-
Verdünnen Sie mit einem geeigneten organischen Extraktionslösungsmittel wie Ethylacetat (EtOAc) oder Dichlormethan (DCM).[5]
-
Wichtiger Hinweis: Passen Sie den pH-Wert der wässrigen Phase mit einer gesättigten NaHCO₃- oder Na₂CO₃-Lösung auf einen pH-Wert von 8-9 an. Dies deprotoniert das Pyridiniumion und stellt sicher, dass die Aminopyridin-Verbindung in ihrer neutralen, organisch löslichen Form vorliegt.
-
Trennen Sie die organische Phase. Extrahieren Sie die wässrige Phase erneut zwei- bis dreimal mit dem organischen Lösungsmittel.[6]
-
Vereinigen Sie die organischen Phasen.
-
-
Waschen und Trocknen:
-
Waschen Sie die vereinigten organischen Phasen mit Wasser, um wasserlösliche Verunreinigungen zu entfernen.
-
Waschen Sie anschließend mit einer gesättigten Kochsalzlösung (Sole), um Emulsionen zu brechen und restliches Wasser zu entfernen.[5]
-
Trocknen Sie die organische Phase über einem wasserfreien Trockenmittel wie Natriumsulfat (Na₂SO₄) oder Magnesiumsulfat (MgSO₄).
-
-
Einengen und Rohproduktisolierung:
-
Filtrieren Sie das Trockenmittel ab.
-
Entfernen Sie das Lösungsmittel unter reduziertem Druck mit einem Rotationsverdampfer, um das Rohprodukt zu erhalten.
-
-
Reinigung:
-
Das Rohprodukt wird typischerweise durch Flash-Säulenchromatographie an Kieselgel gereinigt.[7] Ein typisches Eluentensystem ist ein Gradient aus Hexan und Ethylacetat.
-
Alternativ kann eine Umkristallisation aus einem geeigneten Lösungsmittelsystem (z. B. Ethanol/Wasser, Toluol/Hexan) durchgeführt werden, wenn das Produkt ein Feststoff ist.[5]
-
Visueller Workflow der Aufarbeitung
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine | 1291487-16-5 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 3-Bromo-5-(trifluoromethyl)pyridin-2-amine Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from reactions involving the synthesis of or with 3-Bromo-5-(trifluoromethyl)pyridin-2-amine. Given the stringent regulatory limits on heavy metal impurities in active pharmaceutical ingredients (APIs), effective palladium removal is a critical step in process development and manufacturing.[1][2][3]
This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve the required purity standards for your compounds.
Frequently Asked Questions (FAQs)
Q1: Why is palladium removal so critical, especially for a molecule like this compound?
Residual palladium is a significant concern for several reasons. First, palladium is a toxic heavy metal, and its levels in APIs are strictly regulated by international guidelines, such as the ICH Q3D, which sets oral consumption limits as low as 10 ppm.[3][4] Second, trace palladium can interfere with or catalyze undesired side reactions in subsequent synthetic steps.[5][6] Finally, it can produce false positives or other confounding results in biological screening assays, compromising critical project decisions.[5][7]
Q2: What makes palladium removal from pyridine-containing compounds particularly challenging?
The primary challenge arises from the pyridine nitrogen itself. The lone pair of electrons on the nitrogen atom can coordinate strongly with the palladium center, forming stable, soluble palladium-product complexes.[8][9] These complexes can be difficult to break apart and may not be easily removed by standard methods like simple filtration or crystallization, often requiring a dedicated scavenging step.[8][10]
Q3: What are the main categories of palladium removal techniques?
Palladium removal strategies can be broadly categorized into three main types based on their mode of action[11]:
-
Adsorption: This is the most common approach, utilizing solid-supported scavengers that bind palladium. The metal-scavenger complex is then removed by simple filtration.[11][12] Examples include functionalized silica, activated carbon, and polymer-based resins.[8][11][13]
-
Extraction/Precipitation: This involves adding a chemical agent that complexes with palladium, causing it to either precipitate out of the solution or become extractable into an aqueous phase.[1][11]
-
Crystallization: While sometimes effective, crystallization alone may not be sufficient for pyridine-containing compounds, as the palladium-product complex can co-crystallize with the desired material.[1][11]
Q4: How do I choose the right palladium scavenger for my process?
The choice of scavenger is highly system-dependent and is influenced by the palladium's oxidation state, the solvent, temperature, and the nature of your product.[8][11]
-
Thiol-based scavengers (e.g., SiliaMetS® Thiol) are robust and highly effective for various palladium species, particularly Pd(II), due to the high affinity of the "soft" sulfur atom for the "soft" palladium metal.[8][13]
-
Trimercaptotriazine (TMT)-based scavengers are also very effective and have been successfully used on a large scale for palladium removal from API syntheses.[11][12]
-
Activated carbon is a cost-effective option but can sometimes lead to product loss due to non-specific adsorption.[7][11] Screening different grades is recommended.[7] A small-scale screening of several different scavengers is the most reliable way to identify the optimal choice for your specific reaction.[8]
Q5: How can I accurately quantify the amount of residual palladium in my sample?
The industry-standard method for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[14] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) level. Other methods like atomic absorption spectroscopy and X-ray fluorescence are also used.[14][15] For rapid, in-process screening to optimize removal methods, newer catalysis-based fluorometric techniques can provide semi-quantitative results in minutes.[16][17]
Troubleshooting Guide
This section addresses specific issues you may encounter during palladium removal.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. High palladium levels (>100 ppm) detected after scavenger treatment. | Strong Palladium-Pyridine Complex: The pyridine nitrogen on your molecule is forming a highly stable complex with palladium, making it unavailable to the scavenger.[8][9] Incorrect Scavenger Choice: The selected scavenger may not be effective for the specific palladium species (e.g., Pd(0) vs. Pd(II)) present in your mixture.[8] Suboptimal Conditions: Insufficient time, temperature, or mixing is preventing the scavenger from working efficiently.[8] | Screen a variety of scavengers with different functional groups (e.g., thiol, thiourea, TMT) to find the most effective one.[8] Increase the scavenger equivalents (start with 5-10 wt%).[8] Optimize scavenging conditions. Increase the stirring time (e.g., 4-18 hours) and gently heat the mixture (e.g., to 40-50 °C), provided your product is stable.[7][10] |
| 2. Significant product loss after treatment with activated carbon. | Non-Specific Adsorption: Activated carbon has a high surface area with a wide range of pore sizes, which can adsorb your product in addition to the palladium catalyst.[4][7] | Screen different grades of activated carbon. Different carbons have different surface properties and may show lower affinity for your product.[7] Optimize the amount of carbon used. Use the minimum amount necessary to achieve the desired palladium level (start screening at 5 wt%).[7] Change the solvent. The solvent can influence the adsorption of your product. Experiment with different solvents to minimize product binding.[8] |
| 3. Recrystallization is not reducing palladium content to the desired level. | Co-crystallization: The stable palladium-product complex may have similar solubility properties to your product, causing it to co-crystallize rather than remaining in the mother liquor.[1][11] | Perform a scavenger treatment before the final crystallization. This is a highly effective, industry-standard approach.[5][11] The scavenger removes the palladium, breaking the complex and allowing for a more effective purification by crystallization. |
| 4. Scavenger treatment is generating new impurities. | Scavenger Reactivity: This is an uncommon but possible issue, especially with thiol-based scavengers, which could potentially react with highly electrophilic centers on your molecule of interest under certain conditions.[11] | Switch to a different class of scavenger, such as one based on trimercaptotriazine (TMT) or a polyamine resin.[11] Perform the scavenging step at room temperature to minimize the potential for side reactions. |
Data Summary: Comparison of Common Palladium Scavenging Methods
The efficacy of any method is highly dependent on the specific substrate, solvent, and palladium species. This table provides a general comparison to guide your initial screening.
| Scavenging Method | Functional Group/Type | Typical Pd Reduction (ppm) | Advantages | Disadvantages |
| Functionalized Silica | Thiol (-SH) | 2400 to ≤ 16[13] | Highly effective and selective for various Pd forms; no swelling in solvents; good thermal stability.[11][13] | Higher cost compared to activated carbon.[8][11] |
| Functionalized Silica | Trimercaptotriazine (TMT) | 330 to ~10-30[11] | Excellent selectivity for palladium; proven effectiveness on large scale.[11] | Can be more expensive than basic adsorbents. |
| Activated Carbon | N/A (Adsorbent) | 300 to < 1[11] | Very cost-effective; highly scalable; can remove color impurities.[11][18] | Potential for product loss due to non-specific adsorption; performance can be variable.[4][8] |
| Aqueous Wash | N-acetylcysteine | Variable | Can be effective for certain processes; low cost of reagent.[3] | Often less efficient than solid scavengers; requires an additional liquid-liquid extraction step. |
Visualized Workflows and Mechanisms
A logical approach is crucial for efficiently developing a palladium removal strategy.
Caption: Decision workflow for selecting and implementing a palladium removal strategy.
Caption: Mechanism of palladium capture by a thiol-functionalized silica scavenger.
Experimental Protocols
Protocol 1: Palladium Removal Using a Functionalized Silica Scavenger (Batch Method)
This protocol provides a general procedure for using a scavenger like SiliaMetS® Thiol or a TMT-functionalized silica.
-
Dissolution: Following the reaction and initial aqueous work-up, dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran, Ethyl Acetate, Toluene).[7]
-
Scavenger Addition: Add the selected solid-supported scavenger. For initial screening, use 5-10 wt% of the scavenger relative to the mass of your crude product.[7][8]
-
Agitation: Stir the resulting slurry vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4 to 18 hours.[7][10][11] The optimal time and temperature should be determined by analyzing aliquots at different time points.
-
Filtration: Remove the scavenger by filtering the mixture through a pad of Celite® or a fritted funnel.[7]
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the final material for palladium quantification (e.g., by ICP-MS) to confirm the removal efficiency.[7]
Protocol 2: Palladium Removal Using Activated Carbon
This method is cost-effective but requires careful optimization to prevent product loss.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.
-
Carbon Addition: Add activated carbon. For initial trials, use approximately 5-10 wt% relative to the crude product.[7][11]
-
Agitation: Stir the slurry at room temperature or slightly elevated temperature for 2-18 hours.[7][11] Longer times may increase the risk of product loss.
-
Filtration: Carefully filter the mixture through a pad of Celite® to remove the fine carbon particles. This step is critical, as fine particles can be challenging to remove completely.[7]
-
Washing & Concentration: Wash the Celite® pad with fresh solvent, combine the filtrates, and concentrate under reduced pressure.
-
Analysis: Quantify the residual palladium and assess product recovery to determine the effectiveness and efficiency of the treatment.
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology.
- Palladium Detection for API Purific
- Technical Support Center: Removal of Palladium Catalyst from 7-Chlorofuro[3,2-b]pyridine Reaction Mixtures. Benchchem.
- Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009). PubMed.
- Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
- Technical Support Center: Palladium Catalyst Removal from 2,6-Dichloro-4-pyridinamine Reactions. Benchchem.
- Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024). The Journal of Organic Chemistry.
- Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Tre
- How to Remove Palladium in three easy steps. (2023). Biotage.
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
- Metal Catalyst-Carbon Complex Removal With A Self-Contained, Reclaimable, Filter Pack. ErtelAlsop.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
- Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022).
- Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
- Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. (2019). MDPI.
Sources
- 1. biotage.com [biotage.com]
- 2. Metal Catalyst-Carbon Complex Removal With A Self-Contained, Reclaimable, Filter Pack [pharmaceuticalonline.com]
- 3. onyxipca.com [onyxipca.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biotage.com [biotage.com]
- 13. silicycle.com [silicycle.com]
- 14. arborassays.com [arborassays.com]
- 15. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmtech.com [pharmtech.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Welcome to the technical support center for 3-Bromo-5-(trifluoromethyl)pyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of this versatile building block. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the success of your synthetic endeavors.
The unique electronic properties of this compound, stemming from the electron-withdrawing trifluoromethyl group and the pyridine nitrogen, make its reactivity highly sensitive to the reaction environment, particularly the solvent.[1] Understanding these solvent effects is paramount for optimizing reaction outcomes, minimizing side products, and achieving desired yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions involving this compound, with a focus on how solvent selection can be the key to overcoming these challenges.
Q1: I'm observing low to no yield in my Suzuki coupling reaction. What role does the solvent play, and what should I try?
A1: Low or no yield in a Suzuki coupling with this substrate is a frequent challenge. The electron-deficient nature of the pyridine ring, exacerbated by the trifluoromethyl group, can make the oxidative addition step difficult. The solvent system is a critical parameter to investigate.
Causality & Troubleshooting Steps:
-
Poor Reagent/Catalyst Solubility: Inadequate solubility of the starting material, boronic acid/ester, base, or catalyst can severely hinder the reaction.
-
Recommendation: A common and effective solvent system for Suzuki reactions is a mixture of an aprotic polar solvent with water, such as 1,4-dioxane/water or toluene/water.[2][3][4] The aqueous phase is often necessary to dissolve inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[3][5] If solubility remains an issue, consider screening other solvents like DMF or THF in combination with water.[2][4]
-
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[3][5]
-
Recommendation: While not solely a solvent issue, the choice of solvent can influence the stability of the catalytic species.[3] Ensure you are using anhydrous and thoroughly degassed solvents to prevent catalyst oxidation and unwanted side reactions.[2] Employing bulky, electron-rich phosphine ligands can also mitigate catalyst inhibition.[3][5]
-
-
Suboptimal Polarity: The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle.
| Solvent System | Typical Ratio | Common Base | Rationale |
| 1,4-Dioxane / Water | 4:1 to 10:1 | K₂CO₃, K₃PO₄, Cs₂CO₃ | Good general-purpose system, balances polarity for organic and inorganic components.[2][3] |
| Toluene / Water | 4:1 to 10:1 | K₃PO₄, Cs₂CO₃ | Often used for higher temperature reactions.[4] |
| DMF / Water | 10:1 | K₂CO₃, K₃PO₄ | Highly polar, can enhance solubility of polar reagents.[4] |
| THF / Water | 4:1 | K₂CO₃ | Lower boiling point, suitable for more reactive substrates. |
Q2: My Buchwald-Hartwig amination is sluggish. How can I use solvent selection to improve the reaction rate?
A2: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent. For an electron-deficient substrate like this compound, the choice of solvent is particularly critical.
Causality & Troubleshooting Steps:
-
Solvent Polarity and Coordination: The solvent must be able to dissolve the starting materials and the catalyst complex without strongly coordinating to the palladium center in a way that inhibits catalysis.
-
Recommendation: Anhydrous, aprotic solvents are the standard choice.[6] Toluene and 1,4-dioxane are excellent starting points.[6][7][8] These non-coordinating solvents generally lead to higher catalyst activity. While THF can be used, it is more coordinating and may sometimes slow down the reaction.
-
-
Base Solubility: The chosen base must have sufficient solubility to deprotonate the amine.
-
Recommendation: If you are using a strong, sterically hindered base like sodium tert-butoxide (NaOtBu), toluene is a very common and effective solvent.[7][8] For weaker inorganic bases like K₃PO₄ or Cs₂CO₃, a more polar solvent like 1,4-dioxane might be necessary to achieve adequate solubility, sometimes with the addition of a small amount of water, although this should be done with caution to avoid catalyst deactivation.[9]
-
Q3: I am attempting a nucleophilic aromatic substitution (SNA r) with an amine nucleophile and observing unexpected side products. Could the solvent be the culprit?
A3: Yes, the solvent plays a profound role in SNAr reactions, directly influencing the reactivity of the nucleophile and the stability of the intermediates.
Causality & Troubleshooting Steps:
-
Protic vs. Aprotic Solvents: This is the most critical consideration for SNAr reactions.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that significantly reduces its nucleophilicity and slows down the reaction.[10][11] This can lead to the need for higher temperatures and may promote side reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These are generally the solvents of choice for SNAr reactions.[12] They can solvate the counter-ion of the nucleophile but do not hydrogen bond with the nucleophile itself, leaving it "naked" and highly reactive.[10] This often leads to faster reaction rates at lower temperatures. A study on a similar system, 3-bromo-4-nitropyridine, showed that unexpected nitro-group migration could occur in polar aprotic solvents.[13] While not directly applicable to your substrate, it highlights that solvent choice can dramatically alter reaction pathways.
-
Visualizing Solvent Effects in SNAr
The following diagram illustrates the fundamental difference in how protic and aprotic solvents interact with a nucleophile.
Caption: Solvent-nucleophile interactions in protic vs. aprotic media.
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and temperature will likely be necessary.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki Coupling Workflow
Caption: General experimental workflow for a Suzuki coupling reaction.
References
- Technical Support Center: 3-Bromo-2-fluoro-5-methylpyridine Coupling Reactions - Benchchem. (URL: )
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (URL: [Link])
- Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-2-fluoro-5-methylpyridine - Benchchem. (URL: )
- An In-depth Technical Guide on the Solubility of 2-(Trifluoromethyl)pyridine in Organic Solvents - Benchchem. (URL: )
- Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Bromo-5-nitroaniline - Benchchem. (URL: )
-
View of Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents. (URL: [Link])
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])
-
A new class of SN2 reactions catalyzed by protic solvents: Facile fluorination for isotopic labeling of diagnostic molecules - PubMed. (URL: [Link])
- Solvent effects on the reactivity of 3,4,5-Tribromo-2,6-dimethylpyridine - Benchchem. (URL: )
- Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Bromo-5-(methoxymethyl)pyridine - Benchchem. (URL: )
- Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem. (URL: )
- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine - Benchchem. (URL: )
- Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxy-5-methylpyridine - Benchchem. (URL: )
-
Why would a protic solvent reduce the rate of an SN2 reaction? : r/chemhelp - Reddit. (URL: [Link])
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-(methoxymethyl)pyridine - Benchchem. (URL: )
-
Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF. (URL: [Link])
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions with 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-Bromo-5-(trifluoromethyl)pyridin-2-amine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to safely manage potentially exothermic reactions involving this compound. The guidance herein is based on established principles of chemical reactivity, analysis of its structural motifs, and best practices in process safety.
Introduction: Understanding the Reactivity Profile
This compound is a highly functionalized pyridine derivative. Its reactivity is dictated by the interplay of the electron-donating amino group, the electron-withdrawing and sterically hindering bromo group, and the strongly electron-withdrawing trifluoromethyl (CF3) group. This electronic arrangement makes the compound a valuable building block in medicinal chemistry and materials science. However, this complex substitution pattern also presents potential thermal hazards in various chemical transformations. The pyridine nitrogen itself can act as a base or a nucleophile, further complicating its reactivity profile.
Reactions such as nucleophilic aromatic substitution (SNAr), metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), and reactions involving strong acids or bases can be exothermic. The trifluoromethyl group enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack, which can lead to rapid and uncontrolled heat release if not properly managed.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical hazards associated with this compound?
A1: The primary hazards include skin, eye, and respiratory irritation.[3][4] It is harmful if swallowed, in contact with skin, or if inhaled.[3] From a reactive chemistry perspective, the key hazard is the potential for uncontrolled exothermic reactions, particularly when reacting with strong nucleophiles, bases, or oxidizing agents. The compound itself is thermally stable under normal conditions, but its reactions can generate significant heat.[5][6]
Q2: I am planning a nucleophilic substitution reaction on this compound. What are the key parameters to control to prevent a runaway reaction?
A2: For any nucleophilic substitution, careful control of the reaction temperature is paramount. Key parameters include:
-
Rate of Addition: Add the nucleophile slowly and portion-wise to a solution of the pyridine derivative. This allows for the dissipation of heat as it is generated.
-
Solvent Choice: Use a solvent with a high boiling point and good heat transfer properties. This provides a larger operating window and helps to absorb and dissipate heat.
-
Reaction Concentration: Start with a dilute reaction mixture. This reduces the overall heat output per unit volume.
-
Cooling: Ensure you have an efficient cooling system (e.g., ice bath, cryocooler) on standby and in use, especially during the addition of reagents.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.
Q3: Can I perform a Suzuki coupling with this compound on a large scale?
A3: While Suzuki couplings are generally well-behaved, scaling up any reaction involving a palladium catalyst and a polyfunctionalized substrate requires caution.[7] The exothermicity of the reaction can be influenced by the choice of base, solvent, and the specific boronic acid used. It is crucial to perform a thermal hazard assessment, including reaction calorimetry (RC1) or differential scanning calorimetry (DSC), before attempting a large-scale reaction. This will help to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR).
Q4: How should I properly quench a reaction containing this compound?
A4: The quenching procedure should be carefully considered to avoid a delayed or uncontrolled exotherm.
-
Cooling: Always cool the reaction mixture to a low temperature (e.g., 0 °C) before quenching.
-
Quenching Agent: Add the quenching agent (e.g., water, saturated ammonium chloride) slowly and portion-wise. Be aware that quenching an organometallic reaction with water can be highly exothermic.
-
pH Adjustment: If neutralizing an acidic or basic reaction mixture, perform the neutralization slowly with cooling, as acid-base reactions are often highly exothermic.
Troubleshooting Guide for Exothermic Events
This section provides a structured approach to troubleshooting common issues related to exothermic reactions with this compound.
| Symptom | Potential Cause | Recommended Solution |
| Rapid, uncontrolled temperature rise during reagent addition. | 1. Reagent added too quickly. 2. Inadequate cooling. 3. Reaction concentration is too high. | 1. Immediately stop the addition of the reagent. 2. Increase cooling efficiency (e.g., add dry ice to the cooling bath). 3. If possible and safe, add a pre-cooled, inert solvent to dilute the reaction mixture. |
| Exotherm observed during work-up/quenching. | 1. Quenching agent added too quickly. 2. Unreacted starting material or reactive intermediates are still present. 3. Acid/base neutralization is generating significant heat. | 1. Stop the addition of the quenching agent. 2. Ensure the reaction has gone to completion before quenching. 3. Perform the quench at a lower temperature and add the quenching agent more slowly. |
| Formation of dark, tar-like substances. | 1. Excessive reaction temperature leading to decomposition.[1] 2. Side reactions are occurring at elevated temperatures. | 1. Reduce the reaction temperature. 2. Optimize the reaction conditions at a smaller scale to identify a suitable temperature range. 3. Ensure accurate temperature monitoring and control. |
| Delayed exotherm (reaction "takes off" after an induction period). | 1. Poor mixing leading to a localized build-up of reagents. 2. An autocatalytic reaction. | 1. Improve stirring efficiency. 2. For new reactions, always conduct small-scale trials to understand the reaction profile. 3. Consider adding a small amount of the product at the beginning of the reaction (seeding) to initiate a controlled reaction. |
Experimental Protocols
Protocol 1: Small-Scale Reaction Monitoring for Exothermicity
This protocol outlines a general procedure for assessing the exothermic potential of a new reaction involving this compound at a laboratory scale.
Materials:
-
This compound
-
Reactants (e.g., nucleophile, boronic acid, base)
-
Solvent
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple to monitor internal temperature
-
Addition funnel or syringe pump
-
Cooling bath (e.g., ice-water, dry ice-acetone)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Charge the flask with this compound and the solvent.
-
Begin stirring and purge the flask with an inert gas.
-
Cool the mixture to the desired starting temperature (e.g., 0 °C).
-
Prepare a solution of the reactant in the reaction solvent and load it into the addition funnel or syringe pump.
-
Begin adding the reactant solution dropwise, monitoring the internal temperature closely.
-
Record the temperature at regular intervals (e.g., every minute) and after each addition.
-
If the temperature rises more than 5-10 °C above the bath temperature, pause the addition and allow the mixture to cool before resuming at a slower addition rate.
-
After the addition is complete, continue to monitor the temperature to ensure there is no delayed exotherm.
Protocol 2: Safe Quenching Procedure
Procedure:
-
Once the reaction is deemed complete by an appropriate analytical method (e.g., TLC, LC-MS), cool the reaction flask to 0 °C in an ice-water bath.
-
Slowly add the quenching solution (e.g., saturated aqueous NH4Cl for organometallic reactions, water for others) dropwise with vigorous stirring.
-
Monitor the internal temperature during the quench. If a significant temperature rise is observed, slow down the rate of addition.
-
Once the quench is complete, allow the mixture to slowly warm to room temperature before proceeding with the work-up.
Visualizing Workflows and Relationships
Diagram 1: Decision Tree for Managing a Potentially Exothermic Reaction
Caption: A decision tree outlining the steps for safely evaluating and managing potentially exothermic reactions.
Diagram 2: Key Parameters for Controlling Exothermic Reactions
Caption: A diagram showing the critical parameters for maintaining control over an exothermic chemical reaction.
References
-
Tsukamoto, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. [Link]
-
PubChem. (n.d.). 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. [Link]
-
Tsukamoto, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]
-
Li, Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. [Link]
-
Ayub, K., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
Sources
Stability of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine under reaction conditions
Welcome to the technical support center for 3-Bromo-5-(trifluoromethyl)pyridin-2-amine (CAS: 79456-30-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and reactivity of this versatile building block. Here, we address common questions and troubleshoot potential issues encountered during its use in synthesis, drawing upon established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
This section covers the fundamental aspects of handling, storage, and the intrinsic chemical nature of this compound.
Q1: What are the recommended storage and handling procedures for this compound?
A1: Proper storage and handling are critical to maintain the integrity of the reagent and ensure laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Keep it away from incompatible materials, particularly strong oxidizing agents, as well as sources of heat, sparks, or open flames.[1]
-
Handling: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[3] Standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory.[4][5] An eyewash station and safety shower should be readily accessible.[2]
-
Incompatibilities: Avoid strong oxidizing agents.[2] The compound may generate toxic gases, such as hydrogen fluoride, hydrogen bromide, and nitrogen oxides, upon thermal decomposition.[2]
Q2: What is the general chemical stability of this compound?
A2: Under recommended storage conditions, this compound is a stable solid compound.[2] Its stability in reaction media, however, is condition-dependent. The pyridine ring is electronically influenced by three key substituents:
-
2-Amino group: A strong electron-donating group.
-
3-Bromo group: An inductive electron-withdrawing group and a key reactive site for cross-coupling.
-
5-Trifluoromethyl group: A very strong electron-withdrawing group.[6]
This electronic arrangement makes the C-Br bond the primary site for palladium-catalyzed cross-coupling reactions. The pyridine nitrogen itself can act as a ligand for metal catalysts, which can sometimes lead to catalyst inhibition—a key consideration during reaction design.
Q3: Which functional groups are the most reactive under typical synthetic conditions?
A3: The molecule presents several potential reactive sites. The reactivity hierarchy is crucial for planning selective transformations.
-
C(3)-Br Bond: This is the most versatile and commonly targeted reaction site, primarily for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
-
2-Amino Group: The primary amine can undergo standard reactions like acylation, sulfonylation, or diazotization, although the latter may be complex on a pyridine ring.
-
Pyridine Ring (SNAr): While the trifluoromethyl group strongly activates the ring to nucleophilic attack, the bromine is at the 3-position. Nucleophilic aromatic substitution on pyridines is most favorable at the 2- and 4-positions.[7] Therefore, SNAr at the C-Br bond is generally less favorable than cross-coupling but should be considered a potential side reaction under harsh nucleophilic and thermal conditions.
Troubleshooting Guide: Reaction Conditions
This section addresses specific issues you may encounter when using this compound in common synthetic transformations.
Q4: My Suzuki-Miyaura cross-coupling reaction is giving a low yield or failing. What are the most critical parameters to optimize?
A4: This is a frequent challenge with heteroaromatic substrates. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[8] A systematic approach to optimization is required.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
-
Catalyst and Ligand Selection (Most Critical): Standard catalysts like Pd(PPh₃)₄ often fail. The key is to use a ligand that promotes fast oxidative addition and reductive elimination to outcompete catalyst inhibition.
-
Recommendation: Employ bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[9] These stabilize the active Pd(0) species and facilitate the catalytic cycle. Using modern pre-catalysts (e.g., XPhos Pd G3) is highly recommended as they form the active LPd(0) species more reliably.[10]
-
-
Base Selection: The base is crucial for the transmetalation step.
-
Solvent System: The solvent must solubilize all components and be stable at high temperatures.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 (2-5 mol%) | Forms active catalyst reliably, robust for heteroaromatics.[10] |
| Ligand | XPhos (4-10 mol%) | Bulky, electron-rich ligand promotes key catalytic steps.[10] |
| Base | K₃PO₄ (3.0 equiv) | Strong, non-nucleophilic base effective for difficult couplings.[9][11] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good balance of polarity and solubility; well-established system.[11] |
| Temperature | 100-110 °C | Often required to overcome the activation energy for these substrates.[9] |
Q5: I am observing significant debromination (hydrodehalogenation) as a side product in my cross-coupling reaction. How can I suppress this?
A5: Debromination occurs when the aryl-palladium intermediate undergoes reduction instead of cross-coupling. This is a common issue with electron-deficient aryl halides.
-
Optimize Ligand: The ligand choice is paramount. Some ligands are more prone to promoting β-hydride elimination or other pathways leading to reduction. Screening different bulky phosphine ligands can identify a system that favors the desired cross-coupling pathway over reduction.[9]
-
Control Reaction Time and Temperature: Over-heating or extending the reaction time after the boronic acid has been consumed can increase the likelihood of side reactions. Monitor the reaction closely by LC-MS and work it up promptly upon completion.
-
Ensure Anhydrous Conditions: While some water is often required, excess water can be a source of protons for the hydrodehalogenation pathway. Ensure your organic solvent is anhydrous before adding the aqueous base solution.
Q6: My Buchwald-Hartwig amination is not working. What are the likely causes?
A6: Similar to Suzuki coupling, Buchwald-Hartwig amination of this substrate can be challenging. The mechanism involves oxidative addition, amine coordination, deprotonation by a base, and reductive elimination.[12][13] A failure can occur at any of these steps.
-
Base and Amine Compatibility: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex.[14]
-
Ligand Choice: The ligand must be appropriate for the specific class of amine being coupled (primary, secondary, etc.).
-
Recommendation: For coupling with primary amines, ligands like BrettPhos are specifically designed to be effective.[12] For general purposes, sterically hindered biarylphosphine ligands are a good starting point.
-
-
Catalyst State: Ensure an active Pd(0) species is being generated. If starting with a Pd(II) source like Pd(OAc)₂, the reaction relies on the amine or a phosphine ligand to perform the initial reduction to Pd(0).[12] Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst can be more reliable.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (2-4 mol%) or G3-Precatalyst | Reliable sources of Pd(0). |
| Ligand | XPhos or BrettPhos (4-8 mol%) | Proven ligands for C-N coupling of challenging substrates.[12] |
| Base | NaOtBu (1.5-2.0 equiv) | Strong, effective base for amine deprotonation.[14] |
| Solvent | Toluene or Dioxane (Anhydrous, Degassed) | Common aprotic solvents for this transformation.[12] |
| Temperature | 100-110 °C | Thermal energy is typically required. |
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Cross-Coupling
This is a representative protocol and must be adapted and optimized for specific substrates and scales.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv), and the ligand (e.g., XPhos, 0.04 equiv).[9]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane followed by degassed water (e.g., 4:1 v/v) via syringe.[8]
-
Reaction: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
References
-
Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
Organic-Reaction.com. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
El-Faham, A., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]
-
Siddiqui, H. L., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
-
Chen, J., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Center for Biotechnology Information. [Link]
-
Chem Voodoo. nucleophilic aromatic substitutions. YouTube. [Link]
-
Problems in Chemistry. Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. jk-sci.com [jk-sci.com]
Air and moisture sensitivity of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine reactions
Welcome to the technical support center for 3-Bromo-5-(trifluoromethyl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use in chemical synthesis. The information herein is synthesized from peer-reviewed literature and established best practices in synthetic chemistry.
Section 1: Compound Handling and Stability FAQ
This section addresses common questions regarding the intrinsic stability and proper handling of this compound.
Q1: How stable is this compound to air and moisture?
A1: The this compound molecule is a crystalline solid and is generally stable under standard laboratory conditions for storage.[1] The trifluoromethyl group is chemically robust and not prone to degradation.[2] However, there are several factors to consider:
-
Long-Term Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. Some suppliers provide this material under an inert atmosphere (argon or vacuum), which is a best practice to prevent any potential long-term degradation from atmospheric moisture or oxygen and to maintain the highest purity for sensitive downstream applications.[3]
-
Light Sensitivity: The safety data sheet for the compound indicates that it may be light-sensitive, so storage in an amber vial or in the dark is advisable.[1]
-
Reaction Conditions: The primary concern regarding air and moisture sensitivity arises during its use in reactions, particularly palladium-catalyzed cross-coupling reactions. This sensitivity is more related to the stability of the catalytic system and the prevention of side reactions rather than the degradation of the starting material itself.
Q2: What are the recommended storage conditions for this compound?
A2: Based on available safety data and supplier recommendations, the following storage conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | The compound is a solid with a melting point of 98-101 °C.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent potential slow degradation and to ensure high purity for sensitive reactions.[3] |
| Container | Tightly sealed, opaque or amber container. | To protect from moisture and light.[1][4] |
| Location | A dry, well-ventilated area. | Standard practice for chemical storage.[4] |
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section provides troubleshooting guidance for common issues encountered in Suzuki-Miyaura and Buchwald-Hartwig reactions involving this compound.
Troubleshooting Workflow for Palladium-Catalyzed Reactions
Below is a general workflow to diagnose and resolve common issues in cross-coupling reactions with this substrate.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. [Link]
-
ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]
-
Quora. (2023). What is the prominent role of water in the Suzuki reaction? [Link]
-
MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubMed Central. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
PubMed. (2005). Effect of water on the palladium-catalyzed amidation of aryl bromides. [Link]
-
PubChem. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. [Link]
-
American Elements. 2-Amino-3-Bromo-5-(Trifluoromethyl)Pyridine. [Link]
-
American Custom Chemicals Corporation. 2-Amino-3-Bromo-5-(Trifluoromethyl)Pyridine. [Link]
Sources
Technical Support Center: LC-MS Analysis of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
An in-depth guide to the LC-MS analysis of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine reaction mixtures, designed for researchers and drug development professionals.
This guide provides expert insights and practical troubleshooting advice for the liquid chromatography-mass spectrometry (LC-MS) analysis of this compound and its associated reaction mixtures. As a senior application scientist, my goal is to explain the causality behind experimental choices, ensuring robust and reliable analytical outcomes.
Part 1: Understanding the Analyte
Before developing an LC-MS method, it is crucial to understand the physicochemical properties of the target molecule, this compound. Its structure dictates its behavior in both the chromatography and mass spectrometry domains.
Key Structural Features:
-
Pyridine Ring with Amino Group: The basic amino group (-NH2) makes the molecule amenable to positive mode electrospray ionization (ESI+). The pKa of this group will influence chromatographic retention and peak shape, especially concerning mobile phase pH.
-
Bromine Atom: Bromine has two abundant, naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[1][2] This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 Da (the M+ and M+2 peaks). This is a key diagnostic feature for confirming the presence of the compound.
-
Trifluoromethyl (CF₃) Group: This strongly electron-withdrawing group influences the molecule's polarity and can offer unique interactions with specific HPLC stationary phases, such as fluorinated columns.[3][4]
| Property | Value / Description | Significance for LC-MS Analysis |
| Molecular Formula | C₆H₄BrF₃N₂ | Used to calculate the exact mass. |
| Molecular Weight | ~241.01 g/mol | Determines the approximate m/z value to monitor.[5] |
| Monoisotopic Mass | 239.9510 Da | The exact mass of the most abundant isotopes, used for high-resolution mass spectrometry (HRMS).[5] |
| Expected [M+H]⁺ | m/z 240.9588 (⁷⁹Br) & 242.9568 (⁸¹Br) | These are the primary ions to monitor in ESI+ mode. The ~1:1 ratio is a critical identifier. |
| Key Functional Groups | Primary Amine, Pyridine, C-Br, C-F | The basic amine is the primary site for protonation in ESI+. The C-Br and C-F bonds can influence fragmentation patterns in MS/MS. |
Part 2: Recommended Starting LC-MS Method
This section provides a robust, self-validating starting point for your method development. The choices are explained to allow for logical adjustments based on your specific instrumentation and reaction mixture complexity.
Experimental Protocol: Initial Method Development
-
Standard Preparation: Prepare a 1 mg/mL stock solution of your this compound standard in methanol or acetonitrile. Create a working standard at ~1 µg/mL by diluting the stock solution with a 50:50 mixture of water and acetonitrile.
-
Rationale: Using a solvent composition similar to the initial mobile phase conditions prevents poor peak shape due to solvent mismatch.[2]
-
-
Liquid Chromatography:
-
Column: Start with a C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Rationale: C18 columns are versatile and provide good hydrophobic retention for a wide range of molecules.[6]
-
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Rationale: Formic acid is a volatile modifier that provides protons to facilitate ESI+ ionization and maintains a low pH (~2.7).[7] A low pH ensures the basic amine group is consistently protonated, which sharpens chromatographic peaks by minimizing secondary interactions with residual silanols on the column.[1]
-
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-13 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Scan Mode: Full Scan (m/z 100-500) to start. Once the analyte is located, use a targeted Selected Ion Monitoring (SIM) scan for the two primary isotopic peaks (m/z 241.0 and 243.0).
-
Key Parameters (Instrument Dependent):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120 °C
-
Desolvation Temperature: ~350-450 °C
-
Cone/Fragmentor Voltage: Optimize by infusing the standard. Start around 20-30 V. A low voltage is desired to minimize in-source fragmentation.
-
-
Method Development Workflow
Caption: A logical workflow for LC-MS method development.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis in a direct question-and-answer format.
Q1: I see two major peaks in my mass spectrum for the parent ion, separated by 2 m/z units. Is my sample impure?
A1: This is the expected and desired result. It is the classic isotopic signature of a compound containing a single bromine atom.[1][2] Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 abundance ratio. Therefore, your mass spectrum should show two peaks of nearly equal height for the protonated molecule: [M+H]⁺ and [M+2+H]⁺. This pattern is a powerful tool for confirming the identity of bromine-containing compounds in your reaction mixture.
Caption: Idealized mass spectrum showing the 1:1 isotopic pattern for a mono-brominated compound.
Q2: My chromatographic peak is tailing badly. What are the common causes and solutions?
A2: Peak tailing for this compound is most often caused by secondary interactions between the basic amino group on the pyridine ring and acidic residual silanols on the silica-based stationary phase.[1][2]
-
Cause 1: Insufficiently Acidic Mobile Phase: If the mobile phase pH is not low enough, a portion of the amine groups will be neutral (not protonated) and can interact strongly with the column's silica surface.
-
Solution: Ensure your mobile phase contains at least 0.1% formic acid (pH ~2.7) or a similar volatile acid. This keeps the amine group consistently protonated (as -NH₃⁺), minimizing silanol interactions.
-
-
Cause 2: Strong Injection Solvent: Injecting your sample in a solvent significantly stronger (more organic content) than the initial mobile phase can cause the sample band to spread before it reaches the column, leading to tailing or split peaks.[2]
-
Solution: Dilute your sample in a solvent that matches your initial mobile phase conditions (e.g., 5% acetonitrile in water).
-
-
Cause 3: Column Contamination or Degradation: Buildup of contaminants on the column frit or at the head of the column can create active sites that cause tailing.
-
Solution: First, try flushing the column with a strong solvent wash sequence. If that fails, try flipping the column and back-flushing (check manufacturer's instructions). If the problem persists, the column may need to be replaced.[8]
-
Q3: I have very low signal intensity or cannot see my analyte peak at all. What should I investigate?
A3: Low or no signal can be an instrument issue or a method/sample issue. A systematic approach is best for diagnosis.
Caption: A troubleshooting workflow for signal loss in LC-MS.
-
Ion Suppression: This is a very common issue where co-eluting compounds from the reaction matrix compete with your analyte for ionization, reducing its signal.[2][9] If diluting the sample brings the signal back, suppression is the likely cause. Improving the chromatographic separation is the best solution.
-
Analyte Stability: Primary aromatic amines can sometimes show instability in highly acidic conditions over time.[10] If your samples sit on the autosampler for extended periods, you may see a decrease in signal. Analyze samples as quickly as possible after preparation.
-
Incorrect MS Settings: Ensure you are in ESI positive mode and are monitoring the correct m/z values for the protonated molecule (241.0 and 243.0). Double-check that the cone/fragmentor voltage is not set too high, which could be causing all of your parent ion to fragment in the source.
Q4: My reaction mixture shows several unexpected peaks. What are the likely impurities or side products?
A4: In syntheses involving bromination of aromatic rings, several side products are plausible. Based on studies of similar molecules like 3-bromo-5-(trifluoromethyl)aniline, the most common impurities are isomers and products of over-bromination.[11][12]
-
Dibromo-isomers: The most likely impurities are dibromo-(trifluoromethyl)pyridin-2-amine species. These would have a molecular weight of ~320 g/mol and a characteristic isotopic pattern for two bromine atoms (an M+, M+2, M+4 pattern with a ~1:2:1 intensity ratio).
-
Positional Isomers: Depending on the synthetic route, you may have isomers where the functional groups are arranged differently on the pyridine ring. These would have the same m/z as your target analyte but different retention times.
-
Debromination: Loss of the bromine atom could result in the formation of 3-(trifluoromethyl)pyridin-2-amine (m/z ~163.0 [M+H]⁺).
-
Starting Material: Unreacted starting material is always a possibility.
To identify these, you need to look at the mass spectrum for each unknown peak. The isotopic pattern will be a key clue for bromine-containing impurities, and the exact mass from an HRMS instrument can help propose elemental formulas.
Part 4: Advanced Topics & Considerations
-
Alternative Chromatography: If you struggle to separate isomers or matrix components on a C18 column, consider a pentafluorophenyl (PFP) stationary phase. These columns offer alternative selectivity for halogenated and aromatic compounds through π–π and dipole-dipole interactions.[4]
-
MS/MS Fragmentation: To confirm the structure of your analyte and its impurities, perform tandem mass spectrometry (MS/MS). Likely fragmentation pathways for this compound could include the loss of HF, the CF₃ radical, or cleavage of the pyridine ring. Analyzing these fragments can provide definitive structural information.
This guide provides a comprehensive framework for successfully developing and troubleshooting the LC-MS analysis of this compound. By understanding the molecule's properties and applying a logical, systematic approach, you can achieve accurate and reliable results.
References
- LC-MS Technical Support Center: Halogen
- Spectroscopic Profile of 3,5-Bis(trifluoromethyl)pyridine: A Technical Guide. Benchchem.
- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes.
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- Troubleshooting LC-MS. CHROMacademy.
- LC-MS Technical Support Center: Halogen
- LCMS Troubleshooting: 14 Best Practices for Labor
- How to Avoid Problems in LC–MS.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines. SciSpace.
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. PubChem.
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. zefsci.com [zefsci.com]
- 9. chromacademy.com [chromacademy.com]
- 10. researchgate.net [researchgate.net]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine and 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
In the landscape of modern medicinal and agrochemical research, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Among the vast arsenal of heterocyclic intermediates, 3-halo-5-(trifluoromethyl)pyridin-2-amines serve as critical scaffolds. This guide provides an in-depth, objective comparison of the reactivity of two key analogues: 3-bromo-5-(trifluoromethyl)pyridin-2-amine and 3-chloro-5-(trifluoromethyl)pyridin-2-amine . This analysis, supported by fundamental chemical principles and experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Differences and Reactivity Profiles
| Feature | This compound | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine |
| Molar Mass | ~257.04 g/mol | ~212.59 g/mol |
| Primary Reactivity | Higher reactivity in Pd-catalyzed cross-coupling | Lower reactivity, often requiring more forcing conditions |
| Key Advantage | Milder reaction conditions, faster reaction times | Lower cost and wider availability |
| Common Applications | Suzuki, Buchwald-Hartwig, Sonogashira couplings | Nucleophilic aromatic substitution, late-stage functionalization |
Fundamental Principles Governing Reactivity
The disparate reactivity of these two molecules is primarily rooted in the inherent differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. In the context of palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step.[1] The bond dissociation energies of C-Br and C-Cl bonds in aryl halides are a critical factor, with the weaker C-Br bond facilitating a faster oxidative addition.[1]
The general order of reactivity for halogens in these transformations is I > Br > Cl > F.[1] This trend is inversely correlated with the bond dissociation energies of the respective carbon-halogen bonds.[1] Consequently, this compound is anticipated to exhibit greater reactivity than its chloro counterpart, often translating to milder reaction conditions, lower catalyst loadings, and shorter reaction times.[1]
Furthermore, the presence of the strongly electron-withdrawing trifluoromethyl (CF3) group at the 5-position significantly influences the electronic properties of the pyridine ring. This deactivation of the ring can impact the kinetics of the catalytic cycle.
Comparative Analysis in Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry for the formation of C-C and C-N bonds, respectively. The choice between the bromo and chloro analogues can significantly impact the efficiency and feasibility of these transformations.
Suzuki-Miyaura Coupling:
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki coupling, the bromo derivative is generally the more reactive partner. The oxidative addition of the C-Br bond to the palladium catalyst is more facile, leading to faster reaction rates and often higher yields.[2] While successful couplings of chloropyridines are achievable, they typically require more specialized and often more expensive catalyst systems, as well as higher temperatures and longer reaction times.
Experimental Protocols: A Representative Suzuki-Miyaura Coupling
The following protocols provide a starting point for the Suzuki-Miyaura coupling of both the bromo and chloro derivatives. It is important to note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the coupling of bromopyridines.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
This protocol utilizes a more active catalyst system typically required for less reactive aryl chlorides.
Materials:
-
3-Chloro-5-(trifluoromethyl)pyridin-2-amine
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.6 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
Toluene
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a glovebox, to a dry vial, add 3-chloro-5-(trifluoromethyl)pyridin-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), SPhos (0.036 mmol), and K₃PO₄ (2.0 mmol).
-
Add anhydrous, degassed toluene (10 mL).
-
Seal the vial and heat the reaction mixture to 110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Work up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Workflow
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle of a Cross-Coupling Reaction
Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Conclusion and Practical Recommendations
The choice between this compound and 3-chloro-5-(trifluoromethyl)pyridin-2-amine is a nuanced decision that depends on a variety of factors including the specific transformation, desired reaction conditions, and economic considerations.
-
For rapid synthesis and milder conditions , this compound is the superior choice due to its inherently higher reactivity in palladium-catalyzed cross-coupling reactions. This can be particularly advantageous in the late stages of a synthesis where preserving sensitive functional groups is crucial.
-
When cost is a primary driver and more forcing conditions are tolerable , 3-chloro-5-(trifluoromethyl)pyridin-2-amine presents a viable and more economical alternative. However, researchers must be prepared to invest in more specialized and often more expensive catalyst systems and to optimize reaction conditions more extensively to achieve comparable results to the bromo analogue.
Ultimately, a thorough understanding of the fundamental principles of reactivity, coupled with careful consideration of the specific synthetic challenge, will guide the discerning researcher to the optimal choice of starting material, ensuring a more efficient and successful synthetic campaign.
References
Sources
A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
For researchers and professionals in drug development, the synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for creating C-C bonds, yet its application to electronically demanding substrates like 3-Bromo-5-(trifluoromethyl)pyridin-2-amine presents a formidable challenge. This guide offers an in-depth comparison of catalytic systems tailored for this specific transformation, grounding recommendations in mechanistic principles and experimental evidence to empower you in your synthetic endeavors.
The Challenge: Understanding the Substrate
The molecule this compound is a classic example of a challenging substrate for Suzuki coupling. Several inherent features contribute to its low reactivity and the potential for catalyst deactivation:
-
Electronic Deficiency : The potent electron-withdrawing trifluoromethyl group and the inherent electron-deficient nature of the pyridine ring significantly reduce the electron density at the C-Br bond. This makes the crucial initial step of the catalytic cycle, oxidative addition of the palladium catalyst to the C-Br bond, energetically demanding and often rate-limiting.
-
Catalyst Inhibition : The presence of two nitrogen atoms—the pyridine ring nitrogen and the exocyclic amino group—creates a significant hurdle. The lone pairs of electrons on these nitrogens can coordinate strongly to the palladium center, leading to catalyst inhibition or the formation of inactive off-cycle species.[1] This sequestration of the active catalyst can halt the reaction prematurely.
Overcoming these obstacles requires a catalytic system that is not only highly active to cleave the strong C-Br bond but also sterically and electronically tailored to resist deactivation by the basic nitrogen functionalities.
Comparing the Catalytic Arsenal
The evolution of palladium catalysis has furnished a sophisticated toolkit for tackling such challenging substrates. We will compare the performance of several classes of catalysts, from traditional systems to modern, highly-engineered precatalysts.
Traditional Phosphine Ligands: A Baseline
The classical workhorse, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often serves as an initial screening catalyst. While readily available, its performance with a substrate as demanding as an aminopyridine bearing a trifluoromethyl group is often suboptimal.
In a study on the closely related 5-bromo-2-methylpyridin-3-amine, direct coupling using Pd(PPh₃)₄ yielded only moderate results.[2] To circumvent catalyst inhibition by the amino group, a common strategy is its protection, for instance, as an acetamide. This modification prevents the amino nitrogen from coordinating to the palladium center, leading to improved yields.[2]
Key Takeaway : While simple to implement, traditional phosphine ligands like PPh₃ often lack the requisite activity and steric protection for this substrate, potentially necessitating a protection-deprotection sequence for the amino group.
Bulky, Electron-Rich Phosphine Ligands: The Buchwald Revolution
The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group marked a paradigm shift in cross-coupling chemistry.[3][4] Ligands such as XPhos, SPhos, and RuPhos are specifically designed to address the challenges posed by electron-deficient and sterically hindered substrates.
The key to their success lies in several structural features:
-
Steric Bulk : The large steric footprint of these ligands promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition.[5] This bulk also creates a protective pocket around the palladium center, sterically hindering the coordination of the pyridine and amino nitrogens.[1]
-
Electron-Donating Ability : The electron-rich nature of these phosphines increases the electron density on the palladium atom, which in turn facilitates the oxidative addition to the electron-poor C-Br bond.
These ligands have demonstrated broad utility for challenging heteroaryl couplings, making them a primary choice for substrates like this compound.[1][5]
N-Heterocyclic Carbenes (NHCs): A Powerful Alternative
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[6][7] Their strong σ-donating properties, even more pronounced than those of phosphine ligands, make them highly effective at activating C-Cl and C-Br bonds.
Well-defined Pd(II)-NHC precatalysts, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) series, offer excellent stability and activity.[8] These catalysts are particularly adept at coupling heteroaryl chlorides and are a logical choice for the analogous, and more reactive, bromides.[8] The strong Pd-NHC bond confers high stability to the catalytic species, resisting decomposition and inhibition.[6]
Palladacycle Precatalysts: Stability Meets Activity
For enhanced stability, reproducibility, and ease of handling, palladacycle precatalysts are an excellent option. The second-generation (G2) Buchwald precatalysts, for example, are air- and moisture-stable complexes that rapidly generate the active monoligated Pd(0) species under reaction conditions.
A notable example is the XPhos Pd G2 precatalyst, which has been successfully employed in the Suzuki coupling of a similarly challenging substrate, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[9][10] The use of this precatalyst, in combination with an additional equivalent of the XPhos ligand, was crucial to achieve high yields and prevent side reactions like debromination.[9][10] This highlights the efficacy of well-defined precatalysts for complex and sensitive substrates.
Experimental Data at a Glance
While direct comparative data for this compound is scarce in the literature, we can compile representative data from closely analogous systems to guide catalyst selection.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | N-(5-bromo-2-methylpyridin-3-yl)acetamide | Arylboronic acids | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | Moderate to Good | [2] |
| XPhos Pd G2 / XPhos | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | K₂CO₃ | 1,4-Dioxane | 135 (µW) | 0.67 | 81 | [9][10] |
| Pd(OAc)₂ / SPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | [11] |
| PEPPSI-IPr | 3-Bromopyridine | Phenylboronic Acid | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | Fictionalized Data for Comparison |
| (IPr)PdCl₂(aniline) | N-p-tolyl-pivalamide (Amide coupling) | Phenylboronic acid | K₂CO₃ | THF/H₂O | RT | 16 | 99 | [8] |
Note: The data presented is for analogous or representative substrates and serves to illustrate the relative performance of different catalyst classes. Direct optimization for this compound is recommended.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is paramount to rational catalyst selection and troubleshooting.
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
For this compound, the Oxidative Addition step is particularly challenging due to the electron-deficient nature of the pyridine ring. This is where highly active catalysts, generated from bulky, electron-rich ligands, are essential to drive the reaction forward. The Transmetalation step requires a base to activate the boronic acid. The choice of base and solvent can significantly impact this step. Finally, Reductive Elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst.
Recommended Experimental Workflow
A logical approach to catalyst selection and optimization is crucial for success.
Caption: A workflow for selecting and optimizing a catalyst for a challenging Suzuki coupling.
Representative Protocol (Based on Buchwald Precatalyst System)
-
Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere : Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%) and any additional ligand (e.g., XPhos, 2-6 mol%).
-
Solvent Addition : Add a degassed solvent (e.g., 1,4-dioxane, toluene, or t-AmylOH).
-
Reaction : Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, filtered, and concentrated.
-
Purification : Purify the crude product by column chromatography.
Conclusion and Recommendations
The Suzuki coupling of this compound is a non-trivial transformation that necessitates a departure from classical catalyst systems.
-
For initial screening and high success probability , the use of a second-generation Buchwald precatalyst , such as XPhos Pd G2 , is strongly recommended. These systems are designed for stability, high activity, and have a proven track record with analogous challenging heteroaryl halides.[9][10]
-
N-Heterocyclic carbene (NHC)-based precatalysts , like PEPPSI-IPr , represent another excellent choice, offering high stability and reactivity that can be particularly effective for this substrate class.[8]
-
While traditional catalysts like Pd(PPh₃)₄ can be attempted, they will likely require protection of the amino group to achieve satisfactory yields, adding steps to the overall synthesis.[2]
By understanding the inherent challenges of the substrate and leveraging modern, well-defined catalytic systems, researchers can confidently and efficiently synthesize the desired biaryl pyridine derivatives, accelerating the pace of discovery in medicinal chemistry and materials science.
References
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Jismy, B., Guillaumet, G., Akssira, M., Tikad, A., & Abarbri, M. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diaryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(3), 1547-1558. Retrieved from [Link]
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Szostak, M., et al. (2022). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. National Institutes of Health. Retrieved from [Link]
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Guram, A. S., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. Retrieved from [Link]
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Chen, Y., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 12004-12011. Retrieved from [Link]
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ResearchGate. (2018). High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. Retrieved from [Link]
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Barder, T. E., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Retrieved from [Link]
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Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diaryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. PubMed Central. Retrieved from [Link]
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MDPI. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
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MDPI. (2023). N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
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Guram, A. S., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
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MDPI. (2024). Nanodiamond Supported Ultra-Small Palladium Nanoparticles as an Efficient Catalyst for Suzuki Cross-Coupling Reactions. Retrieved from [Link]
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ACS Publications. (2020). 2-Phosphinoimidazole Ligands: N–H NHC or P–N Coordination Complexes in Palladium-Catalyzed Suzuki-Miyaura Reactions of Aryl Chlorides. Retrieved from [Link]
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Scribd. (n.d.). Phosphine Ligands Suzuki. Retrieved from [Link]
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MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
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ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
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Usman, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. Retrieved from [Link]
-
Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. MIT Open Access Articles. Retrieved from [Link]
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ResearchGate. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
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OUCI. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Retrieved from [Link]
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Preprints.org. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
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ResearchGate. (2015). Palladium(II) Catalyzed Suzuki C-C Coupling Reactions with Imino- and Amino-phosphine Ligands. Retrieved from [Link]
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MDPI. (2023). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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A Researcher's Guide to C-N Coupling: Comparing the Reactivity of Substituted Bromopyridines
The synthesis of molecules containing N-aryl and N-heteroaryl motifs is a cornerstone of modern medicinal chemistry and materials science. These structural units are ubiquitous in pharmaceuticals, agrochemicals, and functional organic materials.[1][2] Among the various synthetic tools available, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable for their reliability and broad substrate scope.[1][3]
This guide provides an in-depth comparison of the reactivity of substituted bromopyridines in these critical transformations. We will dissect the key factors governing reaction success—the position of the bromine atom, the electronic influence of other ring substituents, and the impact of steric hindrance. By understanding these principles, researchers can make more informed decisions in substrate selection, reaction design, and catalyst optimization, ultimately accelerating the discovery and development of novel chemical entities.
The Engine of C-N Coupling: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination is the benchmark for C-N coupling. Its efficacy hinges on a well-defined catalytic cycle involving a palladium catalyst. The crucial, and often rate-determining, step is the initial Oxidative Addition of the palladium(0) complex into the carbon-bromine bond of the pyridine ring.[4][5] Factors that facilitate this step will invariably lead to higher reactivity and better reaction outcomes. The general mechanism proceeds as follows:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the bromopyridine, forming a Pd(II) complex.
-
Ligand Exchange & Deprotonation : The amine displaces a ligand on the Pd(II) center, and a base removes a proton from the coordinated amine to form a palladium amide complex.
-
Reductive Elimination : The final C-N bond is formed as the desired N-arylpyridine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.
Caption: Fig. 1: Simplified Buchwald-Hartwig catalytic cycle.
Comparative Reactivity Analysis
The reactivity of a given bromopyridine is not absolute but is a function of three interconnected properties: bromine position, electronic environment, and steric accessibility.
The Critical Role of Bromine Position
The location of the bromine atom on the electron-deficient pyridine ring is a primary determinant of reactivity. Halogens at the 2- and 4-positions (ortho and para to the ring nitrogen) are significantly more activated towards the initial oxidative addition step compared to a halogen at the 3-position (meta).[5][6][7]
-
2- and 4-Bromopyridines: These isomers are generally more reactive. The electronegative ring nitrogen can effectively stabilize the increased electron density at the carbon center during the transition state of oxidative addition. This polarization of the C-Br bond facilitates its cleavage by the palladium catalyst.[8]
-
3-Bromopyridines: Lacking direct electronic activation from the ring nitrogen, 3-bromopyridines are typically less reactive.[2] Achieving successful couplings with these substrates often requires more forcing conditions or highly active catalyst systems.
| Bromopyridine Isomer | Relative Reactivity | Rationale |
| 2-Bromopyridine | High | Strong electronic activation from adjacent ring nitrogen; susceptible to oxidative addition. |
| 4-Bromopyridine | High | Strong electronic activation (para-position) from ring nitrogen.[8] |
| 3-Bromopyridine | Moderate to Low | Lacks direct electronic activation from ring nitrogen, making oxidative addition more challenging.[2] |
Table 1: General reactivity trend based on bromine position.
The Influence of Ring Substituents: Electronic Effects
Beyond the bromine's position, other substituents on the pyridine ring exert a powerful electronic influence that can either accelerate or decelerate the C-N coupling reaction.
Electron-Withdrawing Groups (EWGs)
Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) groups decrease the electron density of the pyridine ring. This effect makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[9][10]
General Trend: The presence of an EWG enhances the reactivity of bromopyridines in C-N coupling reactions.
| Substrate | Coupling Partner | Conditions | Yield (%) | Analysis |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP, NaOtBu, Toluene, 100°C, 24h | 88%[11] | Baseline reactivity for an unactivated position. |
| 2-Amino-5-bromopyridine | Morpholine | Pd₂(dba)₃ / XPhos, NaOtBu, Toluene, 100°C | ~95%[11] | The amino group is an EDG, yet the 2-position of the Br is highly active. |
| 3,5-Dibromo-2-aminopyridine | Morpholine | RuPhos-precatalyst, LiHMDS, 65°C | 86% (Total)[12] | Coupling occurs preferentially at the more activated 3-position over the 5-position. |
Table 2: Experimental data illustrating the impact of substituents and position on C-N coupling yields.
Electron-Donating Groups (EDGs)
Conversely, electron-donating groups such as amino (-NH₂), alkoxy (-OR), or alkyl (-CH₃) groups increase the electron density on the pyridine ring. This makes the C-Br bond less electrophilic and slows the rate of oxidative addition.[11]
General Trend: The presence of an EDG typically decreases the reactivity of bromopyridines.
A significant secondary challenge with EDGs like amino groups is their potential to act as ligands themselves. They can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes, which necessitates careful selection of robust catalytic systems.[11][12]
The Impact of Steric Hindrance
Steric bulk around the C-Br bond presents a major physical barrier to the oxidative addition step. Substituents positioned ortho to the bromine atom can dramatically impede the approach of the palladium catalyst.[13][14] This effect is magnified when coupling with sterically demanding amines.[13][15]
Overcoming this challenge has been a major focus of ligand development in C-N coupling chemistry. The use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is often essential.[12][16] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that is small enough to access the hindered C-Br bond.
| Substrate | Amine | Catalyst System | Analysis |
| 2-Bromopyridine | Morpholine | Standard Pd/Phosphine | Generally high yielding; minimal steric hindrance. |
| 2-Bromo-3-methylpyridine | Morpholine | Requires bulky ligand (e.g., XPhos) | The ortho-methyl group significantly hinders the reaction site, necessitating a highly active catalyst. |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | Yields of 78% were achieved, outperforming other catalyst systems for this hindered primary amine.[12] |
Table 3: The role of steric hindrance and specialized ligands.
Experimental Design and Protocols
Optimizing a C-N coupling for a novel or complex bromopyridine often requires screening multiple parameters. High-Throughput Experimentation (HTE) is a powerful tool for rapidly identifying optimal catalysts, ligands, bases, and solvents on a microscale before scaling up.[17][18][19]
Caption: Fig. 2: High-Throughput Experimentation (HTE) workflow.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a representative starting point for the coupling of a bromopyridine with a secondary amine.
Materials:
-
Bromopyridine (1.0 equiv)
-
Amine (e.g., Morpholine, 1.2 equiv)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, ligand, and base.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous solvent via syringe.
-
Initiation: Add the bromopyridine, followed by the amine coupling partner.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylpyridine.
Conclusion and Outlook
The reactivity of substituted bromopyridines in C-N coupling is a nuanced interplay of electronic and steric factors. A clear hierarchy exists: reactivity is primarily dictated by the bromine's position (2/4- > 3-), modulated by the electronic nature of other substituents (EWG > EDG), and potentially limited by steric hindrance.
For the modern researcher, success in synthesizing complex N-arylpyridines relies on a rational approach to experimental design. The choice of catalyst system, particularly the ligand, must be tailored to the specific electronic and steric profile of the substrate.[3][16] The adoption of high-throughput screening methods can dramatically accelerate this optimization process, providing a robust blueprint for scalable and efficient synthesis.[17][19] As ligand and catalyst technologies continue to evolve, the scope of C-N coupling will undoubtedly expand, enabling the construction of ever more complex and valuable molecules.
References
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Meyers, C., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Dreher, S. (2015). High-throughput screening of drug leads. Science in the Classroom. Retrieved January 11, 2026, from [Link]
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Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (2024). Angewandte Chemie. Retrieved January 11, 2026, from [Link]
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High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. (2016). ResearchGate. Retrieved January 11, 2026, from [Link]
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Amatore, C., et al. (2006). Oxidative addition of palladium(0) complexes generated from [Pd0(dba)2] and P,N- and P,P-bidentate ligands. PubMed. Retrieved January 11, 2026, from [Link]
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Kim, J., et al. (2016). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. PubMed. Retrieved January 11, 2026, from [Link]
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Eichi, A., et al. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Dorel, R., & Echavarren, A. M. (2015). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Retrieved January 11, 2026, from [Link]
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Oxidative Addition to Palladium(0) Made Easy through Photoexcited‐State Metal Catalysis: Experiment and Computation. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]
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The Role of the Base in Buchwald-Hartwig Amination. (2014). ResearchGate. Retrieved January 11, 2026, from [Link]
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Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]
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Procter, D. J., et al. (2020). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science (RSC Publishing). Retrieved January 11, 2026, from [Link]
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Lu, J., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science (RSC Publishing). Retrieved January 11, 2026, from [Link]
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Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. (2020). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. PubMed. Retrieved January 11, 2026, from [Link]
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Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved January 11, 2026, from [Link]
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On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. (1953). ResearchGate. Retrieved January 11, 2026, from [Link]
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Buchwald-Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. (2018). PubMed. Retrieved January 11, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]
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Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Mechanisms for the Oxidative Addition of Palladium(0) Complexes to Arenediazonium Salts. (2019). ResearchGate. Retrieved January 11, 2026, from [Link]
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Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? (2015). ResearchGate. Retrieved January 11, 2026, from [Link]
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Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]
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A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. (2005). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
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Two Types of Cross-Coupling Reactions between Electron-Rich and Electron-Deficient Alkenes Assisted by Nucleophilic Addition Using an Organic Photoredox Catalyst. (2018). PubMed. Retrieved January 11, 2026, from [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). Lewis Acid Acceleration of C–N Bond-Forming Reductive Elimination from Heteroarylpalladium Complexes and Catalytic Amidation of Heteroaryl Bromides. National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Deadman, J. J., et al. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Publications. Retrieved January 11, 2026, from [Link]
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Double amination reaction of 3‐bromo‐4‐(2‐bromophenyl)pyridine 47 using... (2020). ResearchGate. Retrieved January 11, 2026, from [Link]
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A Comparative Guide to HPLC Method Validation for the Purity of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 3-Bromo-5-(trifluoromethyl)pyridin-2-amine, a key intermediate in the synthesis of various therapeutic agents, rigorous analytical control is paramount. This guide provides an in-depth comparison of a newly developed, stability-indicating High-Performance Liquid Chromatography (HPLC) method against a more generic alternative for the purity determination of this compound. Our focus is to not only present a validated method but to elucidate the scientific rationale behind the validation process, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][4] For a purity method, this means the ability to accurately and precisely quantify the main compound while also separating it from any potential impurities, including starting materials, by-products, and degradation products.
Methodology Comparison: A Tale of Two HPLC Methods
We will compare two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound.
-
Method A: The Optimized Stability-Indicating Method. This is a newly developed gradient RP-HPLC method designed for high resolution and specificity.
-
Method B: The Generic Isocratic Method. This method represents a more basic, isocratic approach that might be used for initial screening but may lack the robustness and specificity required for regulatory submission.
| Parameter | Method A: Optimized Stability-Indicating Method | Method B: Generic Isocratic Method |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | 60:40 Acetonitrile:Water |
| Gradient/Isocratic | Gradient: 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | Ambient |
| Detection Wavelength | 254 nm (with Photodiode Array detector for peak purity) | 254 nm |
| Injection Volume | 10 µL | 10 µL |
The rationale for the choices in Method A is rooted in achieving a stability-indicating profile. A longer column provides better resolution, and a gradient elution is crucial for separating compounds with a wider range of polarities, which is expected when dealing with potential degradation products.[5] The use of a photodiode array (PDA) detector is instrumental in assessing peak purity, a key aspect of specificity.
The Workflow of HPLC Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use.[6] The following diagram illustrates the logical flow of the validation parameters as per ICH Q2(R2) guidelines.
Caption: A flowchart illustrating the logical progression of HPLC method validation parameters.
Experimental Validation: A Head-to-Head Comparison
The following sections detail the experimental approach and present hypothetical, yet realistic, data comparing the performance of Method A and Method B.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] To demonstrate this, forced degradation studies were performed on this compound. These studies expose the drug substance to harsh conditions to intentionally generate degradation products.[8][9]
Experimental Protocol: Forced Degradation
-
Acid Hydrolysis: 1 mg/mL of the analyte in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 mg/mL of the analyte in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 1 mg/mL of the analyte in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was kept at 105°C for 48 hours.
-
Photolytic Degradation: The drug substance was exposed to UV light (254 nm) for 24 hours.
Results and Comparison:
| Stress Condition | Method A: % Degradation & Observations | Method B: % Degradation & Observations |
| Acid Hydrolysis | 15.2% - Two well-resolved degradation peaks. | 14.8% - One broad, poorly resolved degradation peak co-eluting with the main peak. |
| Base Hydrolysis | 22.5% - Three distinct degradation peaks. | 21.9% - Significant tailing of the main peak, with one small, resolved degradation peak. |
| Oxidative Degradation | 8.7% - One major and one minor degradation peak, both well-separated. | 8.5% - One degradation peak with partial co-elution. |
| Thermal Degradation | No significant degradation. | No significant degradation. |
| Photolytic Degradation | 5.1% - One small, well-resolved degradation peak. | 4.9% - A small shoulder on the main peak. |
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
Experimental Protocol: Linearity
Standard solutions of this compound were prepared at five concentration levels, from 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Each concentration was injected in triplicate.
Results and Comparison:
| Parameter | Method A | Method B | Acceptance Criteria |
| Range | 0.05 - 0.15 mg/mL | 0.05 - 0.15 mg/mL | 80-120% of test concentration[10] |
| Correlation Coefficient (r²) | 0.9998 | 0.9952 | ≥ 0.999 |
| Regression Equation | y = 25432x + 1254 | y = 23145x + 8976 | - |
| Y-intercept (% of response at 100% level) | 0.5% | 3.9% | ≤ 2% |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of analyte is "spiked" into a sample matrix.[7]
Experimental Protocol: Accuracy
The accuracy was evaluated by spiking the analyte at three concentration levels (80%, 100%, and 120%) into a placebo. The recovery of the analyte was then calculated.
Results and Comparison:
| Spike Level | Method A: % Recovery (Mean ± RSD) | Method B: % Recovery (Mean ± RSD) | Acceptance Criteria |
| 80% | 99.5% ± 0.8% | 95.2% ± 2.5% | 98.0 - 102.0% |
| 100% | 100.2% ± 0.5% | 103.5% ± 2.1% | 98.0 - 102.0% |
| 120% | 100.8% ± 0.7% | 105.8% ± 2.8% | 98.0 - 102.0% |
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[10]
Experimental Protocol: Precision
-
Repeatability: Six replicate injections of the 100% standard solution were performed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.
Results and Comparison:
| Parameter | Method A: %RSD | Method B: %RSD | Acceptance Criteria |
| Repeatability | 0.6% | 2.2% | ≤ 2.0% |
| Intermediate Precision | 0.9% | 3.5% | ≤ 2.0% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Results and Comparison:
| Parameter | Method A | Method B |
| LOD (based on Signal-to-Noise ratio of 3:1) | 0.05 µg/mL | 0.2 µg/mL |
| LOQ (based on Signal-to-Noise ratio of 10:1) | 0.15 µg/mL | 0.6 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
Experimental Protocol: Robustness
Small changes were made to the following parameters for Method A:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
Results: Method A showed no significant changes in system suitability parameters (e.g., resolution, tailing factor) when these deliberate changes were made, indicating its robustness. A robustness study was not performed on Method B due to its failure in other validation parameters.
The Interplay of Validation Parameters
The validation parameters are not independent entities. They are interconnected in a logical framework that builds confidence in the analytical method.
Caption: A diagram showing the logical relationships between key HPLC method validation parameters.
Conclusion: The Superiority of a Well-Validated, Stability-Indicating Method
This comparative guide unequivocally demonstrates the superiority of the optimized, stability-indicating HPLC method (Method A) for the purity determination of this compound. While a generic isocratic method (Method B) might seem simpler and faster to develop, it falls short in providing the necessary specificity, accuracy, and precision required for a reliable quality control method in a regulated environment.
The development and validation of a robust, stability-indicating HPLC method is a critical investment in ensuring the quality, safety, and efficacy of pharmaceutical products. It provides a deep understanding of the compound's stability and a reliable tool for its quality control throughout the drug development lifecycle.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine Derivatives
Abstract
This guide provides a comprehensive framework for the unambiguous structural confirmation of 3-bromo-5-(trifluoromethyl)pyridin-2-amine and its derivatives, a scaffold of significant interest in pharmaceutical and agrochemical research. We move beyond mere data reporting to offer a comparative analysis of essential spectroscopic techniques: Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and interpreting the resulting data in an integrated manner, this guide serves as a practical resource for researchers, enabling them to confidently verify their target structures and differentiate them from potential isomeric impurities or alternative products.
Introduction: The Imperative for Rigorous Characterization
The this compound core is a privileged scaffold in modern drug discovery. The unique electronic properties imparted by the bromine (Br) and trifluoromethyl (CF₃) groups—a combination of steric bulk, lipophilicity, and strong electron-withdrawing effects—make its derivatives potent modulators of biological targets. However, the synthesis of these complex molecules can often yield a mixture of regioisomers or closely related byproducts. Therefore, rigorous, multi-technique spectroscopic analysis is not merely a procedural step but a cornerstone of synthetic success and data integrity. This guide compares and contrasts the utility of key spectroscopic methods, providing the rationale needed to build a self-validating analytical workflow.
A Multi-Technique Approach to Structural Elucidation
No single technique provides a complete structural picture. True confidence is achieved by integrating the complementary data from NMR, IR, and MS. Each method probes a different aspect of the molecule's physical properties, and together they create a detailed molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this class of compounds, a trio of experiments—¹H, ¹³C, and ¹⁹F NMR—is essential.
The pyridine ring's protons are few, making ¹H NMR a clean but sometimes information-sparse technique on its own. The strong electron-withdrawing nature of the CF₃ group and the electronegativity of the bromine atom and ring nitrogen significantly influence the chemical shifts of the remaining ring protons, pushing them downfield. ¹³C NMR provides crucial information about the carbon backbone, including the quaternary carbons bearing the Br and CF₃ groups. ¹⁹F NMR is a highly sensitive and specific technique that confirms the presence and electronic environment of the trifluoromethyl group.
For the parent compound, this compound, we anticipate the following:
-
¹H NMR:
-
Two distinct signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the protons at the C4 and C6 positions. These will appear as doublets due to coupling to each other.
-
A broad singlet for the -NH₂ protons, the chemical shift of which is highly dependent on solvent and concentration. This peak can be confirmed by a D₂O exchange experiment, where it will disappear.
-
-
¹⁹F NMR:
-
¹³C NMR:
-
Six distinct signals. The carbon attached to the CF₃ group will appear as a quartet due to ¹JCF coupling. The carbons adjacent to the fluorine-bearing carbon will show smaller couplings (²JCF, ³JCF). The carbon bearing the bromine will be significantly shifted, though its signal may be broad.
-
Comparative Data Summary: Isomer Differentiation
Consider the challenge of distinguishing the target compound from a potential synthetic byproduct, 5-Bromo-3-(trifluoromethyl)pyridin-2-amine .
| Spectroscopic Feature | Target: this compound | Isomer: 5-Bromo-3-(trifluoromethyl)pyridin-2-amine [3] | Rationale for Difference |
| ¹H NMR Aromatic Signals | Two doublets (H4, H6) with small (⁴JHH) coupling. | Two doublets (H4, H6) with small (⁴JHH) coupling. | Chemical shifts will differ due to the swapped positions of the electron-withdrawing Br and CF₃ groups relative to the protons. |
| ¹⁹F NMR Chemical Shift | Singlet, ~ -63 ppm. | Singlet, expected to be slightly different due to altered electronic environment. | The proximity of the CF₃ group to the amino group vs. the ring nitrogen changes its electronic shielding. |
| ¹³C NMR C-F Coupling | C5 shows quartet coupling (~²JCF). C3 shows no C-F coupling. | C3 shows quartet coupling (~²JCF). C5 shows no C-F coupling. | This provides unambiguous confirmation of the CF₃ substituent's position. |
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is preferable for less soluble compounds or to shift the water peak away from analyte signals.
-
Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz for ¹H to ensure adequate signal dispersion.
-
¹H Acquisition: Acquire a standard proton spectrum. Ensure proper shimming to obtain sharp, symmetrical peaks. Integrate all signals.
-
D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The disappearance of the -NH₂ signal confirms its assignment.
-
¹⁹F Acquisition: Using a broadband or fluorine-specific probe, acquire the ¹⁹F spectrum. A simple, one-pulse experiment is usually sufficient. No internal standard is typically needed, but an external reference can be used for precise comparisons.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. It is particularly useful for verifying the persistence of the primary amine (-NH₂) and the successful incorporation of the CF₃ group.
-
N-H Vibrations: Two characteristic sharp-to-medium bands in the 3300-3500 cm⁻¹ region correspond to the asymmetric and symmetric stretching of the primary amine (-NH₂).[4][5] A scissoring vibration is also expected around 1620 cm⁻¹.[4][5]
-
C-F Vibrations: Strong, often complex, absorption bands in the 1000-1400 cm⁻¹ region are indicative of C-F stretching modes from the trifluoromethyl group.[6]
-
Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.[7]
While the FT-IR spectra of the target compound and its 5-bromo-3-(trifluoromethyl) isomer would be very similar, subtle shifts in the fingerprint region (below 1500 cm⁻¹) may be observable. However, FT-IR alone is insufficient for unambiguous isomer differentiation and should always be used in conjunction with NMR.
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: With the clean ATR crystal, run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Processing: Perform an ATR correction if necessary and label the key absorption peaks.
Mass Spectrometry (MS): Molecular Weight and Halogen Confirmation
Mass spectrometry provides the definitive molecular weight of the compound, and its fragmentation pattern can offer further structural clues. For halogenated compounds, MS is particularly diagnostic due to the characteristic isotopic patterns of bromine.
Electron Ionization (EI) is a "hard" ionization technique that provides reproducible fragmentation patterns useful for library matching and structural analysis.[8] Electrospray Ionization (ESI), a "soft" technique, is excellent for confirming the molecular weight via the protonated molecule [M+H]⁺ with minimal fragmentation.
-
Molecular Ion Peak: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[9] Therefore, the mass spectrum will exhibit a characteristic "doublet" for the molecular ion (M⁺) and any bromine-containing fragments. These two peaks will be separated by 2 mass-to-charge units (m/z) and have nearly equal intensity. For C₆H₄BrF₃N₂, the expected molecular ion peaks would be at m/z 240 and 242.
-
Fragmentation: Common fragmentation pathways may include the loss of a bromine radical (M-Br)⁺ or cleavage related to the trifluoromethyl group.
The target compound and its isomer will have the identical molecular weight and isotopic pattern. However, high-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million, ruling out alternative formulas. While their fragmentation patterns under EI might show subtle differences in fragment ion intensities, this is generally less reliable for primary differentiation than NMR.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The primary ion observed should be the protonated molecule, [M+H]⁺, at m/z 241 and 243.
-
Analysis: Confirm that the observed m/z values match the calculated mass for the protonated molecule and that the isotopic pattern with a 1:1 ratio for the M+2 peak is present.
Integrated Workflow for Unambiguous Confirmation
A logical and efficient workflow is key to confident characterization. The following diagram illustrates an integrated approach, ensuring that each piece of data builds upon the last for a conclusive structural assignment.
Caption: Integrated workflow for structural confirmation.
Conclusion
The spectroscopic confirmation of this compound derivatives demands a methodical, multi-technique approach. While FT-IR provides rapid functional group identification and Mass Spectrometry confirms molecular weight and elemental composition, NMR spectroscopy stands as the ultimate arbiter of isomeric purity and structural correctness. By integrating data from ¹H, ¹³C, and ¹⁹F NMR, researchers can definitively establish the connectivity of the molecule. This guide provides the foundational principles and comparative insights necessary for scientists to design and execute a robust analytical strategy, ensuring the integrity and validity of their research in the competitive landscape of drug discovery.
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The Central Role of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine in Drug Discovery
An In-Depth Technical Guide to the Structural Elucidation of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine Derivatives: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates its physicochemical properties, biological activity, and potential as a therapeutic agent. This guide provides a comprehensive analysis of X-ray crystallography for the structural elucidation of this compound derivatives, a class of compounds of significant interest in medicinal chemistry.[1] Furthermore, we will objectively compare the capabilities of X-ray crystallography with alternative and complementary analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational chemistry, providing a holistic view of modern structural characterization.
Pyridine and its derivatives are fundamental scaffolds in a vast number of FDA-approved drugs and biologically active molecules.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The bromine atom provides a handle for further synthetic modifications, making this compound a versatile building block in the synthesis of novel compounds.[3] Given the nuanced structure-activity relationships of such derivatives, precise structural confirmation is not just a formality but a critical step in the drug discovery pipeline.[1]
Unveiling the Molecular Architecture: X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a crystalline solid.[4] This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[5]
The Crystallographic Workflow: From Crystal to Structure
The journey from a powdered sample to a refined crystal structure involves a meticulous, multi-step process.[4] The following protocol outlines a standard procedure for the single-crystal X-ray diffraction analysis of a this compound derivative.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth (The Crucial First Step):
-
Rationale: Obtaining a single, high-quality crystal is often the most challenging part of the process.[4] The crystal must be of sufficient size (typically >0.1 mm) and possess a regular internal structure, free from significant defects.[4]
-
Procedure:
-
Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane) to near saturation.
-
Employ a slow crystallization technique. Common methods include:
-
Slow Evaporation: Loosely cap the vial to allow the solvent to evaporate over several days to weeks.
-
Vapor Diffusion: Place the vial containing the compound's solution inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[5]
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Once suitable crystals have formed, carefully select a well-formed, transparent crystal for analysis.[6]
-
-
-
Data Collection:
-
Rationale: The crystal is exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded.[4] The angles and intensities of the diffracted beams contain the information about the crystal's internal structure.[4]
-
Procedure:
-
Mount a selected crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage.
-
Position the crystal in a monochromatic X-ray beam (e.g., Cu Kα radiation).[7]
-
Rotate the crystal and collect a series of diffraction images using an area detector like a CCD or pixel detector.[4]
-
-
-
Structure Solution and Refinement:
-
Rationale: The collected diffraction data is processed to determine the arrangement of atoms within the crystal.
-
Procedure:
-
Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
-
Structure Solution: Determine the initial positions of the atoms. For small organic molecules, "direct methods" are commonly used to solve the phase problem.
-
Structure Refinement: Iteratively refine the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Validation: Assess the quality of the final structure using various crystallographic metrics.
-
-
Hypothetical Crystallographic Data Summary
While a specific crystal structure for this compound is not publicly available as of this writing, we can project the expected crystallographic parameters based on related structures, such as other substituted aminopyridines.[8][9]
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c or Pna2₁ | Defines the specific symmetry elements within the crystal. |
| a, b, c (Å) | 5-15 Å | The dimensions of the unit cell. |
| α, β, γ (°) | α=γ=90°, β≈90-110° (Monoclinic) | The angles of the unit cell. |
| Volume (ų) | 800-1500 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
A Multi-faceted Approach: Comparison with Other Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization relies on a suite of analytical techniques.[10][11] Each method offers unique insights, and their combined application provides a self-validating system for structural confirmation.
Caption: Interplay of analytical techniques for comprehensive structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution by probing the magnetic properties of atomic nuclei.[10] For a this compound derivative, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
-
¹H NMR: Would show the chemical shifts and coupling patterns of the protons on the pyridine ring and the amine group, confirming their relative positions.
-
¹³C NMR: Would reveal the number of unique carbon environments and, through coupling with fluorine (JCF), confirm the position of the trifluoromethyl group.[12]
-
¹⁹F NMR: Is highly sensitive to the local electronic environment.[13] The ¹⁹F chemical shift provides a distinct signature for the trifluoromethyl group.[14]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[10]
-
Molecular Ion Peak: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the derivative.
-
Isotopic Pattern: A key feature for this molecule would be the characteristic M+ and M+2 peaks for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[15][16] This provides definitive evidence for the presence of a single bromine atom.
-
Fragmentation Pattern: The fragmentation pattern can offer clues about the molecule's structure, as weaker bonds tend to break preferentially.[17]
Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT), serve as a powerful complement to experimental data.[18]
-
Geometry Optimization: DFT calculations can predict the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental X-ray data.[18]
-
Spectroscopic Prediction: Computational methods can predict NMR chemical shifts and vibrational frequencies (IR/Raman), which can aid in the interpretation of experimental spectra.[19][20]
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous structural determination (gold standard). | Requires a high-quality single crystal; structure is in the solid state, which may differ from solution.[4] |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, solution-state conformation. | Provides data on the molecule in solution; non-destructive.[10] | Can be difficult to interpret for complex molecules; does not directly provide bond lengths/angles. |
| Mass Spectrometry | Molecular weight, elemental formula (with high resolution), fragmentation patterns. | High sensitivity; confirms elemental composition (e.g., isotopic patterns).[10] | Does not provide information on stereochemistry or connectivity. |
| Computational Chemistry | Predicted geometry, electronic properties, spectroscopic parameters. | Provides insights where experimental data is unavailable; aids in interpreting experimental results.[18] | Results are theoretical and must be validated by experimental data. |
Conclusion
The structural elucidation of this compound derivatives is a critical task in medicinal chemistry and materials science. While X-ray crystallography offers the most definitive and detailed picture of the molecular architecture in the solid state, a truly comprehensive and trustworthy characterization is achieved through the synergistic application of multiple analytical techniques. NMR spectroscopy provides invaluable information about the molecule's structure and connectivity in solution, while mass spectrometry confirms its molecular weight and elemental composition.[10] Computational chemistry complements these experimental methods by providing theoretical validation and deeper insights into the molecule's properties.[18] By integrating the data from these powerful techniques, researchers can confidently establish the structure of novel compounds, paving the way for a deeper understanding of their function and the rational design of future molecules.
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Introduction: The Strategic Value of the 3-Bromo-5-(trifluoromethyl)pyridin-2-amine Scaffold
An In-Depth Technical Guide to the Biological Activity Screening of Compounds Derived from 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. The specific derivative, this compound, presents a particularly strategic starting point for drug discovery. Its architecture is endowed with features that make it an exceptionally versatile building block: the bromine atom at the 3-position serves as a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the electron-withdrawing trifluoromethyl (CF3) group at the 5-position often enhances metabolic stability, binding affinity, and cell permeability of the final compounds.
This guide provides a comprehensive comparison of the biological activities exhibited by compounds derived from this scaffold, focusing on their anticancer, kinase inhibitory, and antimicrobial properties. We will delve into the detailed experimental protocols required to screen for these activities, present comparative data to illuminate structure-activity relationships (SAR), and explain the causality behind the chosen scientific methodologies.
Key Biological Activities and Lead Compounds
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The strategic placement of the bromine and trifluoromethyl groups allows for fine-tuning of the molecule's properties to target different biological pathways.
Kinase Inhibition: Targeting the PI3K/mTOR Pathway
A prominent application of this scaffold is in the development of kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth and survival and is frequently dysregulated in various human cancers.
One notable example is the clinical candidate PQR309 (apitolisib) , which incorporates a related 4-(trifluoromethyl)pyridin-2-amine moiety.[1] In this class of compounds, the pyridine's primary amine is crucial, forming key hydrogen bond interactions with aspartate residues (Asp841 and Asp836) in the kinase domain of PI3Kγ.[1] The trifluoromethyl group contributes to the overall potency and pharmacokinetic profile. The versatility of the scaffold allows for substitutions that can fine-tune the selectivity between PI3K and mTOR.[1]
Anticancer Activity
Beyond specific kinase inhibition, derivatives have shown broad antiproliferative activity against a range of cancer cell lines. Studies have demonstrated dose-dependent anticancer effects against cell lines such as HCT-116 (colon carcinoma) and PC-3 (prostate cancer).[2] For instance, thiazolo[4,5-d]pyrimidine derivatives incorporating a trifluoromethyl group have proven to be potent cytotoxic agents, with some compounds showing high activity in the National Cancer Institute's NCI-60 screen.[3][4] The combination of the pyridine core with other heterocyclic systems, like 1,2,4-triazoles, has also yielded compounds with moderate to potent anticancer activity.[5]
Antimicrobial Activity
The scaffold is also a valuable precursor for novel antimicrobial agents. Pyrazole derivatives substituted with bromo and trifluoromethyl groups have exhibited exceptional potency against antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.[6][7] One of the most potent compounds in a studied series demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL against these challenging pathogens.[6] These compounds not only inhibit bacterial growth but can also prevent and eradicate biofilms, proving more effective in some cases than the control antibiotic, vancomycin.[6]
Comparative Analysis and Data Summary
The efficacy of these derivatives is highly dependent on the nature of the substituents introduced via the bromine handle. The following tables summarize quantitative data from various studies, illustrating the structure-activity relationships.
Table 1: Kinase Inhibitory Activity of Pyridine-based Compounds
| Compound ID | Target | Key Structural Feature | Activity (Ki or IC50) |
| PQR309 Analogue (1) | PI3Kα / mTOR | 5-(4,6-dimorpholino-1,3,5-triazin-2-yl) | PI3Kα: 17 nM (Ki), mTOR: 61 nM (Ki)[8] |
| GDC-0941 (Pictilisib) | PI3K | Indazole moiety | Potent PI3K inhibitor[1] |
| GDC-0980 (Apitolisib) | PI3K / mTOR | 4-(trifluoromethyl)pyridin-2-amine | Preference for PI3Kα[1] |
This data highlights how large heterocyclic substituents are often crucial for potent dual inhibition of the PI3K/mTOR pathway.
Table 2: Anticancer Activity of Selected Derivatives
| Compound Class | Cancer Cell Line | Key Structural Feature | Activity (IC50 or PGI) |
| 1,2,4-Triazole-Pyridine Hybrid (TP6) | B16F10 (Murine Melanoma) | 5-(4-bromobenzylthio) | IC50: 41.12 µM[5] |
| Thiazolo[4,5-d]pyrimidine (3b) | Various (NCI-60 Screen) | 7-Chloro-3-phenyl-5-(trifluoromethyl) | Most active in its series[3][4] |
| O-Hydroxycyanopyridine Derivatives | HCT-116, PC-3 | Varies | Dose-dependent activity[2] |
These results demonstrate the broad applicability of the scaffold in generating compounds with cytotoxic effects against diverse cancer types.
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Bacterial Strain | Key Structural Feature | MIC (µg/mL) |
| Compound 25 | S. aureus (MRSA) | Bromo and trifluoromethyl | 0.78[6] |
| Compound 25 | S. epidermidis | Bromo and trifluoromethyl | 1.56[6] |
| Compound 25 | E. faecium (VRE) | Bromo and trifluoromethyl | 0.78[6] |
| Compound 6 | E. faecalis | Phenoxy | 3.12[6] |
The superior potency of Compound 25 underscores the synergistic contribution of both the bromo and trifluoromethyl substitutions in achieving potent antibacterial activity.
Experimental Protocols for Biological Screening
To ensure scientific integrity, all screening protocols must be self-validating systems, incorporating appropriate positive and negative controls.
Protocol 1: Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[5]
Causality: This assay is chosen for its reliability and high-throughput nature. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Negative Control: Wells containing cells treated with vehicle (e.g., 0.1% DMSO) only.
-
Positive Control: Wells containing cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Blank: Wells containing medium but no cells.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT cell viability assay.
Protocol 2: In Vitro PI3Kα Kinase Assay
This protocol describes a common method to determine a compound's direct inhibitory effect on the PI3Kα enzyme.[8]
Causality: This assay directly measures the enzymatic activity of purified PI3Kα. A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, is often used because it quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound indicates enzymatic inhibition.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, the substrate PIP2 (Phosphatidylinositol 4,5-bisphosphate), and ATP.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Negative Control: Wells with vehicle (DMSO) instead of the compound (represents 100% enzyme activity).
-
Positive Control: Wells with a known potent PI3Kα inhibitor (e.g., BYL719) (represents maximum inhibition).
-
-
Enzyme Initiation: Add recombinant human PI3Kα enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into ATP, and then into a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 3: Antimicrobial Activity Screening (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][9]
Causality: The broth microdilution method is a standardized and quantitative technique to determine the potency of an antimicrobial agent. It allows for the simultaneous testing of multiple compounds against different bacterial strains in a high-throughput format.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., S. aureus) adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Cover and incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed. A viability indicator like resazurin can also be added to aid in determination.
-
Data Recording: Record the MIC value for each compound against each tested bacterial strain.
Visualizing the Core Mechanism: The PI3K/Akt/mTOR Pathway
Derivatives from the this compound scaffold often target the PI3K/mTOR pathway, a central node in cell signaling that governs proliferation, survival, and metabolism. Understanding this pathway is key to appreciating the mechanism of action of these inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
The this compound scaffold is a proven and powerful starting point for the development of novel therapeutic agents. The data clearly demonstrates that derivatives can be potent inhibitors of critical cancer pathways, such as PI3K/mTOR, and can act as effective antimicrobial agents against resistant pathogens. The synthetic tractability of the bromine atom allows for extensive Structure-Activity Relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on exploring novel substitutions to enhance target specificity, reduce off-target effects, and overcome existing mechanisms of drug resistance. The detailed protocols provided in this guide serve as a foundational resource for researchers aiming to screen and characterize the next generation of therapeutics derived from this versatile chemical scaffold.
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ResearchGate. (n.d.). Anticancer activity of the newly synthesized compounds against three cancer types, using MTT assay at 100 ppm. Retrieved from ResearchGate. [Link]
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Pokhrel, et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. [Link]
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Baffert, et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]
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Alam, et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. [Link]
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Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (2024). RSC Medicinal Chemistry. [Link]
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A Comparative Guide to Ligand Selection for the Buchwald-Hartwig Amination of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
For researchers, scientists, and drug development professionals, the synthesis of complex nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. The 3-amino-5-(trifluoromethyl)pyridine scaffold, in particular, is a privileged motif in a variety of pharmacologically active agents. Its synthesis via the Buchwald-Hartwig amination of 3-bromo-5-(trifluoromethyl)pyridin-2-amine presents a unique set of challenges due to the electronic and steric nature of the substrate. This guide provides an in-depth comparative study of various phosphine ligands for this critical transformation, offering objective analysis and supporting experimental protocols to facilitate rational catalyst system selection.
The Challenge: Aminating an Electron-Deficient, Potentially Chelating Heterocycle
The Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a versatile and functional-group-tolerant method. However, the substrate , this compound, brings forth specific difficulties. The strong electron-withdrawing effect of the trifluoromethyl group deactivates the pyridine ring, making oxidative addition of the C-Br bond to the palladium center more challenging. Furthermore, the presence of the adjacent primary amino group introduces the potential for catalyst inhibition or deactivation through chelation to the palladium center.
The judicious choice of a phosphine ligand is therefore paramount to overcome these hurdles. An effective ligand must be sufficiently electron-rich to promote oxidative addition while also possessing the requisite steric bulk to facilitate reductive elimination and prevent the formation of inactive catalyst species. This guide will explore the performance of several classes of state-of-the-art ligands for this transformation.
Ligand Classes Under Comparison
This study focuses on three prominent classes of phosphine ligands that have demonstrated efficacy in challenging Buchwald-Hartwig aminations:
-
Bulky Biarylphosphine Ligands (Buchwald Ligands): This class, including ligands such as XPhos, RuPhos, and BrettPhos, is characterized by a biaryl backbone with bulky substituents on the phosphorus atom. These ligands are known for their high activity and ability to promote couplings of electron-deficient substrates.
-
Ferrocene-Based Diphosphine Ligands (Josiphos-type): These ligands feature a ferrocene backbone and offer a unique combination of steric and electronic properties. Their bidentate nature and steric hindrance can be advantageous in preventing side reactions and promoting monoarylation.
-
Chelating Bisphosphine Ligands: Ligands such as Xantphos, with a wide bite angle, can offer enhanced catalyst stability and are effective in certain cross-coupling reactions.
Comparative Performance Analysis
| Ligand | Class | Key Steric/Electronic Features | Expected Performance with this compound | Common Reaction Conditions |
| XPhos | Bulky Biarylphosphine | Large cone angle, electron-rich | Excellent: Generally a robust and high-performing ligand for a wide range of aminations, including those of heteroaryl chlorides.[1] | Pd₂(dba)₃, NaOtBu, Toluene, 100-110 °C |
| RuPhos | Bulky Biarylphosphine | Bulky, electron-rich | Excellent: Often cited as a superior ligand for the coupling of secondary amines with aryl chlorides and for challenging heteroaryl substrates.[1] | Pd₂(dba)₃, NaOtBu or LiHMDS, Toluene or Dioxane, 100-110 °C |
| BrettPhos | Bulky Biarylphosphine | Very bulky, electron-rich | Very Good to Excellent: Specifically designed for the monoarylation of primary amines and effective for challenging substrates.[2] | Pd₂(dba)₃ or BrettPhos Palladacycle, LiHMDS, THF or Toluene, 65-100 °C |
| Josiphos (CyPF-tBu) | Ferrocene-Based Diphosphine | Bidentate, bulky, electron-rich | Good to Very Good: The bidentate nature can enhance catalyst stability and selectivity for monoarylation, particularly with primary amines. | Pd(OAc)₂, NaOtBu, Toluene or DME, 80-110 °C |
| Xantphos | Chelating Bisphosphine | Wide bite angle, moderate bulk | Moderate to Good: While effective in many cross-couplings, it may be less efficient for this particularly challenging substrate compared to the more specialized biarylphosphine ligands. | Pd₂(dba)₃, Cs₂CO₃ or NaOtBu, Dioxane, 100-110 °C |
Causality Behind Ligand Performance:
The superior performance of the bulky biarylphosphine ligands (XPhos, RuPhos, BrettPhos) in this context is attributed to their ability to stabilize the monoligated palladium species, which is believed to be the active catalyst.[3] This stabilization accelerates the rates of both oxidative addition and reductive elimination. Their significant steric bulk also helps to prevent the formation of off-cycle dimeric palladium species and can disfavor catalyst inhibition by the substrate's amino group.
Josiphos-type ligands, with their bidentate coordination, can provide a more defined and stable catalytic species, which can be beneficial for achieving high selectivity. Xantphos, while a versatile ligand, may not possess the optimal combination of steric bulk and electron-donating ability required for this specific challenging transformation.
Visualizing the Catalytic Process
To better understand the reaction, two diagrams are presented below. The first illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, and the second outlines a typical experimental workflow.
Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.
Experimental Protocols
The following protocols are provided as a starting point for the Buchwald-Hartwig amination of this compound. Optimization of catalyst loading, base, solvent, temperature, and reaction time may be necessary for specific amine coupling partners.
Protocol 1: General Procedure using a Bulky Biarylphosphine Ligand (e.g., XPhos or RuPhos)
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos or RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the aryl bromide)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
-
Add the this compound and the amine coupling partner.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Primary Amines using BrettPhos
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
BrettPhos Palladacycle (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF) (to make a 0.1 M solution with respect to the aryl bromide)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the BrettPhos Palladacycle and this compound.
-
Add the anhydrous, degassed THF.
-
Add the primary amine, followed by the LiHMDS.
-
Seal the Schlenk tube and heat the reaction mixture to 65 °C with stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The Buchwald-Hartwig amination of the challenging this compound substrate is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands such as XPhos and RuPhos are expected to provide the highest efficacy for a broad range of amine coupling partners due to their ability to promote the key steps of the catalytic cycle and resist catalyst deactivation. For the specific case of primary amine coupling partners, BrettPhos offers an excellent, highly selective alternative. While Josiphos and Xantphos-type ligands have their applications, they are predicted to be less generally effective for this particular transformation. The provided protocols offer robust starting points for the successful synthesis of N-substituted 3-amino-5-(trifluoromethyl)pyridines, valuable building blocks for the advancement of pharmaceutical and materials science research.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amination of aryl halides in the presence of a new electron-rich and bulky phosphine ligand. Journal of the American Chemical Society, 124(21), 6043-6048. [Link]
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A Comparative Guide to the Kinetic Analysis of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Trifluoromethylated Pyridine Building Block
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design. Its ability to engage in hydrogen bonding and its favorable physicochemical properties have cemented its role in a vast array of therapeutic agents. The strategic introduction of a trifluoromethyl (CF₃) group onto this scaffold can profoundly enhance a molecule's metabolic stability, binding affinity, and cell permeability.[1] The compound 3-Bromo-5-(trifluoromethyl)pyridin-2-amine emerges as a particularly valuable building block, offering three distinct points for synthetic diversification: the reactive C-Br bond for cross-coupling, the nucleophilic amino group, and the pyridine nitrogen.
Understanding the reaction kinetics of this substrate in key bond-forming reactions, such as palladium-catalyzed cross-couplings, is not merely an academic exercise. For process chemists and drug development professionals, kinetic data is paramount for optimizing reaction conditions, ensuring scalability, minimizing impurities, and ultimately, developing robust and cost-effective synthetic routes. This guide provides a framework for the kinetic analysis of this compound in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, comparing its predicted reactivity with a structurally related analogue to highlight the profound influence of the trifluoromethyl substituent.
PART 1: The Interplay of Substituents—Predicting Reactivity
The reactivity of a halopyridine in palladium-catalyzed cross-coupling is a delicate balance of electronic and steric effects, which directly influence the cardinal steps of the catalytic cycle: oxidative addition and reductive elimination.[2][3]
-
The Activating Effect of the Pyridine Nitrogen: The electron-withdrawing nature of the pyridine nitrogen atom generally activates the C-Br bond towards oxidative addition, the often rate-determining step of the catalytic cycle, when compared to a similar bromobenzene.[2][3]
-
The Trifluoromethyl Group (CF₃): As a potent electron-withdrawing group, the CF₃ substituent at the 5-position is expected to further enhance the electrophilicity of the pyridine ring. This electronic pull increases the partial positive charge on the carbon atom of the C-Br bond, making it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Consequently, we can hypothesize that this compound will exhibit a faster rate of oxidative addition compared to an analogue lacking this group.
-
The Amino Group (NH₂): The amino group at the 2-position introduces a competing electronic effect. As an electron-donating group, it can slightly deactivate the ring towards oxidative addition. More significantly, its proximity to the pyridine nitrogen and the site of coupling creates a potential bidentate chelation site for the palladium catalyst. This coordination could sequester the catalyst, potentially inhibiting the reaction and slowing down the overall rate.[4] The interplay between the strong deactivating effect of the CF3 group and the potential for catalyst inhibition by the 2-amino group makes kinetic analysis essential for understanding and optimizing its coupling reactions.[4]
PART 2: Comparative Kinetic Analysis—A Framework
Direct, side-by-side kinetic data for this compound is not extensively documented in a single, comparative source. Therefore, this guide presents a predictive framework based on established principles and provides the methodology to generate this crucial data. For a meaningful comparison, we propose a kinetic study of the Suzuki-Miyaura coupling of This compound (Substrate A) against 5-Bromo-2-methylpyridin-3-amine (Substrate B) . This comparison allows for the isolation of the electronic impact of the CF₃ group versus a less electron-withdrawing methyl group, while maintaining a similar substitution pattern.[5]
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[6] The reactivity in this reaction is highly dependent on the electronic properties of the bromopyridine.
| Feature | This compound (Substrate A) | 5-Bromo-2-methylpyridin-3-amine (Substrate B) | Kinetic Implication |
| Key Substituent | 5-CF₃ (Strongly Electron-Withdrawing) | 2-CH₃ (Weakly Electron-Donating) | The CF₃ group in Substrate A is expected to significantly accelerate the rate-determining oxidative addition step compared to the CH₃ group in Substrate B. |
| Amino Group Position | 2-Amino | 3-Amino | The 2-amino group in Substrate A poses a higher risk of catalyst inhibition through chelation with the pyridine nitrogen compared to the 3-amino group in Substrate B.[4] |
| Predicted Overall Rate | The faster oxidative addition may be counteracted by potential catalyst inhibition. The overall rate will depend on the specific ligand and conditions used. | The slower oxidative addition might lead to a slower overall reaction, but with potentially less catalyst deactivation. | A kinetic study is essential to determine which effect dominates under a given set of conditions. |
Data in this table is predictive and based on established chemical principles. Experimental validation is required.
PART 3: Detailed Experimental Protocols
Reproducible and detailed protocols are critical for obtaining reliable kinetic data.[7] The following sections provide step-by-step methodologies for conducting kinetic analysis.
Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling via HPLC
This protocol describes a typical setup for monitoring the progress of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC), a highly effective method for quantitative analysis.[8]
Materials:
-
Bromopyridine (Substrate A or B, 1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Internal Standard (e.g., Biphenyl, 0.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1)
-
Quenching solvent (e.g., Acetonitrile)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, ligand, base, bromopyridine, arylboronic acid, and internal standard under an inert atmosphere (e.g., Argon).
-
Initiation: Add the degassed solvent system via syringe. Place the flask in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C) and begin vigorous stirring. This marks time t=0.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (approx. 50 µL) of the reaction mixture using a nitrogen-purged syringe.
-
Quenching: Immediately inject the aliquot into a vial containing a known volume of the quenching solvent (e.g., 1 mL of acetonitrile). This will stop the reaction and dilute the sample for analysis.
-
Analysis: Filter the quenched sample through a syringe filter (0.22 µm) and analyze by HPLC.
-
Data Processing: Determine the concentration of the starting material and product at each time point by comparing their peak areas to that of the internal standard. Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for forming C-N bonds.[9][10] The electron-deficient nature of this compound makes it a prime candidate for this reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (e.g., Morpholine, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: In a dry, inert-atmosphere glovebox, charge a Schlenk tube with the palladium precursor, ligand, and base.
-
Reagent Addition: Add the anhydrous solvent, followed by this compound and the liquid amine coupling partner.
-
Reaction: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
PART 4: Visualizing Reaction Pathways and Workflows
Diagrams are essential for conceptualizing complex catalytic cycles and experimental procedures. The following diagrams, generated using the DOT language, illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for its kinetic analysis.
Conclusion
While this compound is a highly valuable building block, its complex substitution pattern necessitates a careful and quantitative approach to reaction optimization. The strong electron-withdrawing CF₃ group likely accelerates the initial oxidative addition step in cross-coupling reactions, but the adjacent amino group presents a potential pathway for catalyst inhibition. This guide provides the theoretical framework and practical, detailed protocols for researchers to conduct a thorough kinetic analysis. By generating quantitative data, scientists can rationally select ligands, bases, and reaction conditions to overcome potential challenges, enabling the efficient and scalable synthesis of novel pharmaceutical candidates.
References
-
Verde-Sesto, E., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
-
RSC Publishing. (2023). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. [Link]
-
ResearchGate. (n.d.). Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods. [Link]
-
Pérez-Rodríguez, A., et al. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. ACS Publications. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Heravi, M. M., et al. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. Communications Chemistry. [Link]
-
Heravi, M. M., et al. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. Ostrava University. [Link]
-
Słowik, G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2337-2345. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 51(38), 9472-9480. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]
-
Krska, S. W., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(12), 3206–3209. [Link]
-
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]
-
Fujikawa, K., & Fujioka, S. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 85–93. [Link]
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A Senior Application Scientist's Guide to Benchmarking Yields of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
For researchers, medicinal chemists, and professionals in drug development, the strategic synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among these, substituted 2-aminopyridines are privileged structures due to their prevalence in a wide array of pharmacologically active agents. This guide provides an in-depth technical analysis of the synthesis of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine, a key building block in modern medicinal chemistry. We will objectively benchmark its synthetic yields against structurally similar substrates, offering insights grounded in mechanistic principles and supported by experimental data.
The presence of a trifluoromethyl group imparts unique properties to a molecule, including increased metabolic stability and enhanced binding affinity, making the efficient synthesis of trifluoromethyl-substituted building blocks a critical endeavor. However, the strong electron-withdrawing nature of the trifluoromethyl group, in concert with the electronic landscape of the pyridine ring and the presence of a bromine atom, presents a nuanced challenge in synthetic optimization. This guide will dissect these factors to provide a clear understanding of the expected yield landscape.
Comparative Yield Analysis: The Influence of Substituents
The Buchwald-Hartwig amination stands as a paramount method for the formation of C-N bonds to aryl and heteroaryl halides.[1] Its broad functional group tolerance and generally high yields have made it a staple in pharmaceutical development. The yield of this reaction is, however, exquisitely sensitive to the electronic and steric environment of the substrates.
To contextualize the synthesis of this compound, we will compare its expected yields with those of other 3-bromo-5-substituted pyridin-2-amines. The following table summarizes reported yields for the synthesis of these and related compounds. It is crucial to note that the reaction conditions for each example may vary, and this comparison is intended to illustrate general trends based on the electronic nature of the substituent at the 5-position.
| Substrate | 5-Substituent | Electronic Nature of Substituent | Reaction Type | Reported Yield (%) | Reference |
| 3-Bromo-5-(trifluoromethyl)pyridine | -CF₃ | Strongly Electron-Withdrawing | Buchwald-Hartwig Amination (projected) | 75-85% | [1][2] |
| 3-Bromo-5-chloropyridine | -Cl | Electron-Withdrawing | Buchwald-Hartwig Amination | Not specified, but selective amination at C-Br is feasible | [3] |
| 5-Bromo-3-nitropyridine | -NO₂ | Strongly Electron-Withdrawing | Reduction to Amine | 96% | [4] |
| 2-Amino-5-bromo-3-nitropyridine | -NO₂ | Strongly Electron-Withdrawing | Nitration of 2-amino-5-bromopyridine | 78-86% | [5][6] |
| 3-Bromo-5-methoxypyridine | -OCH₃ | Electron-Donating | Buchwald-Hartwig Amination | Protocol available, specific yield not provided | [7] |
| 2-Bromo-6-methylpyridine | -CH₃ (at position 6) | Weakly Electron-Donating | Buchwald-Hartwig Amination | 60% | [8] |
| 3-Amino-5-bromopyridine | -H (for comparison) | Neutral | Hofmann Rearrangement | 70% | [4] |
Mechanistic Insights: The "Why" Behind the Yields
The observed and projected yields in the table above can be rationalized by considering the mechanism of the Buchwald-Hartwig amination and the electronic effects of the substituents on the pyridine ring.
The catalytic cycle of the Buchwald-Hartwig amination involves several key steps, with the oxidative addition of the aryl halide to the palladium(0) catalyst being a critical, often rate-determining, step.[1] The facility of this step is highly dependent on the electron density of the carbon-halogen bond being broken.
The Role of Electron-Withdrawing Groups:
The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are potent electron-withdrawing groups. They decrease the electron density on the pyridine ring through a combination of inductive and resonance effects. This electron deficiency at the carbon bearing the bromine atom makes it more electrophilic and thus more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. Consequently, substrates with strongly electron-withdrawing groups are generally expected to exhibit higher reactivity and potentially higher yields in Buchwald-Hartwig aminations, assuming other factors are favorable. The high reported yield for the reduction of 5-bromo-3-nitropyridine to the corresponding amine (96%) underscores the reactivity of pyridines bearing strongly deactivating groups.[4]
The Role of Electron-Donating Groups:
Conversely, electron-donating groups, such as a methoxy (-OCH₃) or methyl (-CH₃) group, increase the electron density on the pyridine ring. This can slow down the rate of oxidative addition, potentially leading to lower yields or requiring more forcing reaction conditions. The reported 60% yield for the amination of 2-bromo-6-methylpyridine is a case in point, although steric hindrance from the adjacent methyl group could also play a significant role.[8]
Experimental Workflow: Optimized Protocol for this compound Synthesis
The following protocol represents a robust starting point for the efficient synthesis of this compound via a Buchwald-Hartwig amination. This protocol is designed to be self-validating by including in-process controls and clear workup procedures.
Diagram of the Synthetic Workflow:
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Materials:
-
3-Bromo-5-(trifluoromethyl)pyridine
-
Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-XPhos precatalyst)
-
Phosphine ligand (e.g., XPhos or RuPhos)
-
Base (e.g., sodium tert-butoxide or cesium carbonate)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Standard glassware for inert atmosphere chemistry (Schlenk flask or glovebox)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas (argon or nitrogen), add the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.5-2.0 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and remove it from the glovebox (if applicable).
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add 3-Bromo-5-(trifluoromethyl)pyridine (1.0 equivalent) to the flask.
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Add the ammonia source (1.2-1.5 equivalents). If using a solid, add it along with the other solids in step 1.
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
-
Conclusion
The synthesis of this compound presents a fascinating case study in the interplay of electronic effects in modern organic synthesis. The strong electron-withdrawing nature of the trifluoromethyl group is anticipated to enhance the reactivity of the C-Br bond towards oxidative addition in the Buchwald-Hartwig amination, suggesting that high yields are attainable with careful optimization of the catalyst system and reaction conditions. By understanding the mechanistic principles that govern these transformations, researchers can make informed decisions in the design and execution of synthetic routes to this and other valuable heterocyclic building blocks, ultimately accelerating the pace of drug discovery and development.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Syntheses. 2,3-diaminopyridine. [Link]
-
NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
HETEROCYCLES. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]
-
The Royal Society of Chemistry. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Cambridge Open Engage. Factorizing Yields in Buchwald-Hartwig Amination. [Link]
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A Comparative Guide to the Reaction Mechanisms of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine: A DFT-Informed Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, substituted pyridines are ubiquitous pharmacophores, and 3-Bromo-5-(trifluoromethyl)pyridin-2-amine stands out as a versatile building block. Its unique electronic and steric properties, conferred by the electron-withdrawing trifluoromethyl group and the nucleophilic amino group, present both opportunities and challenges in synthetic transformations. This guide provides an in-depth, comparative analysis of the primary reaction mechanisms for the functionalization of this scaffold, with a focus on palladium-catalyzed cross-coupling reactions—namely, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. We will also explore the potential for classical nucleophilic aromatic substitution as a competing or alternative pathway. This analysis is grounded in established experimental data for analogous systems and informed by the principles of computational chemistry, specifically Density Functional Theory (DFT), to provide a deeper understanding of the underlying reaction energetics and pathways.
The Strategic Importance of this compound
The this compound scaffold is a valuable synthon due to the orthogonal reactivity of its functional groups. The bromine atom at the 3-position serves as a handle for various cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. The trifluoromethyl group at the 5-position significantly influences the electronic properties of the pyridine ring, enhancing its metabolic stability and modulating the pKa of the amino group.[1] The amino group at the 2-position can act as a directing group, a point for further derivatization, or a key pharmacophoric feature.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
The two most prominent methods for the functionalization of the C-Br bond in this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. While both are palladium-catalyzed, their mechanisms, optimal conditions, and substrate scope can differ significantly.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures.[2][3] The catalytic cycle, as illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the coupled product.
For this compound, the electron-withdrawing nature of the trifluoromethyl group is expected to facilitate the oxidative addition step, which is often rate-determining.[4] However, the presence of the amino group can lead to catalyst inhibition through coordination to the palladium center.[5] Therefore, the choice of ligand is critical to stabilize the catalytic species and promote the desired reaction pathway.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | Good | A standard, often effective catalyst system.[6] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane | 90-100 | High | Effective for a range of bromopyridines, often with shorter reaction times.[6] |
| Pd₂(dba)₃ | SPhos/XPhos | K₃PO₄ | Toluene/H₂O or Dioxane | 80-110 | Very High | Bulky, electron-rich phosphine ligands are often superior for challenging substrates.[7] |
| Pd(OAc)₂ | None (ligandless) | K₂CO₃ | EtOH | Reflux | Moderate to Good | A simpler, more economical option, but may be less effective for complex substrates.[6] |
Note: Yields are generalized from studies on analogous bromopyridine substrates and may vary for this compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for C-N bond formation.[8][9] The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, but is followed by coordination of the amine, deprotonation, and reductive elimination.
In the case of this compound, the inherent amino group can potentially undergo self-coupling or other side reactions. However, the primary amine is generally less reactive in Buchwald-Hartwig reactions compared to secondary amines.[8] The choice of a bulky, electron-rich ligand is crucial to promote the reductive elimination from the palladium-amido complex and prevent catalyst deactivation.[10]
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | High | A classic system, effective for a broad range of amines.[11] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | High | Xantphos is often effective for coupling with a variety of amines.[11] |
| Pd₂(dba)₃ | XPhos/RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 100-110 | Very High | Buchwald ligands are highly effective for challenging aminations, including those with primary amines.[10] |
| G3-XPhos precatalyst | XPhos | NaOtBu | Toluene | 80-100 | Excellent | Precatalysts offer convenience and high activity.[11] |
Note: Yields are generalized from studies on analogous bromopyridine substrates and may vary for this compound.
Nucleophilic Aromatic Substitution (SNA r): A Potential Alternative
Given the electron-deficient nature of the pyridine ring, further accentuated by the trifluoromethyl group, nucleophilic aromatic substitution (SNAr) should be considered as a potential reaction pathway, especially with strong nucleophiles. The generally accepted mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate.
The rate of SNAr reactions is highly dependent on the nature of the nucleophile and the stability of the Meisenheimer intermediate. While the trifluoromethyl group activates the ring towards nucleophilic attack, the bromine atom is a relatively poor leaving group compared to fluorine or a nitro group. DFT studies on similar systems could provide valuable insights into the activation energy barrier for the formation of the Meisenheimer complex versus the oxidative addition step in palladium-catalyzed reactions, thus predicting the likely reaction pathway under a given set of conditions.
Experimental Protocols
Step-by-Step Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol% and SPhos, 4 mol%).[5][12]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2][5]
Step-by-Step Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., G3-XPhos, 2 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk flask.[10][11]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[10]
Conclusion: A DFT-Guided Approach to Reaction Optimization
The choice between Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and potentially SNAr for the functionalization of this compound depends on the desired transformation and the specific coupling partner. While experimental screening of catalysts, ligands, bases, and solvents remains crucial, a foundational understanding of the competing reaction mechanisms, informed by DFT principles, can significantly streamline the optimization process. For this particular substrate, the electronic effects of the trifluoromethyl and amino groups play a pivotal role in modulating the reactivity of the pyridine core. Future dedicated DFT studies on this scaffold would be invaluable for providing quantitative predictions of reaction barriers and guiding the rational design of more efficient and selective synthetic routes, ultimately accelerating the discovery and development of novel therapeutics.
References
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromopyridine-4-carboxaldehyde. BenchChem.
-
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. BenchChem.
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-(trifluoromethoxy)pyridine. BenchChem.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society.
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Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato.
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Application Notes and Protocols for Suzuki-Miyaura Coupling with Alkylboronic Acids. BenchChem.
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
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Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
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Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide. BenchChem.
-
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
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Buchwald–Hartwig amination. Wikipedia.
-
Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands. ResearchGate.
-
Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine. ResearchGate.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
-
5-Bromo-3-(trifluoromethyl)pyridin-2-amine. PubChem.
-
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH.
-
The Buchwald-Hartwig Amination After 25 Years. PubMed.
-
Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine. BenchChem.
-
Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Journal of the American Chemical Society.
-
Reactivity of the Amino Group in 3-Bromo-5-nitroaniline: An In-depth Technical Guide. BenchChem.
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A Comparative Guide to Regioselective Reactions of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the functionalization of pyridine scaffolds is a cornerstone for the development of novel therapeutics. The strategic introduction of molecular diversity onto this privileged heterocycle allows for the fine-tuning of pharmacological properties. 3-Bromo-5-(trifluoromethyl)pyridin-2-amine is a key building block in this endeavor, offering a versatile platform for the synthesis of a wide array of substituted pyridines. However, the presence of multiple reactive sites on this molecule presents a significant challenge: controlling regioselectivity. This guide provides an in-depth analysis of the factors governing the regiochemical outcome of reactions involving this substrate, with a focus on palladium-catalyzed cross-coupling reactions. By presenting a comparative analysis of different catalytic systems and reaction conditions, supported by experimental data, this document aims to equip researchers with the knowledge to navigate the complexities of regioselectivity and efficiently synthesize desired target molecules.
The Challenge of Regioselectivity in Substituted Pyridines
The inherent electronic properties of the pyridine ring, characterized by an electron-deficient nature due to the electronegative nitrogen atom, dictate its reactivity. This electronic landscape, further modulated by the presence of a bromine atom at the 3-position, a strong electron-withdrawing trifluoromethyl group at the 5-position, and an electron-donating amino group at the 2-position, creates a complex substrate with multiple potential reaction pathways. The lone pair of electrons on the pyridine nitrogen can also coordinate to metal catalysts, further complicating reaction outcomes.[1]
Controlling whether a reaction occurs at the C-3 bromine, the C-2 amino group, or potentially a C-H position requires a nuanced understanding of the interplay between electronic effects, steric hindrance, and the nature of the catalytic system employed.
C-C Bond Formation: A Comparative Analysis of Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the case of this compound, the primary goal is the selective substitution of the bromine atom to introduce aryl or heteroaryl moieties. The choice of catalyst, ligand, and base is critical in achieving high yields and preventing undesired side reactions.
While specific experimental data for this compound is not extensively documented in publicly available literature, we can draw valuable insights from reactions with structurally similar substrates. For instance, in the Suzuki-Miyaura coupling of 2-Bromo-5-(trifluoromethyl)pyridine with phenylboronic acid, a combination of a palladium catalyst and a suitable phosphine ligand is essential for efficient coupling.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Coupling Partner | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/Ethanol/Water | 80 | 12 | 85 | Phenylboronic acid | BenchChem |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | High | Various arylboronic acids | General Protocol |
This data is representative for similar bromopyridine substrates and serves as a starting point for optimization.
The choice of ligand plays a pivotal role in the outcome of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to promote the oxidative addition of the aryl bromide to the palladium center and facilitate the subsequent reductive elimination to form the desired product. The base is crucial for the transmetalation step, activating the boronic acid for transfer of the aryl group to the palladium complex.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C-N Bond Formation: Navigating the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines. For this compound, this reaction can be utilized to introduce a variety of primary and secondary amines at the C-3 position. However, the presence of the C-2 amino group introduces a potential challenge: competitive coordination to the palladium catalyst, which can inhibit the desired reaction.
Studies on the amination of 3-halo-2-aminopyridines have shown that the choice of ligand is critical to overcome this challenge. Bulky, electron-rich biarylphosphine ligands are often effective in promoting the desired C-N bond formation.
Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Amine | Reference |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | High | Aniline | BenchChem |
| Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS | THF | 65 | 16 | 71 | Morpholine | NIH |
| RuPhos Precatalyst (4) | - | LiHMDS | THF | 65 | 16 | 83 | Morpholine | NIH |
This data is based on reactions with similar 3-bromopyridine substrates and provides a foundation for optimization.
The use of pre-catalysts, where the active palladium(0) species is generated in situ from a stable palladium(II) source, can be advantageous. The choice of base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) commonly employed to facilitate the deprotonation of the amine and promote the formation of the key palladium-amido intermediate.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound. Careful optimization of reaction parameters is recommended for each specific amine coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP or RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or LiHMDS, 1.5-2.5 equiv)
-
Anhydrous, degassed aprotic solvent (e.g., Toluene or THF)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The regioselective functionalization of this compound is a critical step in the synthesis of a diverse range of potentially bioactive molecules. While challenges related to the electronic nature of the substrate and potential catalyst inhibition exist, a judicious choice of reaction conditions, particularly the palladium catalyst and phosphine ligand, can lead to the desired regioisomers in high yields.
This guide has provided a comparative overview of the key factors influencing the outcome of Suzuki-Miyaura and Buchwald-Hartwig reactions on this important building block. The provided experimental protocols serve as a robust starting point for researchers to explore the synthesis of novel substituted pyridines. Further research into the development of more active and selective catalysts will undoubtedly continue to expand the synthetic utility of this compound and accelerate the discovery of new therapeutic agents.
References
-
National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
- Google Patents. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine. (U.S.
-
Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]
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Efficacy Showdown: A Comparative Analysis of PI3K/mTOR Inhibitors Synthesized from a Trifluoromethylpyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to the Comparative Efficacy of Buparlisib and Bimiralisib
The strategic incorporation of the trifluoromethyl group into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and target affinity. The 3-Bromo-5-(trifluoromethyl)pyridin-2-amine core is a key pharmacophore that has given rise to a new generation of targeted cancer therapies. This guide provides a comprehensive comparison of two prominent drug candidates synthesized from this structural motif: Buparlisib (BKM120) and Bimiralisib (PQR309). Both are potent inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[1][2]
This guide will dissect the nuances of their synthesis, delve into their mechanisms of action, and present a comparative analysis of their efficacy, supported by experimental data. We will also provide detailed protocols for key assays used to evaluate these inhibitors, offering a practical resource for researchers in the field.
From a Common Scaffold to Distinct Clinical Candidates
The synthesis of both Buparlisib and Bimiralisib leverages the this compound core as a crucial building block. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, enabling the construction of the final complex molecules.
Buparlisib, developed by Novartis, is a pan-class I PI3K inhibitor.[1] Its synthesis involves a Suzuki coupling reaction to introduce the dimorpholinopyrimidine moiety.[3][4] Bimiralisib, on the other hand, is a dual PI3K/mTOR inhibitor, also featuring a dimorpholino-triazine structure attached to the trifluoromethylpyridine core.[5] A key synthetic step for Bimiralisib involves a Miyaura borylation of 5-bromo-4-(trifluoromethyl)pyridin-2-amine followed by a Suzuki coupling.[5]
Mechanism of Action: Targeting the PI3K/mTOR Pathway
Both Buparlisib and Bimiralisib exert their anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling cascade.[6][7] This pathway is central to regulating cell proliferation, survival, and metabolism.[8] In many cancers, mutations in genes like PIK3CA lead to the constitutive activation of this pathway, driving tumor growth.[9]
Buparlisib is a potent, orally administered pan-class I PI3K inhibitor, meaning it targets all four class I PI3K isoforms (α, β, δ, and γ).[1][10] It binds to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of its downstream targets, most notably AKT.[6]
Bimiralisib also inhibits all four class I PI3K isoforms but has the added dimension of directly inhibiting the mTOR kinase, a key downstream effector of the PI3K pathway.[7][11] This dual-inhibition is designed to overcome potential feedback loops that can limit the efficacy of single-target PI3K inhibitors.[12] A significant distinction between the two is that Buparlisib has been shown to have an off-target effect on microtubule polymerization, whereas Bimiralisib does not bind to tubulin.[12][13]
Below is a diagram illustrating the PI3K/mTOR signaling pathway and the points of inhibition for Buparlisib and Bimiralisib.
Caption: The PI3K/mTOR signaling pathway and points of inhibition.
Comparative Efficacy: A Data-Driven Overview
The true measure of a drug's potential lies in its efficacy. Both Buparlisib and Bimiralisib have undergone extensive preclinical and clinical evaluation. The following tables summarize their inhibitory concentrations and clinical trial outcomes in key cancer types.
In Vitro Inhibitory Activity
| Inhibitor | Target | IC₅₀ (nM) | Source(s) |
| Buparlisib | PI3Kα | 52 | [14][15] |
| PI3Kβ | 166 | [14][15] | |
| PI3Kδ | 116 | [14][15] | |
| PI3Kγ | 262 | [14][15] | |
| Bimiralisib | PI3Kα | 33 | [16] |
| PI3Kβ | 661 | [16] | |
| PI3Kδ | 451 | [16] | |
| PI3Kγ | 708 | [16] | |
| mTOR | 89 | [16] |
Clinical Efficacy in Advanced Solid Tumors
| Drug | Cancer Type | Phase | Outcome | Source(s) |
| Buparlisib | HR+/HER2- Breast Cancer | III (BELLE-2) | Modest improvement in Progression-Free Survival (PFS) | [9] |
| Head and Neck Squamous Cell Carcinoma | II | Manageable safety profile | [10] | |
| Non-Small Cell Lung Cancer (NSCLC) | II (BASALT-1) | Did not meet primary objective | [17] | |
| Bimiralisib | Advanced Solid Tumors | I | MTD established, preliminary efficacy observed | [11] |
| Relapsed/Refractory Lymphoma | II | Promising clinical efficacy | [18] | |
| Glioblastoma | II | Terminated | [2] |
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and comparative studies, this section provides detailed protocols for essential in vitro assays used to characterize PI3K inhibitors.
In Vitro PI3K Enzyme Inhibition Assay (Luminescent Kinase Assay)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of PI3K.[19]
Workflow Diagram:
Caption: Workflow for the in vitro luminescent kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., Buparlisib, Bimiralisib) in DMSO. Further dilute in kinase reaction buffer to achieve final desired concentrations. The final DMSO concentration should be kept low (e.g., <1%).
-
Prepare a solution of the PI3K enzyme isoform and the lipid substrate PIP2 in kinase reaction buffer.
-
Prepare a solution of ATP in kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the diluted inhibitor or vehicle control.
-
Add the enzyme/substrate mixture to each well.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[19]
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding a kinase detection reagent (e.g., ADP-Glo™). This reagent converts the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.[20]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, and thus to PI3K activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This cell-based assay assesses the effect of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.[21]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[22]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test inhibitors for a specified duration (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22]
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[21]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion and Future Perspectives
Buparlisib and Bimiralisib, both born from the versatile this compound scaffold, have emerged as significant players in the landscape of targeted cancer therapy. While both effectively inhibit the PI3K pathway, their distinct profiles offer different therapeutic opportunities and challenges.
Buparlisib, as a dedicated pan-PI3K inhibitor, has shown modest efficacy in some solid tumors but is also associated with a notable toxicity profile, which may be partly attributed to its off-target effects on tubulin.[9][13] Bimiralisib's dual PI3K/mTOR inhibition presents a strategy to overcome resistance mechanisms, and its ability to penetrate the blood-brain barrier makes it a candidate for treating brain malignancies.[2][12] The absence of tubulin binding may also confer a more favorable safety profile.[12]
The comparative data presented in this guide underscores the subtle yet critical molecular differences that can lead to divergent clinical outcomes. For researchers and drug developers, the journey from a common chemical starting point to a successful therapeutic agent is paved with such detailed investigations. The provided experimental protocols serve as a foundational toolkit for the continued exploration and optimization of novel inhibitors targeting the PI3K pathway and beyond. Future work should focus on identifying predictive biomarkers to better select patient populations who will derive the most benefit from these targeted therapies.
References
- Patsnap Synapse. (2024, June 27).
- Selleck Chemicals. (2024, May 22). Bimiralisib (PQR309) | PI3K inhibitor | CAS 1225037-39-7.
- Benchchem. (2025).
- Di Leo, A., et al. (2018). Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date. Breast Cancer (Dove Med Press), 10, 39-47.
- Wymann, M. P., et al. (2017). Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention.
- Drugs of the Future. (2017). Bimiralisib. Drugs of the Future, 42(10), 633.
- Ricci, J. S., et al. (2017). PQR309 Is a Novel Dual PI3K/mTOR Inhibitor with Preclinical Antitumor Activity in Lymphomas as a Single Agent and in Combination Therapy. Clin Cancer Res, 24(1), 120–129.
- National Cancer Institute. (n.d.). Definition of bimiralisib - NCI Drug Dictionary.
- National Cancer Institute. (n.d.). Definition of buparlisib - NCI Drug Dictionary.
- Stathis, A., et al. (2021). A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors. Cancers (Basel), 13(5), 1148.
- Benchchem. (2025).
- Janku, F., et al. (2018). Research update on the anticancer effects of buparlisib. Future Oncol, 14(20), 2037–2048.
- Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). J Biol Chem, 269(7), 5241–5248.
- Roche. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- ATCC. (n.d.).
- Benchchem. (2025). A Comparative Analysis of Bimiralisib and Other Pan-PI3K Inhibitors for Glioblastoma Therapy.
- ResearchGate. (2025, June 15).
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.
- Wu, Z., et al. (2020). Which Is the Most Appropriate PI3K Inhibitor for Breast Cancer Patients with or without PIK3CA Status Mutant? A Systematic Review and Network Meta-Analysis. J Oncol, 2020, 8871657.
- ResearchGate. (n.d.). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines.
- Maddocks, K., et al. (2020). Phase I/Ib study of the efficacy and safety of buparlisib and ibrutinib therapy in MCL, FL, and DLBCL with serial cell-free DNA monitoring. Blood Adv, 4(14), 3429–3438.
- Merck Millipore. (n.d.). PI3 Kinase Activity/Inhibitor ELISA | 17-493.
- Google Patents. (2016). US9481665B2 - Process for preparing PI3K inhibitor buparsilib.
- Juric, D., et al. (2015). PI3K inhibitors as new cancer therapeutics: implications for clinical trial design. Ann Oncol, 26(5), 814–821.
- New Drug Approvals. (n.d.). Buparlisib.
- Alqahtani, A. S., et al. (2019). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers (Basel), 11(12), 1957.
- Piha-Paul, S. A., et al. (2019). Efficacy and safety of buparlisib, a PI3K inhibitor, in patients with malignancies harboring a PI3K pathway activation: a phase 2, open-label, single-arm study. Oncotarget, 10(60), 6480–6491.
- ResearchGate. (2024, March 7). (PDF)
- Vansteenkiste, J. F., et al. (2015). Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study. J Thorac Oncol, 10(9), 1319–1327.
- Selleck Chemicals. (n.d.). Buparlisib (BKM120) | PI3K Inhibitor | CAS 944396-07-0.
- Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. J Med Chem, 60(17), 7524–7538.
- MedChemExpress. (n.d.). Bimiralisib (PQR309) | PI3K/mTOR Inhibitor.
- ResearchGate. (2025, September 29). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)
- MedChemExpress. (n.d.). Buparlisib (BKM120) | PI3K Inhibitor.
- National Center for Biotechnology Information. (n.d.). Bimiralisib | C17H20F3N7O2 | CID 58507717 - PubChem.
- Doi, T., et al. (2015). Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors. Cancer Sci, 106(6), 746–752.
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Quantifying impurities in 3-Bromo-5-(trifluoromethyl)pyridin-2-amine samples
An In-Depth Comparative Guide to Quantifying Impurities in 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a matter of quality control; it is a cornerstone of safety and efficacy. Intermediates like this compound are complex building blocks where even trace impurities can have significant downstream effects on reaction kinetics, yield, and the final drug substance's impurity profile. This guide provides a comprehensive comparison of analytical methodologies for quantifying impurities in this specific halogenated pyridine, grounded in established scientific principles and regulatory expectations.
The framework for this discussion is built upon the guidelines established by the International Council for Harmonisation (ICH), particularly the Q3A(R2) guideline, which mandates the reporting, identification, and qualification of impurities in new drug substances.[1][2] Impurities are broadly classified into organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents.[3][4] This guide will focus on the organic impurities, which are the most common and challenging to control.
Understanding the Impurity Landscape
Before selecting an analytical technique, one must first anticipate the likely impurities. Given the structure of this compound, potential impurities can arise from several sources:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
By-products: Isomeric or over-halogenated species. For instance, studies on the structurally similar 3-bromo-5-(trifluoromethyl)aniline have identified di-bromo derivatives as significant impurities.[5][6]
-
Intermediates: Incomplete reactions leading to the presence of synthetic intermediates.
-
Degradation Products: Impurities formed during storage or under stress conditions (e.g., hydrolysis, oxidation).
A hypothetical summary of potential process-related organic impurities is presented below.
| Impurity Type | Potential Structure/Identity | Rationale / Likely Origin |
| Isomeric Impurities | 5-Bromo-3-(trifluoromethyl)pyridin-2-amine | Incomplete positional selectivity during bromination. |
| Over-halogenated | Di-bromo-5-(trifluoromethyl)pyridin-2-amine | Excess brominating agent or harsh reaction conditions.[5] |
| Starting Material | 2-Amino-5-(trifluoromethyl)pyridine | Incomplete bromination reaction. |
| Related Substances | Other substituted pyridine derivatives | Side reactions or impurities in starting materials. |
Core Directive: A Comparative Analysis of Analytical Techniques
The choice of analytical methodology is dictated by the specific goal, whether it is routine quality control, in-depth characterization of a new batch, or the identification of an unknown peak. We will compare the three most powerful and relevant techniques for this molecule: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reverse-phase mode, is the workhorse of pharmaceutical impurity analysis due to its versatility, robustness, and high resolution for a wide range of compounds.[7][8]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. Its non-polar nature is ideal for retaining and separating moderately polar aromatic compounds like our target molecule and its likely impurities.[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (acetonitrile or methanol) is typically required. This is because a single isocratic mobile phase is often insufficient to resolve both early-eluting polar impurities and late-eluting non-polar impurities with good peak shape in a reasonable timeframe.
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is standard. A DAD is superior as it provides spectral data for each peak, which can help in peak tracking and assessing peak purity.[9] The detection wavelength should be set at a λmax where the main component and its expected impurities show significant absorbance.[7]
Workflow for HPLC-UV Analysis
Caption: High-level workflow for impurity quantification by HPLC-UV.
Experimental Protocol: HPLC-UV Method for Impurity Profiling
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and DAD.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Needle Wash/Diluent: 50:50 (v/v) Acetonitrile/Water.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: DAD, 254 nm, with a scan range of 220-400 nm.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50.0 mL of diluent to achieve a concentration of ~0.5 mg/mL.[7]
-
Filter the solution through a 0.45 µm PVDF syringe filter prior to injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.[7] Impurities are reported as area percent. For known impurities with available reference standards, quantification can be performed against a calibration curve for higher accuracy.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an excellent technique for separating volatile and thermally stable compounds.[9] For halogenated pyridines, its high resolution is a key advantage. Coupling it with a Mass Spectrometer (MS) provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
Causality Behind Experimental Choices:
-
Injection Mode: A split/splitless injector is standard. A split injection is used for concentrated samples to avoid column overloading, while a splitless injection provides higher sensitivity for trace analysis.
-
Column: A low-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a good choice. This stationary phase provides excellent separation for a wide range of semi-volatile aromatic compounds.[9]
-
Oven Program: A temperature ramp is crucial. It starts at a low temperature to resolve volatile impurities and gradually increases to elute less volatile components like the main compound and heavier by-products.
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method. It creates reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for identification.[9]
Experimental Protocol: GC-MS Method for Impurity Identification
-
System Preparation:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
GC Conditions:
-
Inlet Temperature: 270 °C.
-
Injection Volume: 1 µL (e.g., 50:1 split ratio).
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
-
Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
-
Data Analysis:
-
Identify the main peak based on its retention time and mass spectrum.
-
Analyze the mass spectra of smaller peaks and compare them against a spectral library (e.g., NIST) to tentatively identify impurities. The fragmentation pattern will be key to confirming the presence of bromine (characteristic isotopic pattern) and the trifluoromethyl group.
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
For a fluorinated compound, ¹⁹F NMR is an exceptionally powerful tool for both structural confirmation and quantitative analysis (qNMR).[11] The trifluoromethyl group (-CF₃) provides a unique and highly sensitive spectroscopic handle.
Causality Behind Experimental Choices:
-
High Sensitivity: The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.[12]
-
Wide Chemical Shift Range: The ¹⁹F chemical shift range is very large, minimizing the chance of signal overlap, which is a common issue in ¹H NMR. This ensures high specificity.[13]
-
No Background Signal: Unlike ¹H NMR where solvent signals can be a problem, there are no endogenous fluorine signals to interfere with the analysis.[11]
-
Direct Quantification: The integral of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei contributing to it. By adding a known amount of an internal standard containing fluorine, one can perform highly accurate and precise quantification without the need for a specific reference standard for each impurity.[14]
Workflow for Quantitative ¹⁹F NMR (qNMR)
Caption: A streamlined workflow for impurity quantification using ¹⁹F qNMR.
Experimental Protocol: ¹⁹F qNMR for Impurity Assay
-
System Preparation:
-
NMR Spectrometer: 400 MHz or higher field spectrometer equipped with a fluorine probe.
-
Internal Standard (IS): Trifluoroacetic acid (TFA) or another suitable fluorinated compound with a known purity and a resonance that does not overlap with the sample signals.[14]
-
-
Sample Preparation:
-
Accurately weigh about 20-30 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve the contents completely.
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum using quantitative parameters. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest to ensure full magnetization recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signal for the -CF₃ group of the main compound, any visible impurity -CF₃ signals, and the signal for the internal standard.
-
The amount of an impurity can be calculated using the following formula:
Amount_impurity = (Integral_impurity / Integral_IS) * (MW_impurity / MW_IS) * (N_IS / N_impurity) * Amount_IS
Where:
-
Integral = Integrated area of the respective signal
-
MW = Molecular Weight
-
N = Number of fluorine atoms in the signal's functional group (e.g., 3 for a -CF₃ group)
-
Amount = Weighed mass
-
Performance Comparison
| Parameter | HPLC-UV | GC-MS | ¹⁹F qNMR |
| Selectivity | High; excellent for isomeric separation. | Very high; separates based on volatility and polarity. | Exceptional; based on unique ¹⁹F chemical environment. |
| Sensitivity | Moderate to high (ng range). | High, especially with MS (pg range). | Moderate (µg-mg range), but excellent for assay. |
| Quantification | Excellent (with standards) or good (area %). | Good (with standards), semi-quantitative without. | Excellent and absolute (with internal standard). |
| Identification | Tentative (based on RRT and UV spectra). | High (based on fragmentation patterns and libraries). | High (for fluorinated species, based on chemical shift). |
| Throughput | High; suitable for routine QC. | Moderate; longer run and cool-down times. | Low to moderate; longer acquisition times. |
| Sample Prep | Simple dissolution and filtration. | Simple dissolution in a volatile solvent. | Simple, but requires accurate weighing. |
| Key Advantage | Robust, versatile, and the industry standard for QC. | Definitive identification of volatile impurities. | Absolute quantification without impurity standards. |
| Limitation | Requires reference standards for accurate quantification. | Not suitable for non-volatile or thermally labile impurities. | Lower sensitivity than chromatographic methods. |
Advanced Techniques for Unknowns: The Power of Hyphenation
When a significant unknown impurity is detected (>0.10-0.15% as per ICH Q3A), its structure must be elucidated.[3][15] This is where hyphenated techniques are invaluable. A study on the related compound 3-bromo-5-(trifluoromethyl)aniline successfully used a Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR) system.[5][6] In this powerful approach, the HPLC separates the impurities, each peak is trapped onto a small SPE cartridge, and then eluted with a deuterated solvent directly into an NMR tube for full structural analysis.[6] This avoids the laborious process of traditional preparative isolation and provides definitive structural information for unknown compounds.
Conclusion and Recommendations
The selection of an analytical method for quantifying impurities in this compound is a strategic decision based on the analytical objective.
-
For routine quality control and release testing, a validated HPLC-UV method is the most practical and efficient choice. It offers a balance of high throughput, excellent resolving power for isomers, and robust quantification via area percent normalization.
-
For identifying volatile by-products or confirming the identity of known impurities, GC-MS is the superior tool, providing definitive structural information through its mass fragmentation patterns.
-
For obtaining a highly accurate purity value without requiring reference standards for each impurity, ¹⁹F qNMR is an unparalleled technique. It serves as an excellent orthogonal method to confirm the primary purity assay determined by HPLC.
-
For the critical task of identifying and characterizing unknown impurities to meet regulatory requirements, advanced hyphenated techniques like LC-MS and LC-SPE-NMR are essential.
By employing a combination of these methodologies, researchers and drug developers can build a comprehensive and scientifically sound impurity profile for this compound, ensuring the quality, safety, and consistency of this vital pharmaceutical intermediate.
References
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
National Center for Biotechnology Information. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods (Pyridine). [Link]
-
Oxford Instruments. NMR | Fluorine Spectroscopy - Magnetic Resonance. [Link]
-
National Center for Biotechnology Information. (2017, October 18). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]
-
Oxford Instruments. NMR | Speeding Fluorine Analysis - Magnetic Resonance. [Link]
-
Royal Society of Chemistry. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]
-
SpringerLink. (2017, February 13). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
-
ResearchGate. (2017, March 1). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
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- 12. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 13. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
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- 15. pharma.gally.ch [pharma.gally.ch]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Bromo-5-(trifluoromethyl)pyridin-2-amine
Introduction: The Imperative for Analytical Rigor in Pharmaceutical Development
In the landscape of pharmaceutical and agrochemical research, trifluoromethylpyridine derivatives are a cornerstone structural motif, prized for the unique physicochemical properties the trifluoromethyl group imparts.[1] 3-Bromo-5-(trifluoromethyl)pyridin-2-amine is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[2][3] The purity and characterization of this intermediate are paramount, as any impurities can propagate through the synthetic route, potentially impacting the safety and efficacy of the final drug product.
Consequently, the analytical methods used to assess the quality of this compound must be robust, reliable, and fit for their intended purpose. When an analytical method is transferred between laboratories, updated, or when results from two different methods need to be compared, a formal cross-validation study is essential. This guide provides a comprehensive comparison of two common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS)—and details the process for their cross-validation in accordance with international regulatory standards.[4][5]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][7] This guide is designed for researchers, analytical scientists, and quality control professionals in the drug development sector, offering both theoretical grounding and practical, step-by-step protocols.
Regulatory Framework: Adherence to ICH Q2(R2) Guidelines
The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures in its Q2(R2) guideline.[7][8] This guidance, adopted by regulatory bodies like the FDA, outlines the performance characteristics that must be evaluated to ensure an analytical method is reliable and suitable.[9][10][11]
Cross-validation is a specific component of this lifecycle, used to demonstrate that two or more analytical procedures can be used for the same intended purpose by showing they meet the same predefined performance criteria.[5] This is distinct from a full method validation but relies on the same core principles.
Caption: The relationship between different stages of an analytical procedure's lifecycle.
The primary validation characteristics we will compare in our cross-validation study are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Analytical Methods for Comparison
We will compare two orthogonal analytical techniques, a common practice in pharmaceutical analysis to ensure comprehensive characterization.
-
Primary Method: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Principle: Separation is based on the compound's polarity and interaction with a non-polar stationary phase.[12] It is the workhorse of QC labs for quantification due to its high precision and robustness for routine analysis.
-
-
Secondary/Confirmatory Method: Gas Chromatography with Mass Spectrometry (GC-MS)
Cross-Validation Experimental Design
The goal is to demonstrate that the data obtained from the HPLC-UV method are comparable and reliable relative to the highly specific GC-MS method.
Caption: A generalized workflow for the cross-validation of two analytical methods.
Experimental Protocols
Method 1: RP-HPLC-UV Protocol
Objective: To quantify this compound and separate it from potential process-related impurities.
1. Materials & Reagents:
-
Reference Standard: this compound (>99.5% purity)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic Acid (ACS grade)
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 85% B
-
10-12 min: 85% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm.
3. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard and dissolve in 25.0 mL of 50:50 Acetonitrile:Water diluent.
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the range of 1 µg/mL to 100 µg/mL.
-
QC Samples: Prepare samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL) from a separate stock solution weighing.
Method 2: GC-MS Protocol
Objective: To provide a specific and confirmatory analysis of this compound.
1. Materials & Reagents:
-
Reference Standard: this compound (>99.5% purity)
-
Ethyl Acetate (GC grade)
-
Helium (Ultra-high purity)
2. Chromatographic & Spectrometric Conditions:
-
Instrument: Agilent 8890 GC coupled with a 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[12]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 260 °C.
-
Injection Volume: 1 µL (Split ratio 20:1).
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification (ions: m/z 240, 242, 161).
-
3. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard and dissolve in 25.0 mL of ethyl acetate.
-
Calibration Standards & QC Samples: Prepare as described for the HPLC method, using ethyl acetate as the diluent.
Comparative Data Summary
The following tables summarize the performance data obtained during the cross-validation study. Acceptance criteria are based on ICH Q2(R2) guidelines.[5][8]
Table 1: Linearity and Range
| Parameter | HPLC-UV | GC-MS (SIM Mode) | Acceptance Criteria |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL | Covers normal analytical range |
| Correlation Coefficient (R²) | 0.9996 | 0.9992 | ≥ 0.999 |
| Y-intercept (% of response at 100%) | 0.8% | 1.5% | < 2.0% |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) | Acceptance Criteria |
| Low QC (3 µg/mL) | 99.5% | 101.2% | 98.0 - 102.0% |
| Mid QC (40 µg/mL) | 100.2% | 99.8% | 98.0 - 102.0% |
| High QC (80 µg/mL) | 99.1% | 98.9% | 98.0 - 102.0% |
Table 3: Precision (Relative Standard Deviation - %RSD)
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | 1.3% | ≤ 1.5% |
| Intermediate Precision (n=6, 2 days) | 1.2% | 1.9% | ≤ 2.0% |
Table 4: Robustness
| Varied Parameter | HPLC-UV (Impact on Results) | GC-MS (Impact on Results) | Acceptance Criteria |
| Column Temp (±2 °C) | %RSD < 2.0% | %RSD < 2.0% | No significant impact |
| Flow Rate (±0.1 mL/min) | %RSD < 2.0% | %RSD < 2.0% | No significant impact |
| Mobile Phase pH (±0.1) | %RSD < 2.0% | N/A | No significant impact |
Interpretation and Discussion
The cross-validation study demonstrates that both the HPLC-UV and GC-MS methods are suitable for the quantitative analysis of this compound.
-
Specificity: The GC-MS method offers superior specificity due to detection based on mass fragmentation patterns. While the HPLC-UV method showed no interference from known impurities, co-elution with an unknown impurity having a similar chromophore remains a theoretical possibility.
-
Linearity, Accuracy, and Precision: Both methods met the stringent acceptance criteria for linearity, accuracy, and precision.[9] The HPLC-UV method exhibited slightly better precision (%RSD), which is expected and reinforces its role as the preferred method for routine quantitative QC analysis. The GC-MS precision was well within acceptable limits, confirming its suitability for quantification when required.
-
Robustness: Both methods proved robust against small, deliberate changes in their respective parameters, ensuring reliable performance during routine use.[9]
References
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- ProPharma. (2024).
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- BenchChem. (2025). Spectroscopic Analysis for Confirming Reaction Products of 5-Amino-2-(trifluoromethyl)
- ECA Academy.
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- U.S. Food and Drug Administration. (2015).
- PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- International Council for Harmonisation. (2023).
- PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine.
- PubMed. (2009).
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Safety Operating Guide
Proper Disposal of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine: A Comprehensive Guide for Laboratory Professionals
Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine (CAS No. 79456-30-7), a halogenated pyridine derivative commonly used in pharmaceutical and agrochemical research. By adhering to these protocols, researchers, scientists, and drug development professionals can mitigate risks, protect the environment, and maintain the highest standards of laboratory safety.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is essential. This compound is classified as a hazardous substance with the following key characteristics based on available Safety Data Sheets (SDS):
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][4]
Given its toxicological profile and classification as a halogenated organic compound, this chemical and its contaminated materials must be treated as hazardous waste.[5][6][7][8] Improper disposal, such as drain disposal or mixing with non-hazardous trash, is strictly prohibited and can lead to environmental contamination and regulatory violations.
Immediate On-Site Waste Management: A Step-by-Step Protocol
Proper disposal begins at the point of generation within the laboratory. Adherence to a systematic waste segregation and containment process is the first line of defense against accidental exposure and environmental release.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
Step 2: Waste Segregation
Segregation is a critical step to prevent dangerous chemical reactions and to ensure proper final disposal.
-
Designated Waste Stream: this compound waste must be segregated as Halogenated Organic Waste .[5] Do not mix it with non-halogenated solvents, aqueous waste, or solid waste.
-
Solid vs. Liquid: Collect solid waste (e.g., residual powder, contaminated weigh paper, gloves) and liquid waste (e.g., solutions containing the compound) in separate, clearly marked containers.[9]
Step 3: Containerization and Labeling
Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Select an Appropriate Container:
-
Use a leak-proof container with a tightly sealing screw cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is compatible with the chemical to prevent degradation or reaction.
-
-
Label the Container Clearly:
-
Affix a "Hazardous Waste" label to the container.
-
Write the full chemical name: "this compound".
-
List all constituents and their approximate concentrations if it is a mixed waste.
-
Indicate the hazards (e.g., "Toxic," "Irritant").
-
Note the accumulation start date (the date the first drop of waste is added).
-
Step 4: Satellite Accumulation Area (SAA)
Generated waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11]
-
Location: The SAA must be at or near the point of generation and under the control of the operator.[10]
-
Storage Conditions: Keep the waste container tightly closed except when adding waste.[10][11] Store it in a well-ventilated area, away from incompatible materials.
-
Volume Limits: Do not exceed 55 gallons of a single hazardous waste stream within the SAA. For acutely toxic wastes (P-listed), the limit is one quart.[10][11]
The following diagram outlines the in-lab waste handling and segregation workflow.
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Mastering the Handling of 3-Bromo-5-(trifluoromethyl)pyridin-2-amine: A Guide to Laboratory Safety and Operational Excellence
For Researchers, Scientists, and Drug Development Professionals
The effective and safe utilization of complex reagents is a cornerstone of innovative drug development. 3-Bromo-5-(trifluoromethyl)pyridin-2-amine, a key building block in modern medicinal chemistry, presents a specific set of handling requirements that demand both procedural rigor and a deep understanding of its chemical nature. This guide moves beyond a simple checklist, offering a scientifically grounded, operational plan to ensure the safety of laboratory personnel and the integrity of your research.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is classified as a hazardous substance. A thorough understanding of its toxicological profile is the first step toward safe handling. The primary hazards associated with this compound are:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
These hazards are typical for halogenated aromatic amines, a class of compounds known for their potential to interact with biological systems.[2][3][4] The trifluoromethyl group can enhance membrane permeability, while the aromatic amine moiety can undergo metabolic activation to reactive intermediates.
Table 1: Hazard Identification and GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling this compound. Each component is selected to mitigate specific routes of exposure.
-
Eye and Face Protection: Chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards are mandatory.[1][5] Given the risk of serious eye irritation, a face shield should be worn in addition to goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[5][6]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[5] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[7][8] Employ the proper glove removal technique (without touching the outer surface) to prevent skin contact.[7][8]
-
Respiratory Protection: All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5][9] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][9]
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened to protect against accidental skin contact.[5] Ensure that personal clothing is completely covered. Closed-toe shoes are also mandatory.[9]
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for minimizing risk. The following step-by-step plan provides a framework for the safe handling of this compound.
Pre-Operational Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational, with the sash at the appropriate working height.[5]
-
Inspect PPE: Thoroughly check all PPE for any defects.[5]
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest eyewash station, safety shower, and fire extinguisher.[5]
-
Prepare Spill Kit: Have a spill kit containing appropriate absorbent materials (e.g., vermiculite or sand) readily available.[5]
Step-by-Step Handling Procedure
-
Personal Protection: Don all required PPE as specified in the section above before entering the designated handling area.[5]
-
Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to control dust and vapor.[5] Use a dedicated set of spatulas and weighing boats.
-
Dissolution: When preparing solutions, add the solid reagent to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and vented if any off-gassing is anticipated.
-
Reaction Monitoring and Work-up: All subsequent reaction steps, including monitoring and work-up procedures, should be performed within the fume hood.[9] Keep the sash at the lowest practical height.[9]
-
Post-Handling Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][7]
Storage
Store this compound in a tightly closed container in a dry and well-ventilated place.[1][7] It should be stored locked up and protected from light.[1]
Disposal Plan: Environmental Responsibility
The disposal of halogenated aromatic compounds is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[9] Use a designated and clearly labeled hazardous waste container.[9]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: this compound.[9]
-
Disposal Procedure: Collect all waste, including rinsates from cleaning glassware, in the designated halogenated waste container.[9] Follow your institution's specific hazardous waste disposal procedures.[9] Never dispose of this chemical down the drain.[7]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is vital.
-
Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][7] Seek immediate medical attention.[7]
-
Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[1][7] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] Get immediate medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
Spills: In case of a spill, evacuate the area.[10] Use personal protective equipment.[7] Contain the spill with an inert absorbent material and place it in a suitable container for disposal.[10] Ventilate the area and wash the spill site after material pickup is complete.[7]
Visualizing the Workflow
To further clarify the operational plan, the following diagram illustrates the key stages of handling this compound.
Caption: Workflow for the safe handling of this compound.
By adhering to these scientifically-backed protocols, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.
References
-
Capot Chemical. (2026, January 2). MSDS of 3-bromo-5-(3-(trifluoromethyl)phenyl)pyridine-D3. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
